6-Methylbenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVAQLOROCVVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597319 | |
| Record name | 6-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-79-0 | |
| Record name | 6-Methyl-1,2-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Methylbenzo[d]isoxazole from o-Hydroxyacetophenone: A Mechanistic and Methodological Guide
An in-depth technical guide by Gemini, Senior Application Scientist.
Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 6-methylbenzo[d]isoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The described pathway originates from the readily available precursor, 2-hydroxy-5-methylacetophenone. The synthesis is presented as a robust two-step process: (1) the formation of an oxime intermediate via reaction with hydroxylamine, and (2) the subsequent intramolecular cyclization to yield the target benzisoxazole. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses critical parameters for process optimization and troubleshooting. The content is structured to provide researchers, chemists, and drug development professionals with the expertise needed to successfully implement and adapt this synthesis.
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with diverse and potent biological activities.[1][2] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore in designing agents targeting a wide range of receptors and enzymes. Derivatives have shown promise as anticonvulsants, anti-inflammatory agents, and inhibitors of key kinases, highlighting the scaffold's importance in modern drug discovery programs.[1][2] The synthesis of specifically substituted analogues, such as this compound, is crucial for developing structure-activity relationships (SAR) and identifying novel therapeutic candidates.
The most direct and reliable methods for constructing the 1,2-benzisoxazole core involve the formation of the N-O bond, typically through the cyclization of an ortho-hydroxyaryl oxime.[3] This guide focuses on this specific, efficient, and scalable approach.
Part 1: The Synthetic Pathway: From Ketone to Heterocycle
The synthesis of this compound from its corresponding o-hydroxyacetophenone precursor is efficiently achieved in two discrete, high-yielding steps. The starting material for this compound is 2-hydroxy-5-methylacetophenone .
Caption: Overall workflow for the two-step synthesis.
Step 1: Oximation of 2-Hydroxy-5-methylacetophenone
The initial step involves the conversion of the ketone functional group into an oxime. This is a classic condensation reaction that proceeds readily under mild conditions.
Causality and Mechanism: The oximation reaction is a nucleophilic addition to the carbonyl group.[4] It begins with the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This forms a carbinolamine (or methanol-amine) intermediate. The rate-determining step is typically the acid- or base-catalyzed dehydration of this intermediate to yield the C=N double bond of the oxime.[4] The reaction's pH is a critical parameter; it must be acidic enough to facilitate dehydration but not so acidic as to fully protonate the hydroxylamine, which would render it non-nucleophilic.[5] Using a salt like hydroxylamine hydrochloride with a weak base like sodium acetate creates a buffered system within the optimal pH range.
Caption: The nucleophilic addition-elimination mechanism of oximation.
Experimental Protocol: Oximation
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxy-5-methylacetophenone (1 equivalent) and ethanol (5-10 mL per gram of ketone).
-
Addition of Oximation Agents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and sodium acetate (NaOAc, 1.5 equivalents) to the flask. Add water (2-5 mL per gram of ketone) to aid dissolution.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The oxime product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-hydroxy-5-methylacetophenone oxime is often of sufficient purity for the next step.
| Parameter | Recommended Condition | Rationale |
| Hydroxylamine | 1.1 - 1.5 equivalents | Ensures complete conversion of the ketone. |
| Base | Sodium Acetate, Pyridine | Buffers the reaction to an optimal pH for oximation.[5] |
| Solvent | Ethanol/Water Mixture | Dissolves both the organic ketone and inorganic salts. |
| Temperature | 80 - 90 °C (Reflux) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion as monitored by TLC. |
Step 2: Intramolecular Cyclization to this compound
This is the key ring-forming step where the oxime intermediate is converted into the final benzisoxazole product. This transformation is an intramolecular cyclization driven by heat and the presence of a base.
Causality and Mechanism: The cyclization of an o-hydroxyaryl ketoxime proceeds via an intramolecular N-O bond formation.[3] The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide. This phenoxide then participates in an intramolecular cyclization. While several specific pathways can be debated, a common representation involves the formation of the N-O bond, leading to a heterocyclic intermediate that subsequently eliminates water to form the aromatic isoxazole ring. Modern variations of this reaction utilize microwave heating to dramatically reduce reaction times and improve yields.[6]
Experimental Protocol: Cyclization
-
Reagent Setup: In a microwave reaction vial, place the 2-hydroxy-5-methylacetophenone oxime (1 equivalent), a base such as potassium carbonate (K₂CO₃, 2-3 equivalents), and a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 100-150 °C for 30-60 minutes.[6] (Alternatively, for conventional heating, reflux the mixture in an oil bath for 12-24 hours).
-
Monitoring: After the reaction time, cool the vial and check for completion using TLC or LC-MS.
-
Workup: Pour the cooled reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the phenol to initiate cyclization; non-nucleophilic. |
| Solvent | DMSO, DMF | High boiling point, effectively dissolves reagents, and facilitates polar reactions. |
| Temperature | 100 - 150 °C | Provides the necessary energy for the intramolecular cyclization. |
| Heating Method | Microwave Irradiation | Significantly accelerates the reaction compared to conventional heating.[6] |
Part 2: Process Validation and Characterization
Troubleshooting Common Issues:
-
Incomplete Oximation: If the first step is sluggish, ensure the pH is not too low. Adding a slightly stronger base or increasing the amount of sodium acetate can help.
-
Low Cyclization Yield: This can be due to insufficient temperature or reaction time, especially with conventional heating. Microwave synthesis is highly recommended.[6] Ensure the oxime starting material is dry, as water can interfere.
-
Side Products: Under strongly acidic conditions (e.g., H₂SO₄, POCl₃), the oxime can undergo a Beckmann rearrangement to form a benzoxazole derivative instead of the desired benzisoxazole.[8][9] The use of a non-nucleophilic base in the cyclization step is critical to avoid this pathway.
Product Characterization:
The final product, this compound, should be characterized to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR | Aromatic protons in the 7.0-7.8 ppm range, a singlet for the C3-methyl group around 2.5 ppm, and a singlet for the C6-methyl group around 2.4 ppm. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the two methyl carbons, and the characteristic carbons of the isoxazole ring. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₉NO. |
Note: Specific chemical shifts can vary slightly based on the solvent used for NMR analysis. The data presented are estimations based on similar structures.[10][11]
Conclusion
The synthesis of this compound from 2-hydroxy-5-methylacetophenone is a reliable and efficient two-step process that is well-suited for laboratory and potential scale-up applications. The key transformations—oximation and base-mediated intramolecular cyclization—are robust reactions with well-understood mechanisms. By carefully controlling reaction parameters such as pH, temperature, and choice of base, and by leveraging modern techniques like microwave-assisted synthesis, researchers can access this valuable heterocyclic building block in high yield and purity. This guide provides the fundamental knowledge and practical protocols necessary for its successful synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]
-
Li, Z., Jin, G., Qin, J., Tan, Z., & He, J. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. HETEROCYCLES. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Oximation of 2hydroxyacetophenone (squares) and salicylaldehyde (circles) 8 with hydroxylamine in a batch reactor at pH 6.8 (A). Reaction temperature. Retrieved from [Link]
-
(n.d.). reaction in oximes of. Retrieved from [Link]
-
Bagade, M., & Ghiya, B. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Asian Journal of Chemistry. Retrieved from [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO1996013480A1 - Procede de preparation d'une oxime de 4-hydroxyacetophenone.
-
MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Retrieved from [Link]
-
Allen. (n.d.). Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime. Retrieved from [Link]
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]
-
(n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives. Retrieved from [Link]
-
PubMed. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. WO1996013480A1 - Procede de preparation d'une oxime de 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. sciarena.com [sciarena.com]
- 11. rsc.org [rsc.org]
A Technical Guide to Novel Synthetic Routes for 6-Methylbenzo[d]isoxazole
Abstract
The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmaceuticals, including antipsychotics and anticonvulsants. The synthesis of specifically substituted analogues, such as 6-Methylbenzo[d]isoxazole, is of paramount importance for developing new chemical entities with tailored pharmacological profiles. This guide provides an in-depth analysis of modern and novel synthetic strategies for this compound, moving beyond classical methodologies. We will explore advanced techniques including [3+2] cycloadditions involving arynes, divergent synthesis from common intermediates, and green, microwave-assisted protocols. Each route is examined through the lens of mechanistic rationale, experimental feasibility, and comparative efficiency, offering researchers a robust toolkit for the synthesis of this valuable heterocyclic compound.
Introduction: The Significance of the Benzisoxazole Core
The 1,2-benzisoxazole ring system is a "privileged scaffold" in drug discovery, prized for its metabolic stability and versatile binding properties. Its presence in blockbuster drugs like the antipsychotic Risperidone and the anticonvulsant Zonisamide underscores its therapeutic relevance. The strategic placement of substituents on the benzene ring, such as the methyl group in this compound, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement.
Traditionally, the synthesis of the benzisoxazole core has relied on two primary strategies: the cyclization of o-substituted aryl oximes (C-O bond formation) or the cyclization of o-hydroxyaryl oximes (N-O bond formation). While effective, these methods can require harsh conditions or multi-step preparations of precursors. This guide focuses on novel, more efficient, and often more elegant routes that have emerged in recent years.
General Synthetic Strategies Overview
The novel routes discussed herein offer significant advantages over classical methods, including milder reaction conditions, higher yields, improved regioselectivity, and access to diverse substitution patterns. We will focus on three exemplary modern pathways.
Caption: Overview of novel synthetic pathways to this compound.
Route A: Divergent Synthesis from a Common N-Chloroimine Intermediate
A particularly elegant strategy allows for the selective synthesis of either a benzisoxazole or its isomeric benzoxazole from a single starting material: an ortho-hydroxyaryl N-H ketimine.[1][2][3][4][5] The choice of reaction conditions dictates the outcome, pivoting on a common N-chloroimine intermediate.
Causality and Mechanism:
The synthesis begins with the readily accessible 1-(2-hydroxy-5-methylphenyl)ethan-1-imine, prepared from 2-hydroxy-5-methylacetophenone. This ketimine is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form a reactive N-chloroimine intermediate. The fate of this intermediate is exquisitely controlled by the solvent system.
-
Benzisoxazole Formation (Anhydrous Conditions): In a strictly anhydrous environment (e.g., dry THF or CH₂Cl₂), the N-chloroimine undergoes a spontaneous intramolecular cyclization. The phenolic oxygen acts as a nucleophile, attacking the imine carbon, followed by elimination of HCl to form the N-O bond, yielding the desired this compound.[2][3][4][5]
-
Benzoxazole Formation (Aqueous Conditions): Conversely, when the reaction is mediated by aqueous sodium hypochlorite (NaOCl), a different pathway dominates. The aqueous base promotes the formation of a phenoxide, which is believed to trigger a Beckmann-type rearrangement. This involves a[1][2]-aryl migration from the carbon to the nitrogen atom, ultimately leading to the formation of the isomeric 2,6-dimethylbenzoxazole.[1][2][3]
This divergent approach is a powerful demonstration of how subtle changes in reaction conditions can be leveraged to control product selectivity.
Caption: Divergent synthesis pathways from a common N-chloroimine intermediate.
Experimental Protocol: Synthesis of 3,6-Dimethylbenzo[d]isoxazole
Note: This protocol is adapted for the synthesis of 3,6-dimethylbenzo[d]isoxazole as described in the cited literature for 3-substituted derivatives.[2][4][5]
-
Ketimine Synthesis: To a solution of 2-hydroxy-5-methylacetophenone (1.0 eq) in ethanol, add aqueous ammonia (25%, 5.0 eq). Stir the mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to yield the crude N-H ketimine, which can be used without further purification.
-
Chlorination and Cyclization: Dissolve the crude ketimine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3,6-dimethylbenzo[d]isoxazole.
Route B: Microwave-Assisted Synthesis from o-Hydroxyaryl Ketoximes
Embracing the principles of green chemistry, microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally benign alternative to conventional heating.[6][7] The cyclization of 2-hydroxy-5-methylacetophenone oxime to this compound is particularly amenable to this technology, especially when paired with ionic liquids.[8]
Causality and Mechanism:
The starting material, 2-hydroxy-5-methylacetophenone oxime, is synthesized by the standard condensation of 2-hydroxy-5-methylacetophenone with hydroxylamine. The subsequent cyclization involves the intramolecular displacement of the oxime hydroxyl group by the phenolic oxygen.
Microwave irradiation dramatically accelerates this process by efficiently coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] The use of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), is key.[8] The ionic liquid acts as both a catalyst and a microwave-absorbing medium. Its basicity facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity and promoting the cyclization, while its high polarity ensures efficient energy absorption from the microwave field. This synergy leads to a drastic reduction in reaction times and often results in higher yields and cleaner product profiles compared to conventional methods.[8]
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Pyridine | Reflux | 8-12 h | ~70-80% | (General) |
| Microwave | [bmim]OH (catalytic) | 85-90 °C | 30-60 sec | 85-96% | [8] |
Experimental Protocol: Microwave-Assisted Synthesis[11]
-
Preparation: In a 10 mL microwave process vial, combine 2-hydroxy-5-methylacetophenone oxime (1.0 mmol) and a catalytic amount of 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 300W for 30-60 seconds, maintaining a temperature of approximately 90 °C.
-
Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary. The ionic liquid remains in the aqueous phase and can potentially be recycled.[8]
Route C: [3+2] Cycloaddition of Arynes and Nitrile Oxides
The [3+2] cycloaddition between an aryne and a nitrile oxide represents a powerful and convergent method for constructing the benzisoxazole core.[9] This approach builds the heterocyclic ring by forming two new bonds (C-C and C-O) in a single step.
Causality and Mechanism:
This reaction relies on the in-situ generation of two highly reactive intermediates:
-
4-Methylbenzyne: The aryne intermediate is typically generated from a suitable precursor, such as 2-(trimethylsilyl)-5-methylphenyl triflate, upon treatment with a fluoride source (e.g., CsF or TBAF). The triflate acts as an excellent leaving group, and the fluoride anion attacks the silicon, triggering an elimination to form the strained triple bond of the benzyne.
-
Nitrile Oxide: The nitrile oxide dipole (e.g., acetonitrile oxide) can be generated from the corresponding chlorooxime (e.g., chloroacetaldoxime) via dehydrochlorination with a mild base like triethylamine.
Once formed, these two reactive species rapidly undergo a pericyclic [3+2] cycloaddition reaction. The nitrile oxide acts as the 3-atom component (the "dipole"), and the aryne acts as the 2-atom component (the "dipolarophile"). The reaction proceeds with high regioselectivity to yield the 3,6-dimethylbenzo[d]isoxazole product. The convergence and mild conditions make this a highly attractive modern strategy.
Experimental Protocol: Aryne-Nitrile Oxide Cycloaddition
Note: This is a generalized protocol adapted from literature procedures for benzisoxazole synthesis.
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the aryne precursor (e.g., 2-(trimethylsilyl)-5-methylphenyl triflate, 1.0 eq), the chlorooxime (e.g., chloroacetaldoxime, 1.2 eq), and anhydrous acetonitrile as the solvent.
-
Aryne Generation: Add cesium fluoride (CsF, 2.0 eq).
-
Nitrile Oxide Generation: Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to isolate the 3,6-dimethylbenzo[d]isoxazole.
Comparative Analysis and Conclusion
The novel synthetic routes for this compound presented here offer distinct advantages in terms of efficiency, selectivity, and environmental impact.
| Route | Key Features | Starting Materials | Advantages | Disadvantages |
| A: Divergent | Condition-controlled selectivity | o-Hydroxyaryl ketimine | Access to two isomeric scaffolds from one precursor; mild conditions. | Requires strict control of anhydrous vs. aqueous conditions. |
| B: Microwave | Green chemistry, rapid synthesis | o-Hydroxyaryl ketoxime | Extremely short reaction times (seconds); high yields; environmentally friendly. | Requires specialized microwave reactor equipment. |
| C: [3+2] Cycloaddition | Convergent, bond-forming efficiency | Aryne & nitrile oxide precursors | Builds core in one step; mild conditions. | Requires synthesis of specialized, sometimes unstable, precursors. |
The synthesis of this compound has evolved significantly beyond classical cyclization methods. The divergent synthesis from N-chloroimines provides a remarkable example of reaction condition-based selectivity, offering access to isomeric heterocycles. For rapid and high-yield synthesis, the microwave-assisted protocol stands out as a superior green alternative. Finally, the [3+2] cycloaddition of arynes offers a convergent and elegant, albeit more complex, route to the target molecule. The choice of synthetic strategy will ultimately depend on the specific needs of the researcher, including available starting materials, required scale, equipment availability, and desired efficiency. These modern methods provide a powerful and versatile arsenal for the synthesis of this compound and its analogues, facilitating further exploration in drug discovery and materials science.
References
-
Chen, C., Andreani, T., & Li, H. (2011). A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N–Cl Imine. Organic Letters, 13(23), 6300–6303. [Link]
-
Chen, C., Andreani, T., & Li, H. (2011). A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N–Cl Imine. Organic Letters, 13(23), 6300–6303. [Link]
-
Chen, C., Andreani, T., & Li, H. (2011). A divergent and selective synthesis of isomeric benzoxazoles from a single N-Cl imine. Organic Letters, 13(23), 6300–6303. [Link]
-
Chen, C., Andreani, T., & Li, H. (2011). A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N-Cl Imine. Organic Letters. [Link]
-
Chen, C., Andreani, T., & Li, H. (2011). A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N–Cl Imine. American Chemical Society. [Link]
-
Shelke, K. F., et al. (2012). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ResearchGate. [Link]
-
Nguyen, T. H. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]
-
Özil, M., & Parlak, C. (2019). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. [Link]
-
Jasiński, R. (2024). Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides. MDPI. [Link]
-
Zeroual, A., et al. (2022). Quantum Mechanical Elucidation on [3+2] cycloaddition reaction of aryl nitrile oxide with cyclopentenones. ResearchGate. [Link]
-
Atif, M., et al. (2024). Advanced quantum and docking studies on the [3+2] cycloaddition of nitrile oxide with 1-Methyl-4-(Prop-1-en-2-yl)Cyclohex-1-ene. Growing Science. [Link]
-
Organic Chemistry Explained. (2019). cycloadditions with nitrile oxides. YouTube. [Link]
Sources
- 1. A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N-Cl Imine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [growingscience.com]
- 9. m.youtube.com [m.youtube.com]
The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Novel 6-Methylbenzo[d]isoxazole Derivatives
This guide provides a comprehensive framework for the initial biological evaluation of novel 6-Methylbenzo[d]isoxazole derivatives. As a class of heterocyclic compounds, isoxazoles are recognized for their wide array of pharmacological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically insightful approach to screening these promising molecules for their therapeutic potential. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and present a logical workflow for identifying lead compounds.
The this compound Scaffold: A Primer on Synthesis and Therapeutic Promise
The benzo[d]isoxazole ring system, a fusion of a benzene ring and an isoxazole ring, is a privileged scaffold in medicinal chemistry. The incorporation of a methyl group at the 6th position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.
While numerous synthetic routes exist for isoxazole derivatives, a common and effective method involves the cyclization of a suitable precursor, often derived from a chalcone.[1][2] The general synthetic strategy for novel this compound derivatives can be conceptualized as a multi-step process, beginning with readily available starting materials.
A plausible synthetic approach would involve the creation of an oxime from a substituted 2-hydroxy-5-methylacetophenone, followed by a cyclization reaction to form the benzo[d]isoxazole ring. Subsequent derivatization at various positions on the scaffold would then generate a library of novel compounds for screening.
The therapeutic potential of isoxazole derivatives is vast, with documented evidence of their efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Therefore, a comprehensive initial screening of novel this compound derivatives should encompass these three key areas of biological activity.
A Hierarchical Approach to Biological Activity Screening
A systematic and hierarchical screening process is essential for the efficient evaluation of a library of novel compounds. This process should begin with broad, high-throughput in vitro assays to identify initial "hits" and then progress to more specific mechanistic studies for the most promising candidates.
Caption: A typical workflow for the biological activity screening of novel compounds.
Anticancer Activity Screening
The anticancer potential of isoxazole derivatives has been extensively documented, with various analogues demonstrating cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[4][5][6][7] A primary screen for anticancer activity is crucial to identify compounds that inhibit cancer cell proliferation.
Rationale for Initial Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used, robust, and high-throughput method for initial cytotoxicity screening. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Colo205 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each novel this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 6-MBI-001 | MCF-7 | 15.2 |
| 6-MBI-002 | A549 | 22.8 |
| 6-MBI-003 | Colo205 | 8.5 |
| Doxorubicin | MCF-7 | 0.5 |
Table 1: Example of data presentation for anticancer screening results.
Promising compounds with low IC50 values can then be subjected to secondary assays, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, to elucidate their mechanism of action.[4][6]
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant antibacterial and antifungal activities, making this a critical area for screening novel this compound compounds.[3][8][9][10]
Rationale for Initial Screening: Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. This method is efficient for screening a large number of compounds against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[9][11]
-
Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare stock solutions of the novel this compound derivatives in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal, e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, a resazurin-based assay can be used for a colorimetric readout.
-
Data Analysis and Interpretation
The MIC values are recorded for each compound against each microorganism.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 6-MBI-001 | 16 | >256 | 64 |
| 6-MBI-002 | 8 | 32 | 128 |
| 6-MBI-003 | 4 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 2: Example of data presentation for antimicrobial screening results.
Compounds with low MIC values are considered promising candidates for further investigation, including the determination of the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Anti-inflammatory Activity Screening
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Isoxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10][12][13][14][15]
Rationale for Initial Screening: In Vitro Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. The in vitro protein denaturation assay provides a simple and rapid method for screening the anti-inflammatory potential of compounds. The ability of a compound to prevent the denaturation of proteins (such as bovine serum albumin or egg albumin) induced by heat or other denaturing agents is a measure of its anti-inflammatory activity.
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
-
Preparation of Reagents:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the novel this compound derivatives in DMSO.
-
-
Assay Procedure:
-
In a series of test tubes, add 0.5 mL of the BSA solution.
-
Add varying concentrations of the test compounds (e.g., 10, 50, 100, 200 µg/mL) to the test tubes.
-
Include a control (BSA solution with DMSO) and a positive control (a known anti-inflammatory drug, e.g., diclofenac sodium).
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cool the tubes to room temperature.
-
-
Absorbance Measurement:
-
Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis and Interpretation
The percentage inhibition of protein denaturation is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
| Compound ID | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 6-MBI-001 | 100 | 45.2 |
| 6-MBI-002 | 100 | 62.8 |
| 6-MBI-003 | 100 | 75.1 |
| Diclofenac Sodium | 100 | 85.4 |
Table 3: Example of data presentation for anti-inflammatory screening results.
Compounds showing significant inhibition of protein denaturation can be further evaluated in more specific assays, such as cyclooxygenase (COX) and lipoxygenase (LOX) inhibition assays, to determine their mechanism of action.
Caption: Workflow for the in vitro protein denaturation assay.
Conclusion and Future Directions
This guide outlines a robust and efficient strategy for the initial biological activity screening of novel this compound derivatives. By employing a hierarchical approach that begins with broad in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can effectively identify promising lead compounds for further development. The detailed protocols provided herein serve as a self-validating system, ensuring the generation of reliable and reproducible data.
The causality behind the selection of these assays lies in their high-throughput nature, cost-effectiveness, and established relevance to the respective therapeutic areas. The data generated from these initial screens will form the basis for more in-depth mechanistic studies, structure-activity relationship (SAR) analysis, and eventual in vivo testing. The journey from a novel chemical entity to a potential therapeutic agent is long and arduous, but a well-designed and executed initial screening cascade is the critical first step toward success.
References
-
Pharmacological Screening of Novel Heterocyclic Derivatives. International Journal of Engineering Research and Modern Technology. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
-
Synthesis and In Vitro Screening of Novel Heterocyclic β-d-Gluco- and β-d-Galactoconjugates as Butyrylcholinesterase Inhibitors. PubMed. [Link]
-
Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Cardiovascular Disease Research. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
-
Benzothiazole derivatives as anticancer agents. PMC. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. [Link]
-
Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. [Link]
-
Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate. [Link]
-
141 Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. [Link]
-
Synthesis, biological evaluation and docking studies of some novel heterocyclic compounds. India Science, Technology & Innovation - ISTI Portal. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
-
Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In-Vitro Evaluation of 6-Methylbenzo[d]isoxazole
<
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This technical guide presents a structured, in-vitro workflow for the preliminary assessment of 6-Methylbenzo[d]isoxazole, a derivative of the benzo[d]isoxazole ring system. As the initial stages of drug discovery rely heavily on robust and reproducible in-vitro assays, this document provides detailed, field-proven protocols for evaluating the compound's foundational safety and activity profiles.[4][5][6] We delineate step-by-step methodologies for cytotoxicity screening, anti-inflammatory potential, and antimicrobial activity. The causality behind experimental choices, the importance of integrated controls for data integrity, and the logical progression of the screening cascade are emphasized to equip researchers and drug development professionals with a comprehensive framework for early-stage compound evaluation.
Introduction: The Rationale for In-Vitro Screening
In-vitro pharmacology is the cornerstone of modern drug discovery, offering a controlled environment to assess the biological activity of novel chemical entities before committing to resource-intensive preclinical trials.[4][5] These initial assays provide critical data on a compound's potential efficacy and toxicity, guiding the iterative process of lead optimization.[4] this compound belongs to the isoxazole class of heterocyclic compounds, which are known to exhibit a wide spectrum of biological activities.[2][3] Therefore, a systematic in-vitro investigation is the logical first step to profile its therapeutic potential.
This guide outlines three fundamental assays that form a robust preliminary screening panel:
-
Cytotoxicity Assessment: To determine the concentration range at which the compound is non-toxic to cells, establishing a therapeutic window for subsequent assays.
-
Anti-Inflammatory Screening: To investigate the compound's ability to modulate key inflammatory pathways, a common therapeutic target.
-
Antimicrobial Susceptibility Testing: To evaluate the compound's potential as an antimicrobial agent, addressing a critical area of unmet medical need.
The following sections provide detailed protocols, data interpretation guidelines, and the scientific principles underpinning each experimental choice.
Foundational Assay: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a standard mammalian cell line (e.g., HEK293 or RAW 264.7 macrophages).
Materials:
-
HEK293 or RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Final concentrations should typically range from 0.1 µM to 100 µM.
-
Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions (or vehicle control) to the cells.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation & Interpretation
The results are expressed as a percentage of cell viability relative to the vehicle control.
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (0 µM) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.230 | 98.4% |
| 10 | 1.150 | 92.0% |
| 25 | 0.850 | 68.0% |
| 50 | 0.610 | 48.8% |
| 100 | 0.250 | 20.0% |
Interpretation: The CC50 value is interpolated from the dose-response curve. In this example, the CC50 is approximately 50 µM. Subsequent functional assays should be conducted at non-toxic concentrations (ideally ≤10 µM) to ensure observed effects are not artifacts of cell death.
Primary Activity Screen: Anti-Inflammatory Potential (Nitric Oxide Inhibition Assay)
Principle: Macrophages activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria, produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[11][12] Overproduction of NO is a key feature of inflammatory pathologies.[13] This assay measures the ability of this compound to inhibit LPS-induced NO production. NO is unstable, but it quickly oxidizes to nitrite (NO₂⁻) in the culture medium. Nitrite levels can be quantified using the Griess reaction, a colorimetric method.[14][15]
Experimental Protocol: Griess Assay for Nitrite
Objective: To determine if this compound can inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells[16]
-
Complete DMEM medium
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[17]
-
Sodium Nitrite (NaNO₂) standard
-
24-well or 96-well plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁵ cells/well into a 24-well plate.[16]
-
Incubate for 24 hours at 37°C in 5% CO₂.
-
-
Pre-treatment and Stimulation:
-
Treat the cells with various non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.
-
Incubate for 24 hours.[18]
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard (e.g., from 100 µM to 0 µM).
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.[19]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well.[19]
-
Incubate for another 10 minutes. A purple/magenta color will develop.
-
-
Measurement:
Data Presentation & Interpretation
The amount of nitrite in each sample is calculated from the standard curve.
| Treatment | Nitrite Concentration (µM) | % NO Inhibition |
| Untreated Cells | 1.5 | - |
| LPS + Vehicle | 45.2 | 0% |
| LPS + 1 µM Compound | 35.8 | 21.2% |
| LPS + 5 µM Compound | 22.1 | 51.1% |
| LPS + 10 µM Compound | 10.5 | 76.8% |
Interpretation: A dose-dependent decrease in nitrite concentration indicates that this compound inhibits LPS-induced NO production, suggesting potential anti-inflammatory activity. The mechanism could involve direct inhibition of the iNOS enzyme or suppression of the upstream signaling pathways that lead to iNOS expression.[11]
Workflow & Pathway Visualization
Secondary Activity Screen: Antimicrobial Susceptibility
Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[20] This method allows for the simultaneous testing of multiple concentrations against different microorganisms in a high-throughput format.[20]
Experimental Protocol: Broth Microdilution
Objective: To determine the MIC of this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[21]
-
This compound (in DMSO)
-
Sterile 96-well U-bottom plates
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Step-by-Step Methodology:
-
Compound Preparation:
-
In a 96-well plate, prepare 2-fold serial dilutions of the compound in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Pick several colonies of the test bacterium from an overnight agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well of the plate containing the compound dilutions. This brings the total volume to 100 µL per well.
-
Essential Controls:
-
Growth Control: A well with only MHB and the bacterial inoculum (no compound).
-
Sterility Control: A well with only MHB (no bacteria).
-
Vehicle Control: A well with the highest DMSO concentration and bacteria.
-
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.[20]
-
-
Reading Results:
Data Presentation & Interpretation
| Concentration (µg/mL) | S. aureus Growth | E. coli Growth |
| 256 | - | + |
| 128 | - | + |
| 64 | - | + |
| 32 | + | + |
| 16 | + | + |
| ... | + | + |
| Growth Control | + | + |
Interpretation: In this example, the MIC for S. aureus is 64 µg/mL, as this is the lowest concentration that inhibited growth. The compound showed no significant activity against E. coli within the tested range. This suggests this compound may have selective activity against Gram-positive bacteria.
Conclusion and Future Directions
This guide outlines a foundational in-vitro screening cascade for the preliminary evaluation of this compound. The data generated from these assays—cytotoxicity, anti-inflammatory activity, and antimicrobial susceptibility—provide a critical multi-faceted view of the compound's biological profile.
Based on the example data presented:
-
The compound exhibits moderate cytotoxicity with a CC50 of ~50 µM.
-
It demonstrates promising, dose-dependent anti-inflammatory activity by inhibiting nitric oxide production.
-
It shows selective antimicrobial activity against Gram-positive bacteria.
These preliminary findings justify further investigation. Logical next steps would include more detailed mechanistic studies, such as determining its effect on other pro-inflammatory cytokines (e.g., TNF-α, IL-6), investigating its impact on iNOS protein expression, and expanding the antimicrobial screening to a broader panel of bacterial and fungal pathogens. This structured approach ensures that resources are directed toward compounds with the most promising and well-defined biological activities, accelerating the path from initial hit to viable lead candidate.
References
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Wikipedia. (n.d.). Broth microdilution.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bio-protocol. (n.d.). Nitric Oxide Assay.
- Abcam. (n.d.). MTT assay protocol.
- QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
- PubMed. (n.d.). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO.
- MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- Royal Society of Chemistry. (n.d.). Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells.
- NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
- National Institutes of Health. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
- WuXi AppTec. (2024). Innovations in Drug Development: The Increased Utility of In Vitro Testing.
- National Institutes of Health. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages.
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
- National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- BioDuro. (n.d.). In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science.
- Protocol Exchange. (2019). Protocol Griess Test.
- World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- Anticancer Research. (n.d.). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide.
- ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.
- International Journal of Creative Research Thoughts. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
- Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpca.org [ijpca.org]
- 4. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 5. axxam.com [axxam.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Mechanism of action hypotheses for 6-Methylbenzo[d]isoxazole
An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 6-Methylbenzo[d]isoxazole
Executive Summary
This technical guide provides a comprehensive exploration of the potential mechanisms of action for this compound, a heterocyclic compound built upon the well-established benzisoxazole scaffold. While direct experimental data on this specific molecule is limited[1], its structural components are present in a multitude of pharmacologically active agents. The benzisoxazole core is recognized as a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[2][3] This guide synthesizes information from related isoxazole and benzisoxazole derivatives to formulate four primary mechanistic hypotheses for this compound. These hypotheses posit that the compound may exert its effects through:
-
Neuro-Modulatory Activity: Inhibition of monoamine oxidase (MAO) enzymes, a key target in the treatment of neurodegenerative and psychiatric disorders.[2][4]
-
Anti-inflammatory Action: Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is central to the inflammatory cascade.[5][6]
-
Anticancer Activity via Hypoxia Pathway: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) transcription, a critical regulator of tumor survival and angiogenesis.[7]
-
Anticancer Activity via Apoptosis Induction: Activation of the p53 tumor suppressor and subsequent induction of the mitochondrial-dependent apoptotic pathway.[8][9]
For each hypothesis, this guide details the scientific rationale, visualizes the relevant signaling pathways, and provides detailed, field-proven experimental protocols for validation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to investigate the therapeutic potential of this compound.
Introduction to the Benzisoxazole Scaffold
A "Privileged Structure" in Medicinal Chemistry
The benzisoxazole ring system is a recurring motif in a wide array of biologically active molecules, earning it the designation of a "privileged scaffold."[3] This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[6][10][11][12][13] The versatility of the benzisoxazole core stems from its unique electronic and steric properties, which allow for diverse chemical modifications and interactions with various protein active sites. Its presence in compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties underscores its significance in drug discovery.[3][12]
Physicochemical Properties of this compound
The specific structure of this compound features a methyl group at the 6-position of the benzene ring. This substitution is not merely decorative; it is predicted to influence the molecule's overall physicochemical profile. The electron-donating nature of the methyl group can subtly alter the electron density of the aromatic system, potentially affecting its binding affinity to target proteins.[1] Furthermore, the addition of this lipophilic group may enhance membrane permeability and influence the molecule's metabolic fate, both of which are critical parameters in drug development.
Core Mechanistic Hypotheses
This section delves into the four primary, evidence-based hypotheses for the mechanism of action of this compound. Each hypothesis is presented with its scientific basis, a visual representation of the targeted pathway, and a detailed protocol for experimental validation.
Hypothesis 1: Neuro-Modulatory Activity via Monoamine Oxidase (MAO) Inhibition
3.1.1 Rationale: The structural similarity of benzisoxazoles to benzoxazoles, a class of compounds known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B), provides a strong basis for this hypothesis.[4] MAOs are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease, as it increases the synaptic availability of dopamine.[2] Several benzisoxazole derivatives have been investigated as potent and selective MAO inhibitors.[2]
3.1.2 Proposed Signaling Pathway:
Caption: MAO-B Inhibition Pathway.
3.1.3 Experimental Validation Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B enzymes.
-
Materials:
-
Human recombinant MAO-A and MAO-B (commercial source)
-
Pargyline (non-selective MAO inhibitor, positive control)
-
Clorgyline (selective MAO-A inhibitor, control)
-
Selegiline (selective MAO-B inhibitor, control)
-
Amplex® Red MAO Assay Kit (or similar fluorometric kit)
-
96-well black microplates
-
Phosphate buffer (pH 7.4)
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in phosphate buffer. The final DMSO concentration should be <1%.
-
In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.
-
Add 25 µL of the test compound dilutions or controls to the wells. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Amplex® Red working solution (containing horseradish peroxidase and the MAO substrate, e.g., p-tyramine).
-
Immediately measure the fluorescence (excitation ~545 nm, emission ~590 nm) in a microplate reader in kinetic mode, taking readings every 2 minutes for 30 minutes.
-
-
Causality: This assay directly measures the enzymatic activity of MAO by detecting hydrogen peroxide, a byproduct of substrate oxidation. A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of the enzyme.
3.1.4 Data Interpretation: The rate of reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined relative to the "no inhibitor" control. IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| Clorgyline (Control) | ~10 | >1000 | <0.01 |
| Selegiline (Control) | >1000 | ~15 | >66 |
Hypothesis 2: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition
3.2.1 Rationale: The isoxazole ring is a key component of several known anti-inflammatory drugs, including the selective COX-2 inhibitor Valdecoxib. Studies on related 6-methyl isoxazole derivatives have demonstrated significant anti-inflammatory activity, which was attributed to selective inhibition of the COX-2 enzyme.[5][6] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibition is a desirable therapeutic profile as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
3.2.2 Proposed Signaling Pathway:
Caption: HIF-1α Pathway and Inhibition.
3.3.3 Experimental Validation Protocol: HIF-1α Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on HIF-1α transcriptional activity in a cell-based model.
-
Materials:
-
HEK293T or a relevant cancer cell line (e.g., HeLa, MCF-7)
-
A reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) driving expression of Firefly luciferase.
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization).
-
Lipofectamine or other transfection reagent.
-
DMEM/FBS cell culture medium.
-
Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl2 or DMOG).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect cells with the HRE-Firefly luciferase and control Renilla luciferase plasmids.
-
After 24 hours, re-plate the cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound for 2-4 hours.
-
Induce hypoxia by placing the plate in a hypoxia chamber (1% O2) or by adding a chemical inducer for 16-24 hours. Maintain a parallel normoxic plate as a control.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit protocol.
-
-
Causality: This assay provides a direct readout of the transcriptional activity of the HIF-1 complex. A decrease in the Firefly luciferase signal (normalized to Renilla) in hypoxic, compound-treated cells compared to hypoxic, vehicle-treated cells indicates inhibition of the pathway.
3.3.4 Data Interpretation: The ratio of Firefly to Renilla luciferase activity is calculated for each well. The percent inhibition is determined relative to the vehicle-treated hypoxic control. An IC50 value is then calculated. It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure the observed inhibition is not due to cell death.
Hypothesis 4: Anticancer Activity via p53 Activation and Apoptosis Induction
3.4.1 Rationale: The tumor suppressor protein p53 is a central node in cellular stress response, capable of inducing cell cycle arrest or apoptosis. Several studies have shown that certain isoxazole derivatives can exert their anticancer effects by increasing the levels of p53, which in turn alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. [8][9]This shift triggers the mitochondrial-dependent (intrinsic) pathway of apoptosis, leading to the activation of caspases and programmed cell death.
3.4.2 Proposed Signaling Pathway:
Caption: p53-Mediated Intrinsic Apoptosis Pathway.
3.4.3 Experimental Validation Protocol: Western Blot Analysis for Apoptotic Markers
-
Objective: To determine if this compound treatment modulates the expression of key proteins in the p53-mediated apoptotic pathway in a cancer cell line.
-
Materials:
-
A relevant cancer cell line (e.g., Colo205, A549, which have shown susceptibility to isoxazole derivatives)[8][9]
-
This compound
-
Doxorubicin (positive control for p53 induction)
-
Cell culture reagents
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system (membranes, buffers)
-
Primary antibodies: anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Culture cancer cells and treat with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a set time (e.g., 24 or 48 hours). Include vehicle (DMSO) and positive controls.
-
Harvest and lyse the cells.
-
Quantify total protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for other proteins, including the β-actin loading control.
-
-
Causality: This technique allows for the direct visualization and semi-quantification of specific proteins. An increase in p53, Bax, and cleaved Caspase-3, coupled with a decrease in Bcl-2, provides strong evidence that the compound activates the intrinsic apoptotic pathway.
3.4.4 Data Interpretation: The intensity of each protein band is quantified using densitometry software and normalized to the loading control (β-actin). The results are expressed as a fold change relative to the vehicle-treated control. A dose-dependent increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 are hallmark indicators of apoptosis induction.
Summary of Hypotheses and Future Directions
This compound presents a compelling starting point for a drug discovery program. Its core scaffold is associated with a remarkable diversity of pharmacological activities. The four mechanistic hypotheses detailed in this guide provide a clear, rational, and experimentally-driven roadmap for its initial investigation.
| Hypothesis | Rationale | Key Validation Experiment | Primary Endpoint |
| MAO Inhibition | Structural similarity to known MAO inhibitors. [2][4] | In Vitro MAO-A/B Enzymatic Assay | IC50 values and selectivity index. |
| COX Inhibition | Isoxazole core present in known COX-2 inhibitors. [5][6] | In Vitro COX-1/2 Enzymatic Assay | IC50 values and selectivity index. |
| HIF-1α Inhibition | Benzisoxazole derivatives are potent HIF-1α inhibitors. [7] | HIF-1α Reporter Gene Assay | IC50 for inhibition of HRE-driven expression. |
| p53-Mediated Apoptosis | Isoxazole derivatives can activate p53 pathways. [8][9] | Western Blot for Apoptotic Markers | Fold-change in p53, Bax/Bcl-2, cleaved Casp-3. |
Future Directions:
-
Broad-Panel Screening: To uncover unexpected mechanisms, the compound should be screened against a broad panel of kinases and G-protein coupled receptors (GPCRs).
-
In Vivo Studies: If a primary mechanism is validated in vitro, the next logical step is to assess the compound's efficacy in relevant animal models (e.g., a Parkinson's model for MAO-B inhibition, a xenograft tumor model for anticancer activity).
-
ADME-Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to determine the compound's drug-likeness and potential liabilities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound will be essential to optimize potency, selectivity, and pharmacokinetic properties.
By systematically pursuing these lines of investigation, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives.
References
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
Rajanarendar, E., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5736-5753. Retrieved from [Link]
-
Ak, G., et al. (2023). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197570. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Retrieved from [Link]
-
Semantic Scholar. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Retrieved from [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Kumbhare-Dadmal/0a1b8e1f8e1d6c8b9d3e8e1f8d3e8e1f8d3e8e1f]([Link]
-
ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from [Link]
-
Mączyński, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(22), 4153. Retrieved from [Link]
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activity of isoxazole derivatives. Retrieved from [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1629-1635. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Prasad, S. B., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(2), 115-123. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
Sources
- 1. Buy 6-Methylbenzo[d]isoxazol-3(2H)-one | 66571-26-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Strategic Role of 6-Methylbenzo[d]isoxazole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-methylbenzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the this compound core, from its fundamental physicochemical properties and synthesis to its applications in drug discovery. We will delve into the nuanced structure-activity relationships that govern its interactions with various biological targets, present detailed experimental protocols, and offer insights into its pharmacokinetic profile. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of this potent scaffold in the design of next-generation therapeutics.
Introduction: The Rise of a Privileged Scaffold
The benzo[d]isoxazole ring system, a bicyclic heterocycle, has garnered significant attention in the field of medicinal chemistry due to its presence in numerous compounds with a wide spectrum of pharmacological activities.[1][2] The fusion of a benzene ring with an isoxazole ring creates a unique electronic and steric environment, making it an attractive template for the design of novel therapeutic agents. The introduction of a methyl group at the 6-position of this scaffold can significantly influence its metabolic stability, lipophilicity, and binding interactions with biological targets, thereby offering a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
Derivatives of the broader isoxazole and benzisoxazole class have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscoring their potential in addressing a multitude of diseases.[4][5] This guide will specifically focus on the 6-methyl substituted variant, exploring its unique contributions to the field of drug discovery.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving the cyclization of an appropriately substituted aromatic precursor. While a plethora of methods exist for the synthesis of the parent benzisoxazole ring, a particularly efficient approach for generating substituted derivatives is through microwave-assisted synthesis.[6]
Conceptual Synthetic Workflow
The general strategy involves the formation of an oxime from a substituted 2-hydroxyketone, followed by a cyclization reaction to yield the benzisoxazole ring. The methyl group at the 6-position is typically introduced on the starting phenolic precursor.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3,6-Dimethylbenzo[d]isoxazole
This protocol is adapted from a general method for the microwave-assisted synthesis of 3-substituted-1,2-benzisoxazoles and can be applied to the synthesis of 6-methyl derivatives.[6][7]
Materials:
-
2-Hydroxy-5-methylacetophenone
-
Hydroxylamine hydrochloride
-
Acetic anhydride
-
1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) (catalytic amount)
-
Diethyl ether
-
Microwave reactor
Procedure:
-
Oxime Formation: A mixture of 2-hydroxy-5-methylacetophenone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) is prepared.
-
Reaction Setup: To the mixture from step 1, acetic anhydride (1.2 mmol) and a catalytic amount of [bmim]OH (2 mol%) are added in a microwave-safe vessel.
-
Microwave Irradiation: The reaction mixture is thoroughly mixed and subjected to microwave irradiation (e.g., 180W) for a short duration (typically 30-60 seconds). The reaction progress should be monitored by thin-layer chromatography (TLC).[8]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted with diethyl ether.
-
Purification: The organic layer is concentrated, and the crude product is purified by column chromatography on silica gel to yield the desired 3,6-dimethylbenzo[d]isoxazole.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been explored for its potential in various therapeutic areas, with a particular focus on oncology and infectious diseases. The methyl group at the 6-position can influence activity through steric and electronic effects, as well as by providing a site for metabolism that can be strategically blocked or modified.
Anticancer Activity
Biological Target: Hypoxia-Inducible Factor-1α (HIF-1α)
HIF-1α is a key transcription factor that plays a crucial role in tumor progression and metastasis.[8] Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription.[8]
| Compound ID | Substitution Pattern | Target | Cell Line | IC50 (nM) |
| 15 | N-(4-(dimethylamino)phenyl)-6-methylbenzo[d]isoxazole-3-carboxamide | HIF-1α transcription | HEK293T | 24 |
| 31 | N-(4-acetylphenyl)-6-methylbenzo[d]isoxazole-3-carboxamide | HIF-1α transcription | HEK293T | 24 |
Table 1: Anticancer Activity of this compound Derivatives as HIF-1α Inhibitors. [8]
Structure-Activity Relationship Insights:
-
The N-phenylbenzo[d]isoxazole-3-carboxamide core is essential for activity.
-
Substituents on the N-phenyl ring significantly impact potency. Electron-donating groups (e.g., dimethylamino) and electron-withdrawing groups (e.g., acetyl) at the para-position can both lead to high potency, suggesting a complex interaction with the target.
-
The 6-methyl group on the benzo[d]isoxazole ring is well-tolerated and contributes to the overall favorable profile of these inhibitors.
Caption: Mechanism of action for this compound derivatives as HIF-1α inhibitors.
Biological Target: Bromodomain and Extra-Terminal (BET) Proteins
BET proteins are epigenetic readers that play a critical role in the regulation of gene transcription and are considered promising targets for cancer therapy, particularly prostate cancer.[3] Bivalent inhibitors based on the benzo[d]isoxazole scaffold have shown potent inhibition of BET bromodomains.[9] While specific data for 6-methyl derivatives as bivalent inhibitors is not extensively available, the general principles of SAR can be extrapolated.
Antimicrobial Activity
The broader class of benzisoxazoles has demonstrated significant antimicrobial activity.[10] Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups on the benzisoxazole ring, such as chloro and bromo, can enhance antibacterial activity.[10] While specific studies on this compound derivatives are less common, a QSAR study on related 6-methyl-2-substituted benzoxazoles and benzimidazoles indicated that the hydrophobic properties of substituents at the 2-position are important for antifungal activity against Candida albicans.[3] This suggests that modifications at other positions of the this compound scaffold could be a fruitful area for the development of novel antimicrobial agents.
Pharmacokinetic and Pharmacodynamic Considerations
The drug-like properties of the this compound scaffold are a key aspect of its utility in medicinal chemistry. While specific pharmacokinetic data for this particular scaffold is limited, general characteristics of related heterocyclic systems can provide valuable insights.
Absorption, Distribution, Metabolism, and Excretion (ADME):
-
Lipophilicity: The methyl group generally increases the lipophilicity of the molecule, which can enhance membrane permeability and absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Metabolism: The aromatic rings of the benzo[d]isoxazole scaffold are susceptible to oxidative metabolism by cytochrome P450 enzymes. The methyl group can be a site of metabolism (hydroxylation), which can be a strategic consideration in drug design to either prolong or shorten the half-life of a compound. The pharmacokinetic properties of related benzimidazole derivatives are often characterized by first-pass metabolism in the liver.[11]
-
Distribution: The ability of a drug to penetrate the blood-brain barrier is crucial for CNS-active agents. The physicochemical properties of this compound derivatives, including their lipophilicity and hydrogen bonding capacity, will dictate their ability to reach CNS targets.
Future Perspectives and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the ability to fine-tune its physicochemical and biological properties through substitution, makes it an attractive starting point for drug discovery programs.
Future research in this area should focus on:
-
Exploration of Novel Biological Targets: Expanding the scope of biological targets for this compound derivatives beyond the currently identified ones.
-
Detailed SAR Studies: Conducting comprehensive structure-activity relationship studies to better understand the influence of the 6-methyl group and other substituents on biological activity and selectivity.
-
Pharmacokinetic Optimization: Performing detailed in vitro and in vivo ADME studies to guide the optimization of drug-like properties.
-
Development of Clinical Candidates: Advancing promising lead compounds into preclinical and clinical development.
References
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (URL not available)
-
QSARs of Some 5- or 6-Methyl-2-Substituted Benzoxazoles/Benzimidazoles against Candida albicans. Turkish Journal of Medical Sciences. [Link]
-
Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ACG Publications. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. [Link]
-
Benzisoxazole synthesis. Organic Chemistry Portal. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
-
Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ResearchGate. [Link]
-
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]
-
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH. [Link]
-
Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. jocpr.com [jocpr.com]
- 11. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
Methodological & Application
Protocol for the synthesis of 6-Methylbenzo[d]isoxazole in a laboratory setting
An Application Note for the Laboratory Synthesis of 6-Methylbenzo[d]isoxazole
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole core is a privileged heterocyclic scaffold prominently featured in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile building block in designing compounds with a wide array of pharmacological activities. Molecules incorporating this moiety have demonstrated efficacy as antipsychotic, anticonvulsant, antimicrobial, and antitumor agents.[1] The synthesis of specifically substituted benzisoxazoles, such as this compound, is of great interest to researchers exploring structure-activity relationships (SAR) in the development of novel therapeutics.
This document provides a detailed, two-step protocol for the laboratory synthesis of this compound. The chosen synthetic route proceeds via the formation and subsequent cyclization of an oxime intermediate, a reliable and well-established method for constructing the benzisoxazole ring system.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and practical insights required for successful execution.
Reaction Scheme and Mechanism
The synthesis is accomplished in two primary stages:
-
Oximation: The reaction of 2-hydroxy-5-methylacetophenone with hydroxylamine hydrochloride to form 2-hydroxy-5-methylacetophenone oxime.
-
Dehydrative Cyclization: An intramolecular cyclization of the oxime intermediate to yield the final product, this compound.
Overall Reaction:
Mechanistic Insight:
The first step is a classic condensation reaction. A base, such as sodium acetate, is used to neutralize the hydrochloride salt, liberating free hydroxylamine (NH₂OH). The nucleophilic nitrogen of hydroxylamine then attacks the electrophilic carbonyl carbon of the acetophenone. Subsequent dehydration yields the corresponding oxime.
The second step is an intramolecular cyclization driven by a dehydrating agent. This key N-O bond formation occurs when the phenolic hydroxyl group attacks the nitrogen atom of the oxime.[1] The elimination of a water molecule results in the formation of the stable, aromatic 1,2-benzisoxazole ring.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Quantity (Example Scale) | Notes |
| 2-Hydroxy-5-methylacetophenone | 50-05-5 | 150.17 g/mol | 1.50 g (10.0 mmol) | Starting material |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | 0.83 g (12.0 mmol) | Toxic, irritant[3][4] |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 g/mol | 1.64 g (20.0 mmol) | Base |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~15 g | Dehydrating/Cyclizing agent |
| Ethanol (95%) | 64-17-5 | 46.07 g/mol | 25 mL | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL | Extraction solvent |
| Saturated Sodium Bicarbonate | N/A | N/A | 50 mL | Aqueous wash |
| Brine (Saturated NaCl) | N/A | N/A | 50 mL | Aqueous wash |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | ~5 g | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | As needed | For chromatography |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | Eluent for chromatography |
| Hexanes | 110-54-3 | 86.18 g/mol | As needed | Eluent for chromatography |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Experimental Protocol
Part 1: Synthesis of 2-Hydroxy-5-methylacetophenone Oxime (Intermediate)
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylacetophenone (1.50 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), and sodium acetate (1.64 g, 20.0 mmol).
-
Solvent Addition: Add 25 mL of 95% ethanol to the flask. The mixture will form a suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Stir vigorously.
-
Causality Note: Heating accelerates the reaction rate. Sodium acetate acts as a base to liberate free hydroxylamine from its salt, which is necessary for the nucleophilic attack on the ketone.[5] An excess is used to ensure the reaction goes to completion.
-
-
Monitoring: Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes). The starting material spot should gradually be replaced by a new, more polar spot corresponding to the oxime. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into 100 mL of cold deionized water in a beaker. A white precipitate of the oxime should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the solid with cold water (2 x 20 mL).
-
Drying: Dry the collected solid under vacuum or in a desiccator. The product is typically of sufficient purity for the next step without further purification. Expected yield is typically >90%.
Part 2: Dehydrative Cyclization to this compound
-
Setup: Place approximately 15 g of polyphosphoric acid (PPA) into a 50 mL round-bottom flask equipped with a magnetic stir bar. Heat the PPA to 80 °C in an oil bath with stirring to ensure it is fluid.
-
Addition of Oxime: Carefully add the dried 2-hydroxy-5-methylacetophenone oxime from Part 1 in small portions to the hot, stirring PPA.
-
Causality Note: PPA serves as both a catalyst and a powerful dehydrating agent, promoting the intramolecular cyclization to form the N-O bond of the isoxazole ring.[2] Maintaining the temperature ensures the PPA remains stirrable and the reaction proceeds efficiently.
-
-
Reaction: Increase the temperature of the oil bath to 120-130 °C and stir the mixture for 1-2 hours. The solution will darken in color.
-
Monitoring: The reaction can be monitored by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to about 60-70 °C. Carefully and slowly pour the viscous reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: The resulting aqueous solution will be acidic. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15% ethyl acetate) to yield pure this compound.[6][7]
Synthesis Workflow Diagram
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
The Application of 6-Methylbenzo[d]isoxazole in Fluorescence Microscopy: A Feasibility and Application Guide Based on Analogous Heterocyclic Systems
Senior Application Scientist Note: An extensive review of current scientific literature reveals no specific data or established protocols for the use of 6-Methylbenzo[d]isoxazole as a fluorescent probe in microscopy applications. The benzo[d]isoxazole (or anthranil) scaffold is not commonly featured in the design of commercial or academic fluorescent dyes for bio-imaging.
However, the underlying heterocyclic structure shares characteristics with well-established classes of fluorophores, such as benzoxazoles and benzothiazoles. This guide, therefore, serves as an expert synthesis of the principles governing these analogous probes. It outlines the potential photophysical behaviors of a molecule like this compound and provides detailed, field-proven protocols for evaluating and utilizing such environment-sensitive dyes in a research setting. The following content is constructed to empower researchers to empirically test the suitability of novel heterocyclic compounds for fluorescence microscopy, using the principles derived from established probes.
Part 1: Scientific Foundation & Core Principles
Heterocyclic compounds form the backbone of many powerful fluorescent probes. Their utility stems from a compact, rigid structure that can be chemically modified to tune its photophysical properties. Probes based on scaffolds like benzothiazole and benzoxazole are renowned for their sensitivity to the local microenvironment, a property known as solvatochromism.
Mechanism of Action: The Power of Solvatochromism
Solvatochromic dyes exhibit a shift in their absorption or emission spectra in response to the polarity of their surrounding solvent or binding environment. This phenomenon is rooted in the change in the dipole moment of the fluorophore upon excitation.
-
Ground State (S₀): In a polar environment, solvent molecules arrange themselves around the dye, stabilizing its ground- Gtate dipole moment.
-
Excited State (S₁): Upon absorbing a photon, the electron distribution within the dye molecule shifts, creating a larger dipole moment in the excited state.
-
Solvent Relaxation: The surrounding polar solvent molecules reorient themselves to stabilize this new, larger dipole moment. This relaxation process lowers the energy of the excited state.
-
Fluorescence Emission: The energy of the emitted photon is now lower (longer wavelength, red-shifted) than it would be in a non-polar solvent where this stabilization does not occur.
This property is exceptionally useful in cellular imaging. A probe that is weakly fluorescent in the aqueous cytoplasm but becomes brightly fluorescent upon binding to a non-polar lipid droplet, for example, provides a high signal-to-noise ratio for visualizing that specific organelle. Derivatives of benzothiadiazole, a related heterocyclic system, are well-known for this behavior and are used to stain lipid droplets.[1]
Part 2: Hypothetical Photophysical Profile & Data
While no specific data exists for this compound, we can infer potential properties based on analogous benzothiazole and benzoxazole dyes. These probes typically absorb in the UV to near-visible range and emit in the blue to green spectrum. The addition of electron-donating or -withdrawing groups can significantly shift these properties. The methyl group at the 6-position is a weak electron-donating group and would be expected to cause a slight bathochromic (red) shift in the spectra compared to the unsubstituted parent molecule.
Table 1: Representative Photophysical Properties of Analogous Heterocyclic Fluorophores
| Compound Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Stokes Shift | Key Feature | Reference |
| Benzothiazole Derivatives | ~350 - 420 nm | ~450 - 550 nm | ~100 - 130 nm | Large Stokes shift, sensitive to viscosity and polarity. | [2][3] |
| Benzoxazole Derivatives | ~330 - 380 nm | ~470 - 550 nm | ~140 - 170 nm | Often exhibit Excited-State Intramolecular Proton Transfer (ESIPT). | [4][5] |
| Benzothiadiazole Probes | ~450 - 500 nm | ~550 - 650 nm | ~100 - 150 nm | Strong solvatochromism, used for lipid droplet staining. | [1][6] |
Note: The values presented are generalized from multiple sources and vary significantly based on specific chemical substitutions and solvent environments.
Part 3: Experimental Protocols for Evaluation and Imaging
The following protocols are generalized for the characterization and application of novel, environment-sensitive heterocyclic probes in cell-based fluorescence microscopy.
Protocol 1: Basic Characterization of a Novel Probe
Objective: To determine the fundamental spectral properties and solvatochromic behavior of a new compound.
Materials:
-
Test compound (e.g., this compound)
-
Spectrophotometer and Fluorometer
-
Series of solvents with varying polarity (e.g., Hexane, Toluene, Chloroform, Acetonitrile, Ethanol, Water)
-
DMSO for stock solution preparation
Procedure:
-
Stock Solution: Prepare a 1-10 mM stock solution of the test compound in anhydrous DMSO.
-
Solvent Series: Prepare a series of dilutions (e.g., 10 µM) of the stock solution in each of the different polarity solvents.
-
Absorption Spectra: For each solvent, measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectra: For each solvent, excite the sample at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).
-
Data Analysis: Plot the λ_em versus the solvent polarity parameter (e.g., the Lippert-Mataga plot). A strong correlation indicates significant solvatochromism, suggesting the probe is sensitive to its environment.
Diagram 1: Solvatochromism Workflow
This diagram illustrates the process of evaluating a probe's environmental sensitivity.
Caption: Workflow for assessing a probe's solvatochromic properties.
Protocol 2: General Protocol for Live-Cell Staining and Imaging
Objective: To use an environment-sensitive probe to visualize specific subcellular compartments (e.g., lipid droplets, membranes) in living cells.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom imaging dishes.
-
Probe stock solution (1-10 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Confocal Laser Scanning Microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Plate cells on imaging dishes and grow to 50-70% confluency.
-
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed complete culture medium. A typical final concentration range to test is 1-10 µM. Vortex thoroughly.
-
Cell Staining: Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time must be determined empirically.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the cells on a confocal microscope. Use the pre-determined λ_ex for excitation and set the detector to capture the expected emission range.
Causality Behind Choices:
-
DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media. However, high concentrations can be cytotoxic, so the final DMSO concentration in the medium should be kept low (<0.5%).
-
Washing Step: This is critical for removing background fluorescence from the unbound probe in the medium, thereby increasing the signal-to-noise ratio.
-
Live-Cell Imaging Medium: Specialized imaging media without phenol red can reduce background fluorescence. For short imaging sessions, PBS is often sufficient.
Diagram 2: Cellular Staining Workflow
This diagram shows the standard steps for labeling live cells with a fluorescent probe.
Caption: Standard workflow for live-cell staining and fluorescence imaging.
Part 4: Trustworthiness & Self-Validation
For any new probe, including a hypothetical one like this compound, the protocol must include self-validating controls.
-
Cytotoxicity Assay: Before extensive imaging, perform a standard cytotoxicity test (e.g., MTT or CCK-8 assay) to ensure that the probe concentration and incubation time used are not toxic to the cells.
-
Co-localization: To confirm that the probe is staining the intended organelle, perform a co-staining experiment with a well-characterized commercial probe. For example, if you hypothesize your probe stains lipid droplets, co-stain with a known lipid dye like Nile Red and check for signal overlap.
-
Photostability Test: During imaging, acquire a time-lapse series of the stained cells under continuous illumination. A rapid decrease in fluorescence intensity indicates poor photostability, which may limit applications like long-term live-cell imaging or super-resolution microscopy.
Conclusion
While this compound is not an established fluorophore for microscopy, the principles governing structurally similar heterocyclic dyes provide a strong framework for its potential evaluation. Its promise as a fluorescent probe would depend entirely on empirical validation of its photophysical properties, particularly its quantum yield, solvatochromism, and photostability. The protocols outlined here provide a comprehensive roadmap for any researcher, scientist, or drug development professional seeking to characterize a novel chemical entity for use in the powerful and dynamic field of fluorescence microscopy.
References
-
(2014). Fluorescent probes for insect ryanodine receptors: candidate anthranilic diamides. PubMed. [Link]
- Hasan Abu Jarra et al. (n.d.).
-
(2021). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH. [Link]
-
(2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. NIH. [Link]
-
(2021). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. ResearchGate. [Link]
- (n.d.). Novel Fluorescent Probe Based on Anthryl Dendron Having Oligo(ethyleneoxide)
-
(2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]
-
(2007). New fluorescent 2-phenylindolglyoxylamide derivatives as probes targeting the peripheral-type benzodiazepine receptor: design, synthesis, and biological evaluation. PubMed. [Link]
-
(2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. PubMed. [Link]
-
(2014). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. ResearchGate. [Link]
-
(2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture. [Link]
-
(2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. NIH. [Link]
-
(2023). Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. ResearchGate. [Link]
-
(2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. [Link]
-
(2020). Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: Experimental and semiempirical investigations. ResearchGate. [Link]
-
(2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ResearchGate. [Link]
-
(2013). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. [Link]
-
(2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. NIH. [Link]
-
(2018). Fluorescent dyes and probes for super-resolution microscopy of microtubules and tracheoles in living cells and tissues. Chemical Science. [Link]
-
(2022). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry. [Link]
-
(2024). Fluorescent Tracers: Illuminating the Microscopic World. YouTube. [Link]
-
(2015). Experimental and theoretical study on the photophysical properties of a pyrrolyl-isoxazole derivative. ResearchGate. [Link]
-
(2017). Solvatochromism, halochromism, and preferential solvation of new dipolar guaiazulenyl 1,4-benzoquinone methides. ResearchGate. [Link]
Sources
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uaic.ro [chem.uaic.ro]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Methylbenzo[d]isoxazole Scaffolds for Advanced Cellular Imaging
An in-depth guide to utilizing 6-Methylbenzo[d]isoxazole and its analogs as chemical probes in cellular imaging for researchers, scientists, and drug development professionals.
Foreword: The Rise of Smart Probes in Cellular Cartography
In the intricate landscape of the cell, fluorescent probes are our cartographers, illuminating the complex molecular choreography that underpins life. The benzo[d]isoxazole core, exemplified by structures like this compound, represents a versatile and promising scaffold for the development of "smart" chemical probes. These probes are engineered to respond to specific cellular environments, analytes, or enzymatic activities, offering a dynamic window into cellular function that transcends the capabilities of static stains.
This guide provides a comprehensive overview of the principles and practical methodologies for employing this compound-based probes in cellular imaging. We will delve into the mechanistic underpinnings of their fluorescence, provide detailed protocols for their application, and explore the data analysis workflows necessary to extract meaningful biological insights. The protocols and insights presented herein are synthesized from established methodologies applied to functionally related isoxazole-based probes, providing a robust framework for your experimental design.
The Chemistry of Insight: Understanding the Benzo[d]isoxazole Scaffold
The power of the benzo[d]isoxazole moiety lies in its unique electronic properties and its susceptibility to specific chemical transformations within the cellular milieu. Many probes based on this scaffold operate on a principle of "pro-fluorescence," where the molecule is initially in a non-fluorescent or dimly fluorescent state. Upon interaction with a specific analyte or enzyme, a chemical reaction cleaves or rearranges the isoxazole ring, leading to the formation of a highly fluorescent species.
This "turn-on" mechanism is a cornerstone of high-contrast imaging, as it minimizes background signal and enhances the signal-to-noise ratio. For instance, certain benzo[d]isoxazole derivatives have been engineered to be sensitive to reactive oxygen species (ROS), enzymatic activity, or changes in pH, making them invaluable tools for studying cellular stress, apoptosis, and other dynamic processes.
Key Physicochemical Properties
The utility of a fluorescent probe is dictated by its photophysical characteristics. While the specific properties of this compound as a standalone probe are not extensively documented in public literature, we can infer the expected characteristics based on analogous benzo[d]isoxazole derivatives used in cellular imaging.
| Property | Typical Range/Characteristic | Implication for Cellular Imaging |
| Excitation Wavelength (λex) | 400 - 490 nm | Compatibility with common laser lines (e.g., 405 nm, 488 nm) on confocal microscopes. |
| Emission Wavelength (λem) | 500 - 550 nm | Emission in the green part of the spectrum, which is well-suited for many detectors. |
| Quantum Yield (Φ) | Low in "off" state, >0.5 in "on" state | High-contrast imaging with a significant increase in brightness upon activation. |
| Photostability | Moderate to High | Resistance to photobleaching allows for longer time-lapse imaging experiments. |
| Cell Permeability | Generally high due to lipophilic nature | Efficient loading into live cells without the need for permeabilization agents. |
| Cytotoxicity | Low at working concentrations | Minimal perturbation of normal cellular physiology is crucial for meaningful biological data. |
Experimental Workflows: From Probe to Picture
The successful application of this compound-based probes requires careful attention to detail at each stage of the experimental workflow. The following sections provide a step-by-step guide to live-cell imaging using these probes.
General Workflow Overview
Caption: A generalized workflow for live-cell imaging with benzo[d]isoxazole probes.
Detailed Protocol: Imaging Intracellular Analytes
This protocol is a representative example and may require optimization for your specific cell type and experimental question.
Materials:
-
This compound-based probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or plates
-
Confocal or widefield fluorescence microscope
Protocol Steps:
-
Cell Preparation:
-
One to two days prior to imaging, seed your cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment. Proper cell density is critical to avoid artifacts from overcrowding or sparse populations.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the this compound-based probe in anhydrous DMSO. The use of anhydrous DMSO is crucial as moisture can degrade some probes over time.
-
Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
-
Probe Loading:
-
On the day of the experiment, warm the live-cell imaging medium and your probe stock solution to 37°C.
-
Prepare a working solution of the probe by diluting the stock solution in the pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically and is a balance between achieving a strong signal and minimizing potential cytotoxicity.
-
Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing imaging medium to the cells.
-
-
Incubation and Activation:
-
Incubate the cells with the probe for 15-60 minutes at 37°C, protected from light. The incubation time will vary depending on the specific probe and cell type.
-
If your experiment involves inducing a cellular response (e.g., oxidative stress), the stimulus can be added during or after the probe loading phase.
-
-
Imaging:
-
After incubation, you may choose to wash the cells with fresh imaging medium to remove excess probe, which can help to reduce background fluorescence.
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2 for long-term imaging.
-
Excite the probe using the appropriate laser line (e.g., 488 nm) and collect the emitted fluorescence within the expected range (e.g., 500-550 nm).
-
Use the lowest possible laser power that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Acquire images at different time points or under different experimental conditions as required by your study design.
-
Data Interpretation and Validation
Quantitative Image Analysis
-
Fluorescence Intensity Measurements: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity within regions of interest (ROIs), such as individual cells or subcellular compartments.
-
Colocalization Analysis: If using multiple fluorescent probes, colocalization analysis can reveal the spatial relationship between different molecules or organelles. Pearson's or Manders' coefficients are commonly used metrics.
-
Ratiometric Imaging: For probes that exhibit a spectral shift upon activation, ratiometric imaging (calculating the ratio of fluorescence intensity at two different emission wavelengths) can provide a more robust and quantitative measurement that is less susceptible to variations in probe concentration or illumination intensity.
Self-Validating Experimental Design
To ensure the trustworthiness of your results, incorporate appropriate controls into your experiments.
Caption: Essential control groups for validating probe specificity and response.
-
Negative Control: Cells loaded with the probe but not exposed to the stimulus. This helps to establish the baseline fluorescence of the unactivated probe.
-
Positive Control: Cells treated with a known activator of the pathway or analyte being studied. This confirms that the probe is responsive in your cellular system.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the probe and any other compounds. This ensures that the vehicle itself is not causing a cellular response.
-
Pharmacological Inhibition: Pre-treating cells with a known inhibitor of the target enzyme or pathway can be a powerful way to demonstrate the specificity of the probe's activation.
Advanced Applications and Future Directions
The versatility of the this compound scaffold extends beyond simple analyte detection. By conjugating it to other molecules, its utility can be expanded significantly.
-
Targeted Probes: Linking the benzo[d]isoxazole core to a ligand that binds to a specific protein or organelle can allow for the targeted delivery of the probe, enabling the study of molecular events in precise subcellular locations.
-
Theranostics: Some isoxazole-based compounds have been explored for their therapeutic potential. A "theranostic" probe could simultaneously report on a pathological process (e.g., enzymatic overactivity in cancer cells) and exert a therapeutic effect.
-
Multiplexed Imaging: In combination with probes of different colors, this compound-based probes can be used for multiplexed imaging, allowing for the simultaneous visualization of multiple cellular processes.
Conclusion: A Bright Future for Isoxazole Probes
The this compound scaffold and its derivatives are powerful additions to the molecular imaging toolbox. Their "turn-on" fluorescence mechanism, coupled with their cell permeability and potential for chemical modification, makes them highly adaptable for a wide range of applications in basic research and drug development. By following the robust protocols and validation strategies outlined in this guide, researchers can confidently employ these probes to illuminate the intricate workings of the cell and accelerate scientific discovery.
References
Application Notes & Protocols: 6-Methylbenzo[d]isoxazole as a Versatile Synthon for Complex Heterocyclic Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from antipsychotics to anticonvulsants.[1] Its derivatives are noted for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 6-methylbenzo[d]isoxazole stands out as a particularly valuable building block. Its true synthetic potential is realized not by preserving the isoxazole ring, but by exploiting the latent reactivity of its N-O bond.
The strategic cleavage of this bond transforms the stable heterocyclic system into highly reactive ortho-functionalized intermediates, which can be readily converted into more complex molecular architectures.[2][3] This guide provides an in-depth exploration of the chemical principles and detailed protocols for leveraging this compound as a precursor for the synthesis of quinolines and chiral o-hydroxybenzylamines—compound classes of significant interest in drug discovery.
Core Directive: The Reductive Cleavage of the N-O Bond
The cornerstone of this compound's utility is the facile reductive cleavage of the weak N-O bond within the isoxazole ring. This transformation unmasks valuable functionalities, primarily an o-hydroxyaryl ketone or imine, which serve as immediate precursors for subsequent cyclization or derivatization reactions.
Various reagents can mediate this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C or Ru complexes), dissolving metal reductions, or reagents like molybdenum hexacarbonyl[3][4]. The choice of method depends on the desired downstream application and functional group tolerance. Catalytic hydrogenation is often preferred for its clean reaction profile and scalability.
The process can be visualized as a two-step sequence:
-
N-O Bond Scission: The initial reductive step breaks the isoxazole ring.
-
Intermediate Formation: This generates a transient imine or a stable o-aminobenzophenone derivative, depending on the reaction conditions and the substituent at the 3-position.
Caption: General workflow for utilizing this compound.
Application I: Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline motif is a cornerstone of medicinal chemistry, found in numerous antimalarial, anticancer, and antibacterial agents.[5] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is one of the most direct methods to access this scaffold.[6][7] By first reductively cleaving this compound, we can generate the requisite 2-aminoaryl ketone in situ or as an isolated intermediate, primed for this powerful cyclization.
The overall synthetic strategy involves two main stages:
-
Formation of the o-Amino Ketone: Reductive cleavage of a 3-aryl-6-methylbenzo[d]isoxazole yields a 2-amino-5-methylbenzophenone derivative.
-
Friedländer Annulation: The resulting aminobenzophenone is condensed with an α-methylene carbonyl compound (e.g., ethyl acetoacetate) under acidic or basic catalysis to construct the quinoline ring.[5]
Caption: Workflow for quinoline synthesis from a benzisoxazole precursor.
Protocol 1: Two-Step Synthesis of Ethyl 2-methyl-7-methyl-4-phenylquinoline-3-carboxylate
This protocol details the synthesis of a substituted quinoline from 3-phenyl-6-methylbenzo[d]isoxazole.
Part A: Reductive Cleavage to 2-Amino-5-methylbenzophenone
-
Rationale: Iron powder in acetic acid is a classic and effective method for the reduction of nitro groups and the reductive cleavage of related functionalities. It is inexpensive and generally provides high yields of the corresponding amine.
-
Materials:
-
3-Phenyl-6-methylbenzo[d]isoxazole (1 eq.)
-
Iron powder (Fe), <100 mesh (5 eq.)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 3-phenyl-6-methylbenzo[d]isoxazole (1.0 eq.) in glacial acetic acid (10 mL per 1 g of substrate).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add iron powder (5.0 eq.) portion-wise over 30 minutes, maintaining the temperature. An exotherm may be observed.
-
After the addition is complete, continue stirring at 70 °C for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess iron and iron salts. Wash the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-amino-5-methylbenzophenone, which can be used in the next step without further purification or purified by column chromatography (Hexane:EtOAc gradient).
-
Part B: Friedländer Annulation
-
Rationale: Zirconium(IV) chloride (ZrCl₄) is an effective Lewis acid catalyst for the Friedländer reaction, promoting both the initial condensation and the subsequent cyclodehydration under relatively mild conditions.[5]
-
Materials:
-
2-Amino-5-methylbenzophenone (from Part A, 1.0 eq.)
-
Ethyl acetoacetate (1.2 eq.)
-
Zirconium(IV) chloride (ZrCl₄, 0.1 eq.)
-
Ethanol:Water (1:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
Dissolve 2-amino-5-methylbenzophenone (1.0 eq.) and ethyl acetoacetate (1.2 eq.) in a 1:1 mixture of ethanol and water (10 mL per 1 mmol of aminobenzophenone).[5]
-
Add ZrCl₄ (10 mol%) to the solution.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:EtOAc gradient) to afford the pure quinoline derivative.
-
| Starting Material | Methylene Component | Catalyst | Typical Yield | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | 85-95% | [5] |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid (Microwave) | >90% | [8][9] |
| 2-Aminoacetophenone | Diethyl malonate | Piperidine | 70-85% | [7] |
Application II: Asymmetric Synthesis of Chiral o-Hydroxybenzylamines
Chiral α-substituted o-hydroxybenzylamines are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands. Catalytic asymmetric hydrogenation of 3-substituted benzo[d]isoxazoles provides a direct and elegant route to these optically active compounds. This reaction proceeds via reductive N-O bond cleavage to form an imine intermediate, which is then asymmetrically hydrogenated.[10]
-
Causality of Experimental Design: The key to success in this transformation is the simultaneous N-O bond cleavage and asymmetric reduction of the resulting C=N bond. Chiral ruthenium catalysts, such as {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, have proven effective.[10] The reaction is typically performed in the presence of an acylating agent (e.g., Boc₂O or Cbz-OSu). This is crucial because the primary amine product can act as a catalyst poison; immediate acylation to form a carbamate or amide prevents this inhibition.[10]
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 3,6-Dimethylbenzo[d]isoxazole
-
Materials:
-
3,6-Dimethylbenzo[d]isoxazole (1.0 eq.)
-
{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl (chiral catalyst, 2.5 mol%)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
High-pressure hydrogenation vessel (autoclave)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the chiral ruthenium catalyst (2.5 mol%).
-
Add a solution of 3,6-dimethylbenzo[d]isoxazole (1.0 eq.) and Boc₂O (1.1 eq.) in anhydrous THF (0.2 M solution).
-
Seal the liner inside the autoclave. Purge the vessel with nitrogen gas, followed by hydrogen gas (3-4 cycles).
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
After 24 hours, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (Hexane:EtOAc gradient) to yield the N-Boc-protected chiral amine.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
| Substrate | Catalyst Loading | H₂ Pressure | Temp (°C) | Enantiomeric Excess (ee) | Reference |
| 3-Ethyl-1,2-benzisoxazole | 2.5 mol% | 50 atm | 80 | 44% | [10] |
| 5-Methoxy-3-methyl-1,2-benzisoxazole | 2.5 mol% | 50 atm | 80 | 50% | [10] |
| 3,6-Dimethyl-1,2-benzisoxazole | 2.5 mol% | 50 atm | 80 | 45% | [10] |
Conclusion and Future Outlook
This compound is far more than a stable heterocycle; it is a versatile and powerful building block whose full potential is unlocked through strategic ring-opening reactions. The reductive cleavage of its N-O bond provides reliable access to valuable intermediates that can be channeled into the synthesis of complex and medicinally relevant heterocyclic systems like quinolines and chiral amines. The protocols outlined herein demonstrate the practicality and efficiency of this approach. Future research may focus on expanding the scope of this strategy to access other complex scaffolds, such as acridones, and developing more efficient and enantioselective catalytic systems to further enhance the utility of this remarkable synthon.
References
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem Scientific.
-
Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. Available from: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Mansfield, R. H. (1954). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]
-
University of Bath. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. University of Bath's research portal. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-methyl-2-phenyl-benzoxazole. Retrieved from [Link]
-
LookChem. (n.d.). 6-methyl-3-phenyl-1,2-benzisoxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]
-
Ikeda, R., & Kuwano, R. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6901–6915. Available from: [Link]
-
PubMed. (n.d.). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Retrieved from [Link]
- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 68-89.
- Natsume, M., & Wada, M. (1985). Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1, 325-329.
-
MDPI. (2024). Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis, Photochemical Transformations in the UV/Visible Radiation Boundary Region, and Anticancer Activity. Retrieved from [Link]
- Natsume, M., & Wada, M. (1981). Reductive ring opening of isoxazoles with Mo(CO)6 and water.
-
Universität Freiburg. (n.d.). Asymmetric Rh Diene Catalysis under Confinement: Isoxazole Ring‐Contraction in Mesoporous Solids. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. Retrieved from [Link]
-
SpringerLink. (n.d.). Novel series of acridone-1,2,3-triazole derivatives: microwave-assisted synthesis, DFT study and antibacterial activities. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Asymmetric Hydrogenation of Isoxazolium Triflates with a Chiral Iridium Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole derivatives from acridone. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. Retrieved from [Link]
-
D'Alarcao, M., & Nguyen, T. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. Available from: [Link]
-
ScienceDirect. (n.d.). Synthesis, biological evaluation, molecular docking and in silico ADMET screening studies of novel isoxazoline derivatives from acridone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][5][7]oxazepines in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive cleavage of fused isoxazoles with chlorotrimethylsilane/sodium iodide: A convenient route to 3,4-disubstituted isoxazoles. Retrieved from [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for High-Throughput Screening of 6-Methylbenzo[d]isoxazole as a Monoamine Oxidase B Inhibitor
Introduction: The Therapeutic Potential of 6-Methylbenzo[d]isoxazole in Neurodegenerative Disease
This compound is a heterocyclic compound belonging to the benzisoxazole class. This structural motif is of significant interest in medicinal chemistry, as it forms the core of numerous biologically active molecules.[1] The benzisoxazole scaffold has been associated with a diverse range of pharmacological activities, including immunosuppressive and anti-inflammatory effects.[1][2] Notably, derivatives of benzisoxazole and the related benzoxazole are actively being investigated as potent and selective inhibitors of key enzymes in neuropharmacology, particularly Monoamine Oxidase B (MAO-B).[1][3][4][5][6][7]
MAO-B is a mitochondrial outer membrane-bound enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[8] An age-related increase in MAO-B activity is implicated in the pathophysiology of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[8][9] By inhibiting MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the brain. This mechanism is a validated therapeutic strategy for managing the symptoms of Parkinson's disease.[3][10] Given the established activity of structurally similar compounds, this compound represents a promising candidate for screening as a novel MAO-B inhibitor.
High-throughput screening (HTS) is an essential component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic leads.[11][12][13] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a robust, fluorescence-based HTS assay to determine the inhibitory potential of this compound against human MAO-B.
Principle of the MAO-B Inhibitor HTS Assay
The HTS assay described herein is a one-step, fluorometric method designed for the rapid and sensitive detection of MAO-B inhibitors.[8][14][15] The assay is based on the enzymatic activity of MAO-B, which catalyzes the oxidative deamination of a substrate, leading to the production of an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[8]
The core of this assay is the detection of the H₂O₂ byproduct. In the presence of a peroxidase (such as horseradish peroxidase, HRP) and a highly sensitive, non-fluorescent probe, the generated H₂O₂ facilitates the oxidation of the probe into a highly fluorescent product. The resulting fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and therefore, to the activity of MAO-B.
When an inhibitor like this compound is present, it will bind to MAO-B and reduce its enzymatic activity. This leads to a decrease in H₂O₂ production and a corresponding reduction in the fluorescence signal. The potency of the inhibitor can be quantified by measuring the decrease in fluorescence across a range of inhibitor concentrations. This method is highly amenable to HTS formats, typically in 96- or 384-well plates, and offers high sensitivity and reproducibility.[11][14][15][16]
Signaling Pathway: Dopamine Degradation by MAO-B
Caption: Dopamine metabolism by MAO-B and the point of inhibition.
Experimental Workflow for HTS
Caption: High-throughput screening workflow for MAO-B inhibitors.
Detailed HTS Protocol for this compound
This protocol is adapted from commercially available MAO-B inhibitor screening kits and published HTS methodologies.[17][18][19] It is designed for a 384-well plate format to maximize throughput.
1. Materials and Reagents
-
MAO-B Enzyme: Recombinant human MAO-B. Store at -80°C.
-
MAO-B Assay Buffer: Typically a phosphate or TRIS buffer at physiological pH. Store at -20°C.
-
MAO-B Substrate: A suitable substrate for MAO-B, such as benzylamine.[14][15]
-
High Sensitivity Probe: A non-fluorescent probe that is oxidized to a fluorescent product (e.g., Amplex Red or similar). Protect from light.
-
Developer (e.g., HRP): Horseradish peroxidase.
-
Inhibitor Control (Positive Control): A known potent MAO-B inhibitor, such as Selegiline (Deprenyl).[14][17]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Plates: Black, clear-bottom 384-well microplates suitable for fluorescence measurements.
-
Reagent-grade water (ddH₂O)
-
Plate reader: Capable of fluorescence detection with excitation at ~535 nm and emission at ~587 nm.
2. Reagent Preparation
-
MAO-B Assay Buffer: Thaw and bring to room temperature before use.
-
Test Compound (this compound): Prepare a stock solution (e.g., 10 mM in DMSO). From this, create a serial dilution to generate a 10-point concentration curve. Dilute these to 10x the final desired test concentration using the MAO-B Assay Buffer.
-
Inhibitor Control (Selegiline): Reconstitute to a stock solution (e.g., 2 mM in water). Prepare a 10x working solution (e.g., 10 µM) in MAO-B Assay Buffer.[17][19]
-
MAO-B Enzyme Stock: Reconstitute the lyophilized enzyme with MAO-B Assay Buffer to the recommended concentration. Aliquot and store at -80°C.
-
Diluted MAO-B Enzyme Solution (Prepare Fresh): On the day of the assay, dilute the MAO-B enzyme stock with MAO-B Assay Buffer. The final concentration should be optimized to yield a robust signal-to-background ratio. A 5-fold dilution of the stock is a common starting point.[19]
-
MAO-B Substrate/Detection Mix (Prepare Fresh & Protect from Light): Prepare a master mix containing the MAO-B Substrate, Developer, and High Sensitivity Probe in MAO-B Assay Buffer. The final concentrations should be as per the manufacturer's recommendations or optimized in-house.
3. Assay Procedure (384-well format)
-
Compound Plating:
-
Add 5 µL of MAO-B Assay Buffer to the "Enzyme Control" (EC) wells.
-
Add 5 µL of the 10x working solution of the Inhibitor Control (Selegiline) to the "Positive Control" wells.
-
Add 5 µL of each 10x concentration of this compound to the "Test Inhibitor" (S) wells.
-
Note: The final solvent concentration should ideally not exceed 1-2%. If higher concentrations are necessary, a "Solvent Control" well should be included.[17][19]
-
-
Enzyme Addition:
-
Prepare the fresh, diluted MAO-B Enzyme solution.
-
Add 25 µL of the diluted MAO-B Enzyme solution to all wells (EC, Positive Control, and S).
-
-
Pre-incubation:
-
Substrate Addition and Measurement:
-
Prepare the fresh MAO-B Substrate/Detection Mix.
-
Add 20 µL of the Substrate/Detection Mix to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.
-
Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for a duration of 10-40 minutes.[19]
-
4. Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of increase in fluorescence over the linear portion of the kinetic curve (ΔRFU/min).
-
Calculate Percent Inhibition: The activity of the enzyme in the presence of the test compound is compared to the activity of the Enzyme Control (EC).
-
The formula for calculating percent inhibition is: % Inhibition = [ (Rate_EC - Rate_S) / Rate_EC ] * 100 Where:
-
Rate_EC is the reaction rate in the Enzyme Control wells.
-
Rate_S is the reaction rate in the wells with this compound.
-
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor.
-
-
Assay Quality Control (Z'-factor):
-
To validate the quality and robustness of the HTS assay, the Z'-factor should be calculated using the Enzyme Control (maximum signal) and Positive Control (minimum signal) wells.
-
Z' = 1 - [ (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| ]
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[8][14]
-
Quantitative Data Summary
The following table provides representative values for known MAO-B inhibitors, which can serve as a benchmark for evaluating the potency of this compound.
| Inhibitor | Target | IC₅₀ Value | Assay Type | Source |
| Deprenyl (Selegiline) | MAO-B | 7.04 nmol/L | Fluorescence | [14][15] |
| Clorgyline | MAO-A | 2.99 nmol/L | Fluorescence | [14][15] |
| Compound 4a | MAO-B | 0.182 µmol/L | Fluorescence | [3] |
| Compound 4f | MAO-B | 0.184 µmol/L | Fluorescence | [3] |
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. Key components that ensure trustworthiness include:
-
Positive and Negative Controls: The use of a known inhibitor (Selegiline) and an uninhibited enzyme control on every plate allows for the normalization of data and confirms that the assay is performing as expected.
-
Z'-Factor Calculation: This statistical parameter provides a quantitative measure of the assay's quality, separating the signal window from the data variation. A Z' > 0.5 is critical for reliable hit identification.[8][14]
-
Kinetic Measurement: Reading the data kinetically, rather than as a single endpoint, helps to identify and exclude potential artifacts such as fluorescent compounds or quenchers that would interfere with the assay.
-
Dose-Response Curve: A full dose-response curve provides a more comprehensive understanding of the inhibitor's potency (IC₅₀) and can reveal non-ideal behavior, such as poor solubility or off-target effects at high concentrations.
By incorporating these elements, researchers can have high confidence in the data generated and in the identification of this compound as a potential hit for further investigation.
References
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging.PubMed.
- High throughput screening to identify natural human monoamine oxidase B inhibitors.PubMed.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.PubMed.
- A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.ResearchGate.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.SciSpace.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.Acta Pharmacologica Sinica.
- High Throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors.ResearchGate.
- Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.BioVision.
- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.Sigma-Aldrich.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).Creative Biolabs.
- LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation.ResearchGate.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).Assay Genie.
- Application Notes and Protocols for MAO-B Inhibitor Administration in Mouse Models.Benchchem.
- An activity-based fluorogenic probe for sensitive and selective monoamine oxidase-B detection.ResearchGate.
- Structure-Based Design of Novel MAO-B Inhibitors: A Review.PMC.
- 6-Methylbenzo[d]isoxazol-3(2H)-one.Benchchem.
- 2,6‐Diarylbenzo[d]oxazoles as MAO‐B inhibitors for the treatment of Parkinson's disease.Wiley Online Library.
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.Semantic Scholar.
- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.ResearchGate.
- High-Throughput Screening Assays.Assay Genie.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.PMC.
- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.SpringerLink.
- Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease.ACS Publications.
- High-Throughput Screening: today's biochemical and cell-based approaches.PubMed.
- Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease.PubMed.
- High-Throughput Screening Assays.Princeton University.
- Benzo[d]isoxazole Derivatives as Hypoxia-Inducable Factor (HIF)-1α Inhibitors.PMC.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.Zanco Journal of Medical Sciences.
- (PDF) High-throughput screening assays for the identification of chemical probes.ResearchGate.
- Cell-based assays in high-throughput mode (HTS).BioTechnologia.
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.ResearchGate.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6‐Diarylbenzo[d]oxazoles as MAO‐B inhibitors for the treatment of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. High throughput screening to identify natural human monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 19. assaygenie.com [assaygenie.com]
Use of 6-Methylbenzo[d]isoxazole in the synthesis of potential kinase inhibitors
Application Note & Protocols
Topic: Strategic Application of 6-Methylbenzo[d]isoxazole in the Synthesis of Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has transformed the treatment of numerous diseases. Within the vast chemical space explored for kinase inhibition, certain heterocyclic scaffolds have emerged as "privileged structures" due to their unique ability to form key interactions within the ATP-binding pocket of kinases.[1][2] The benzisoxazole ring system is one such scaffold, prized for its rigid, planar structure and its capacity to act as both a hydrogen bond acceptor and donor, depending on its substitution.[1] This application note focuses on a specific, strategically important derivative: This compound . We will explore its synthetic utility, provide detailed protocols for its incorporation into potential kinase inhibitor backbones, and discuss the rationale behind the selected chemical strategies. The addition of the methyl group at the 6-position can be a crucial element for modulating potency, selectivity, and pharmacokinetic properties by probing specific hydrophobic pockets within the kinase domain.[3]
The this compound Core: A Strategic Building Block
The benzisoxazole moiety is a versatile pharmacophore found in a wide array of biologically active compounds, targeting everything from cancer to inflammatory and infectious diseases.[1][4] Its utility in kinase inhibitor design stems from its ability to mimic the purine ring of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase domain.
The strategic introduction of a methyl group at the 6-position offers several advantages:
-
Probing Hydrophobic Pockets: The methyl group can occupy small, hydrophobic sub-pockets within the ATP-binding site, potentially increasing binding affinity and selectivity for the target kinase over other closely related kinases.
-
Modulating Physicochemical Properties: The addition of a methyl group can influence the molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for drug development.
-
Blocking Metabolic Sites: A strategically placed methyl group can block potential sites of metabolic oxidation, thereby improving the compound's half-life in vivo.
The following diagram illustrates the general workflow for leveraging this scaffold in kinase inhibitor synthesis, typically involving functionalization followed by cross-coupling reactions.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 6-Methylbenzo[d]isoxazole in biological samples
An Application Note and Protocol for the Bioanalysis of 6-Methylbenzo[d]isoxazole
Introduction: The Analytical Imperative for Novel Isoxazoles
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This compound, as a representative of this class, is of significant interest in drug discovery and development pipelines, potentially for applications ranging from anticancer to anti-inflammatory agents.[1][2] To advance such candidates from discovery to clinical evaluation, it is imperative to develop robust, reliable, and validated bioanalytical methods. These methods are the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, providing the critical concentration-time data that informs dosing regimens, safety margins, and metabolic fate.[3]
This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to the development and validation of an analytical method for the quantification of this compound in common biological matrices such as plasma, urine, and tissue. The methodologies described herein are grounded in the principles of leading regulatory guidelines, including the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring that the generated data is of the highest quality and integrity.[4][5][6] The primary analytical technique discussed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which is the gold standard for its unparalleled sensitivity, selectivity, and specificity in complex biological matrices.[7]
PART 1: The Bioanalytical Strategy: LC-MS/MS
The accurate quantification of a small molecule like this compound in a complex biological sample requires a technique that can distinguish the analyte from a multitude of endogenous components.[8] While HPLC with UV detection can be used, it often lacks the sensitivity and specificity required for low-dose PK studies.[9][10] LC-MS/MS overcomes these limitations by coupling the powerful separation capabilities of HPLC with the mass-resolving power of a tandem mass spectrometer, which acts as a highly specific detector.[7][11]
The Causality Behind LC-MS/MS Selection:
-
Selectivity: Mass spectrometry identifies compounds based on their unique mass-to-charge ratio (m/z). By using tandem MS (MS/MS), we select a specific parent ion (the analyte) and fragment it to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), creates an incredibly specific detection method, virtually eliminating interferences from matrix components.[12]
-
Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, which is essential for characterizing the full pharmacokinetic profile of a potent drug candidate.[13]
-
Versatility: The principles of this method can be readily adapted to quantify metabolites of this compound, providing a more complete picture of the drug's disposition in the body.
PART 2: Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate it to a level suitable for instrument analysis.[11] The choice of technique depends on the matrix, the required sensitivity, and the desired sample throughput.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This method is rapid and ideal for high-throughput screening or when high sensitivity is not the primary concern.
-
Rationale: A water-miscible organic solvent (like acetonitrile) is added to the plasma sample. This denatures the proteins, causing them to precipitate out of solution. The analyte, being soluble in the organic solvent, remains in the supernatant.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of a suitable internal standard (IS) solution (e.g., a deuterated version of this compound) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum
SPE provides a much cleaner extract than PPT, reducing matrix effects and improving sensitivity.[10]
-
Rationale: SPE separates components of a mixture based on their physical and chemical properties. A mixed-mode cation exchange sorbent is proposed here, as the isoxazole nitrogen may be protonated at an acidic pH, allowing it to bind to the cation exchange functional group, while hydrophobic interactions also contribute to retention. This dual retention mechanism allows for rigorous washing steps to remove interferences.[14]
Step-by-Step Protocol:
-
Condition an Oasis MCX µElution Plate well with 200 µL of methanol, followed by 200 µL of water. Do not allow the sorbent to dry.
-
Pre-treat the plasma sample: To 100 µL of plasma, add 10 µL of IS and 100 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the entire pre-treated sample onto the conditioned SPE well.
-
Apply a gentle vacuum to draw the sample through the sorbent.
-
Wash the sorbent with 200 µL of 0.1 N HCl to remove acidic and neutral interferences.
-
Wash the sorbent with 200 µL of methanol to remove lipids and other organic interferences.
-
Elute the analyte and IS with 2 x 25 µL of 60:40 Acetonitrile:Methanol containing 5% ammonium hydroxide. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dilute the eluate with 100 µL of water containing 1% formic acid to ensure compatibility with the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: "Dilute-and-Shoot" for Urine
This is the simplest method for urine samples, suitable when the expected analyte concentration is high.
-
Rationale: Urine is a less complex matrix than plasma. For many analyses, simple dilution is sufficient to reduce matrix effects to an acceptable level.[15] An optional hydrolysis step can be included to measure conjugated metabolites (e.g., glucuronides).[16]
Step-by-Step Protocol:
-
(Optional Hydrolysis) To 100 µL of urine, add 100 µL of acetate buffer (pH 5.0) containing β-glucuronidase enzyme. Incubate at 50°C for 1 hour.[14]
-
To 100 µL of urine (hydrolyzed or not), add 10 µL of IS.
-
Add 900 µL of the initial mobile phase.
-
Vortex thoroughly.
-
Centrifuge to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial and inject.
PART 3: Instrumental Analysis & Method Validation
The following sections provide a starting point for the LC-MS/MS conditions and a framework for method validation according to ICH M10 guidelines.[3][17]
Proposed LC-MS/MS Conditions
Rationale: A C18 column is a good first choice for a relatively non-polar molecule like this compound. A gradient elution allows for good separation of the analyte from early-eluting matrix components and ensures a sharp peak shape. Formic acid is used as a mobile phase modifier to promote protonation and improve ionization efficiency in positive ion mode.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte | This compound |
| Precursor Ion (Q1) | 134.1 (M+H)⁺ |
| Product Ion (Q3) | To be determined experimentally (e.g., 106.1) |
| Internal Standard | d4-6-Methylbenzo[d]isoxazole |
| Precursor Ion (Q1) | 138.1 (M+H)⁺ |
| Product Ion (Q3) | To be determined experimentally (e.g., 110.1) |
Method Validation: A Self-Validating System
Validation demonstrates that the analytical method is suitable for its intended purpose.[4] Adherence to ICH M10 ensures global regulatory acceptance.[5][6]
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Measured at LLOQ, LQC, MQC, HQC (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of the biological matrix on analyte ionization. | Calculated at LQC and HQC using ≥6 different sources of matrix. The IS-normalized matrix factor %CV should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Calculated at LQC, MQC, HQC. Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Freeze-thaw, bench-top, long-term, and stock solution stability. Mean concentration should be within ±15% of nominal. |
PART 4: Visualization of Workflows
Diagrams provide a clear and concise overview of complex analytical processes.
Caption: High-level bioanalytical workflow from sample receipt to final reporting.
Caption: Detailed workflow for Solid-Phase Extraction (SPE) of plasma samples.
Conclusion
This application note provides a robust framework for the development, validation, and implementation of an LC-MS/MS method for the quantification of this compound in various biological matrices. The protocols for sample preparation offer flexibility, allowing scientists to choose between high-throughput (PPT, Dilute-and-Shoot) and high-sensitivity (SPE) approaches based on study requirements. By adhering to the validation principles outlined by the ICH M10 guidelines, researchers can ensure the generation of high-quality, reliable, and reproducible data that is fit for purpose and can confidently support regulatory submissions in the drug development process.[3][4] The successful application of this method will enable accurate characterization of the pharmacokinetic and toxicokinetic properties of this compound, facilitating its journey from a promising lead compound to a potential therapeutic agent.
References
-
International Council for Harmonisation. (2022). ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Kymanox. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
LCGC International. (n.d.). Validation of Bioanalytical Methods Highlights of FDA's Guidance. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
-
Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. [Link]
-
ResearchGate. (2022). (PDF) Tissue sample preparation in bioanalytical assays. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (2025). (PDF) Tissue sample preparation in bioanalytical assays. [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]
-
Journal of Clinical and Bioanalytical Chemistry. (2023). Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
National Institutes of Health. (2018). Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry. [Link]
-
Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
ResearchGate. (2015). (PDF) Analytical methodologies for determination of benzodiazepines in biological samples. [Link]
-
ResearchGate. (n.d.). Determination of chlorzoxazone and its metabolite in human plasma by HPLC-MS. [Link]
-
MDPI. (2023). New Synthetic Isoxazole Derivatives Acting as Potent Inducers of Fetal Hemoglobin in Erythroid Precursor Cells Isolated from β-Thalassemic Patients. [Link]
-
PubMed. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. [Link]
-
National Institutes of Health. (n.d.). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. [Link]
-
MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]
-
Asian Journal of Chemistry. (n.d.). Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. [Link]
-
PubMed. (2002). HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies. [Link]
-
The Royal Society of Chemistry. (2014). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link]
-
PubMed. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. worldwide.com [worldwide.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. alliedacademies.org [alliedacademies.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. asianpubs.org [asianpubs.org]
- 10. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. waters.com [waters.com]
- 15. kurabiotech.com [kurabiotech.com]
- 16. waters.com [waters.com]
- 17. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylbenzo[d]isoxazole
Welcome to the technical support center for the synthesis of 6-Methylbenzo[d]isoxazole. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.
Overview of the Primary Synthetic Route
The most direct and commonly employed method for synthesizing this compound is through the cyclization of 2-hydroxy-5-methylacetophenone oxime. This process involves two key stages: the oximation of 2-hydroxy-5-methylacetophenone and the subsequent intramolecular cyclization to form the desired benzisoxazole ring.
Below is a workflow diagram illustrating the key stages of this synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound.
Low Yield of 2-Hydroxy-5-methylacetophenone Oxime (The Precursor)
Question: I am getting a low yield for the oximation of 2-hydroxy-5-methylacetophenone. What are the likely causes and how can I improve it?
Answer: Low yields in the oximation step are typically due to incomplete reaction, side reactions, or issues with the work-up. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Base: The reaction requires a base to neutralize the HCl released from hydroxylamine hydrochloride. Ensure you are using a sufficient molar excess of a suitable base like sodium acetate or sodium carbonate.[1] A patent for a similar synthesis uses a slight excess of sodium carbonate.[1]
-
Reaction Time and Temperature: While these reactions are often straightforward, ensure you are allowing enough time for the reaction to go to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial. A typical procedure involves refluxing for several hours.[2]
-
-
Sub-optimal pH: The pH of the reaction mixture can influence the rate of oxime formation. While a base is necessary, a highly basic medium can sometimes lead to side reactions of the starting phenol. It is advisable to maintain a mildly basic or near-neutral pH.
-
Work-up and Isolation:
-
The oxime product may have some solubility in water. When performing an aqueous work-up, ensure the aqueous phase is saturated with a salt (e.g., NaCl) to minimize product loss.
-
Extraction with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) should be performed multiple times to ensure complete recovery of the product.
-
Low Yield of this compound during Cyclization
Question: My cyclization of 2-hydroxy-5-methylacetophenone oxime is resulting in a low yield of the final product. What could be going wrong?
Answer: The cyclization step is critical and often the primary determinant of the overall yield. Several factors can contribute to a low yield:
-
Inefficient Dehydration/Cyclization:
-
Choice of Reagent: The most common method for this type of cyclization is treatment with acetic anhydride, often with a base like sodium acetate.[3] This serves to activate the oxime hydroxyl group, making it a better leaving group for the intramolecular nucleophilic attack by the phenolic oxygen.
-
Alternative Methods: Microwave-assisted synthesis has been shown to be highly effective for the synthesis of 1,2-benzisoxazoles from 2-hydroxyaryl ketoximes, often leading to shorter reaction times and excellent yields (85-96%).[4][5] A one-pot method using a fluorine-containing accelerator and an alkali under microwave or oil bath heating has also been reported with high yields.[6]
-
Catalyst: The use of a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) under microwave irradiation can also serve as an efficient catalytic system for this transformation.[4][5]
-
-
Side Reactions:
-
Beckmann Rearrangement: This is a common side reaction for oximes, especially under acidic conditions or with certain activating agents. The Beckmann rearrangement would lead to the formation of an isomeric benzoxazole derivative. To minimize this, carefully control the reaction conditions, particularly the acidity. The use of milder activating agents can also be beneficial.
-
Polymerization/Decomposition: At elevated temperatures for extended periods, the starting material or product may decompose. Optimize the reaction time and temperature by monitoring the reaction progress using TLC.
-
-
Purity of the Starting Oxime: Impurities in the 2-hydroxy-5-methylacetophenone oxime can interfere with the cyclization reaction. Ensure your precursor is of high purity, recrystallizing if necessary, before proceeding.
Below is a troubleshooting workflow for low cyclization yield.
Caption: Troubleshooting workflow for low cyclization yield.
Difficulty in Product Purification
Question: I am having trouble purifying the final this compound product. What are the recommended methods?
Answer: Purification challenges often arise from the presence of unreacted starting materials or closely related side products.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: A good starting point for solvent screening is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane). The goal is to find a solvent system where the product crystallizes out upon cooling, leaving impurities in the mother liquor.
-
For similar benzimidazole structures, ethanol/water or ethyl acetate/hexane mixtures are effective.[7]
-
-
Column Chromatography: If recrystallization is ineffective or if you are dealing with an oily product, column chromatography on silica gel is the next step.
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Use TLC to determine the optimal solvent ratio for good separation before running the column.
-
-
Acid-Base Extraction: If you suspect acidic or basic impurities, an acid-base wash of the crude product dissolved in an organic solvent can be a useful preliminary purification step. Since this compound is a relatively neutral compound, this can help remove unreacted phenolic starting materials or basic side products.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis?
A1:
-
Hydroxylamine Hydrochloride: This compound is a skin and respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: This is a corrosive and lachrymatory (tear-inducing) substance. Always handle it in a fume hood and wear appropriate gloves and safety glasses.
-
Solvents: Organic solvents such as ethanol, toluene, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Microwave Synthesis: If using a microwave reactor, ensure you are using appropriate sealed vessels and are following the manufacturer's safety guidelines to prevent over-pressurization.
Q2: Can I use a different starting material instead of 2-hydroxy-5-methylacetophenone?
A2: Yes, the general synthetic strategy is applicable to other substituted 2-hydroxyacetophenones to produce a variety of substituted benzo[d]isoxazoles. The nature and position of the substituents on the aromatic ring will influence the electronic and steric properties of the starting material and the final product, which may require some optimization of the reaction conditions.
Q3: How can I confirm the formation of the desired this compound product?
A3: A combination of spectroscopic techniques should be used to confirm the structure of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing you to confirm the connectivity and the successful formation of the isoxazole ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups and the disappearance of others (e.g., the disappearance of the broad -OH stretch from the starting oxime).
-
Melting Point: If the product is a solid, comparing its melting point to the literature value can be a good indicator of purity.
Q4: What is the mechanism of the cyclization of 2-hydroxy-5-methylacetophenone oxime?
A4: The cyclization is an intramolecular nucleophilic substitution reaction. When using a reagent like acetic anhydride, the hydroxyl group of the oxime is first acetylated, converting it into a good leaving group (acetate). The phenolic hydroxyl group then acts as a nucleophile, attacking the nitrogen atom and displacing the acetate group to form the five-membered isoxazole ring. This is followed by the elimination of a molecule of water to give the aromatic benzo[d]isoxazole ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methylacetophenone Oxime
-
In a round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Microwave-Assisted Synthesis of this compound
-
In a microwave-safe reaction vessel, combine 2-hydroxy-5-methylacetophenone oxime (1 equivalent), acetic anhydride (1.2 equivalents), and a catalytic amount of a basic ionic liquid such as [bmim]OH (e.g., 2 mol%).[4][5]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 30-60 seconds).[4][5] The optimal conditions may need to be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the volatile components under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization
| Parameter | Conventional Heating | Microwave Irradiation |
| Reagents | Acetic anhydride, Sodium Acetate | Acetic anhydride, [bmim]OH (catalytic) |
| Solvent | Often neat or in a high-boiling solvent | Often solvent-free or in a minimal amount of ionic liquid |
| Reaction Time | Several hours | 30-60 seconds[4][5] |
| Typical Yield | Moderate to good | Excellent (85-96%)[4][5] |
| Energy Consumption | High | Low |
References
-
Ostache, N.-C., Hiebel, M.-A., Finaru, A.-L., & Suzenet, F. (2021). Optimization for the cyclization step. ResearchGate. Retrieved from [Link]
- Huawei Technologies Co., Ltd. (2019). A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives. CN109421453A.
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
- Lukoyanov, A. A., Sukhorukov, A. Y., & Nelyubina, Y. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(2), 1-25.
- Indian Journal of Chemistry. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, 61B(9), 961-966.
-
ResearchGate. (n.d.). Optimization of the cyclization reagent and catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. Retrieved from [Link]
- Shinde, S. V., Tekale, S. U., Kauthale, S. S., & Shingate, B. B. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid.
-
LookChem. (n.d.). 6-methyl-3-phenyl-1,2-benzisoxazole. Retrieved from [Link]
- Shinde, S. V., et al. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Arkivoc, 2009(11), 123-131.
-
National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
- Academic Journal of Life Sciences. (2021). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 7(2), 10-15.
-
National Center for Biotechnology Information. (n.d.). Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. Retrieved from [Link]
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
Sources
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. arpgweb.com [arpgweb.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. acgpubs.org [acgpubs.org]
- 6. A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 6-Methylbenzo[d]isoxazole and their prevention
Welcome to the technical support center for the synthesis of 6-Methylbenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, preventative measures, and clear methodologies based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am getting a low yield of this compound. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound, typically prepared by the cyclization of 2-hydroxy-4-methylacetophenone oxime, are often due to the formation of side products or incomplete reaction. The two most common side reactions are the dehydration of the oxime to a nitrile and the Beckmann rearrangement to an isomeric benzoxazole.[1][2]
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low yields in this compound synthesis.
To improve your yield, consider the following:
-
Reaction Conditions: The cyclization of 2-hydroxyaryl oximes is often a dehydration reaction. However, harsh dehydrating conditions can favor the formation of the nitrile side product.[2] Conversely, strongly acidic conditions can promote the Beckmann rearrangement.[1]
-
Reagent Choice: The choice of cyclizing/dehydrating agent is critical. For instance, using acetic anhydride in the presence of a basic ionic liquid under microwave irradiation has been shown to produce 1,2-benzisoxazoles in high yields, minimizing side reactions.
-
Purity of Starting Materials: Ensure your 2-hydroxy-4-methylacetophenone and hydroxylamine hydrochloride are of high purity. Impurities can lead to undesired side reactions.
FAQ 2: I have identified a significant nitrile impurity in my product. How is it formed and how can I prevent it?
The formation of a nitrile, specifically 2-cyano-4-methylphenol, is a common side reaction resulting from the dehydration of the 2-hydroxy-4-methylacetophenone oxime intermediate.[3]
Mechanism of Nitrile Formation:
The dehydration of an aldoxime or ketoxime to a nitrile is a well-documented transformation.[4][5][6] The reaction is typically promoted by heat or the presence of a dehydrating agent. The hydroxyl group of the oxime is a poor leaving group, so it is often activated by protonation or by reaction with a dehydrating agent.
Caption: Dehydration of the oxime intermediate to the nitrile side product.
Preventative Measures:
-
Milder Dehydrating Agents: Avoid overly aggressive dehydrating agents like phosphorus pentoxide or thionyl chloride in excess, which are known to efficiently convert oximes to nitriles.[7]
-
Temperature Control: High temperatures can favor the elimination reaction that leads to the nitrile. Running the reaction at the lowest effective temperature for cyclization can help minimize this side product.
-
Catalyst Selection: Certain catalysts, such as iron salts, have been shown to catalyze the dehydration of aldoximes to nitriles.[6] While your starting material is a ketoxime, it is wise to be mindful of the catalytic activity of any metals present in the reaction mixture.
-
One-Pot Procedures: A one-pot synthesis where the oxime is generated in situ and cyclized under controlled conditions can sometimes limit the formation of the nitrile. For example, a one-pot method using a fluorine-containing accelerator and a base under microwave or oil bath heating has been reported for the synthesis of benzisoxazoles from 2-hydroxyacetophenone oximes with high yields.[8]
FAQ 3: My analysis shows an isomeric impurity. I suspect a Beckmann rearrangement. Can you explain this and suggest how to avoid it?
The formation of an isomeric benzoxazole, likely 2,7-dimethylbenzoxazole or 2,6-dimethylbenzoxazole, is a classic side product arising from the Beckmann rearrangement of the 2-hydroxy-4-methylacetophenone oxime intermediate.[1][9] This rearrangement is particularly favored under acidic conditions.
Mechanism of Beckmann Rearrangement:
The Beckmann rearrangement involves the migration of a group (in this case, either the methyl group or the aryl group) anti-periplanar to the hydroxyl group of the oxime, which has been converted into a good leaving group (e.g., by protonation).[9] This results in the formation of a nitrilium ion intermediate, which is then attacked by the phenolic hydroxyl group to form the benzoxazole ring.
Caption: Beckmann rearrangement pathway leading to the benzoxazole side product.
Preventative Measures:
-
Avoid Strong Acids: The Beckmann rearrangement is acid-catalyzed. Therefore, avoiding strong Brønsted acids like sulfuric acid or polyphosphoric acid is crucial.[9]
-
Anhydrous Conditions: The presence of water can facilitate protonation and subsequent rearrangement. Conducting the reaction under anhydrous conditions can favor the desired N-O bond formation for benzisoxazole synthesis.[10]
-
Base-Catalyzed Cyclization: Employing base-promoted cyclization conditions can effectively suppress the Beckmann rearrangement.
-
Specific Reagents: The use of reagents like 2,4,6-trichloro[2][9][11]triazine (TCT) in DMF has been shown to promote the Beckmann rearrangement of ketoximes under mild conditions.[9] Conversely, avoiding such reagents will help prevent this side reaction. The use of ZrCl4 has been reported to favor benzisoxazole formation over the Beckmann product.[2]
Identification of Side Products
Accurate identification of side products is the first step in troubleshooting your synthesis. Below is a summary of the expected spectroscopic data for the desired product and its common side products.
Table 1: Spectroscopic Data for this compound and Potential Side Products
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| This compound | Aromatic protons in the range of 7.0-8.0 ppm. Methyl protons around 2.4-2.5 ppm. | C=N carbon around 165 ppm. Aromatic carbons in the range of 110-160 ppm. Methyl carbon around 21 ppm. | Absence of a strong C=O or O-H stretch. Presence of C=N and C-O stretches. |
| 2-Cyano-4-methylphenol | Aromatic protons. A broad singlet for the phenolic -OH. A singlet for the methyl group. | Aromatic carbons. A quaternary carbon for the nitrile group (~117-120 ppm). Methyl carbon. | Strong, broad O-H stretch (~3200-3600 cm-1). Sharp C≡N stretch (~2220-2260 cm-1). |
| 2,7-Dimethylbenzoxazole | Aromatic protons. Two distinct methyl singlets. | Aromatic carbons. Two distinct methyl carbons. C=N carbon. | Absence of a strong C=O or O-H stretch. Presence of C=N and C-O stretches, distinct from the benzisoxazole isomer. |
Note: The exact chemical shifts and peak positions can vary depending on the solvent and the specific instrument used. This table provides general ranges for identification purposes.
Recommended Synthetic Protocol
This protocol is based on a microwave-assisted synthesis which has been reported to provide high yields of 1,2-benzisoxazole derivatives with short reaction times.
Protocol: Microwave-Assisted Synthesis of this compound
Materials:
-
2-Hydroxy-4-methylacetophenone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Acetic anhydride
-
1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) (ionic liquid catalyst)
Step 1: Synthesis of 2-Hydroxy-4-methylacetophenone Oxime
-
In a round-bottom flask, dissolve 2-hydroxy-4-methylacetophenone (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium hydroxide (1.5 equivalents) in water.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain 2-hydroxy-4-methylacetophenone oxime.
Step 2: Cyclization to this compound
-
In a microwave-safe vial, combine 2-hydroxy-4-methylacetophenone oxime (1 equivalent), acetic anhydride (1.2 equivalents), and a catalytic amount of [bmim]OH (2 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 30-60 seconds). Optimization of time and temperature may be required.
-
After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274*. [Link]
-
M-CSA. (n.d.). Aldoxime dehydratase. [Link]
- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(6), 683-706*.
-
Patsnap Eureka. (n.d.). A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives. [Link]
-
Andrés, J. M., et al. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Molecules, 26(15), 4466*. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Hyodo, K., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry–An Asian Journal, 11(9), 1348-1352*. [Link]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (n.d.). Cyclization of γ-Oxo-oximes to 2-Substituted Benzoxazoles. [Link]
-
Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332*. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for.... [Link]
-
Shipilovskikh, S. A., et al. (2019). Dehydration of oxime to nitriles. AIP Conference Proceedings, 2063(1), 040026*. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.... [Link]
-
Gawinecki, R., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-528*. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Gawroński, J., et al. (2004). On the Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. [Link]
-
Gilla, G., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6398–6401*. [Link]
-
Sharma, V., et al. (2014). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 4(29), 14831-14851*. [Link]
-
Uno, H., et al. (1990). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 33(10), 2923-2929*. [Link]
-
Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298*. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. [Link]
-
Semantic Scholar. (n.d.). DAST-promoted Beckmann rearrangement/intramolecular cyclization of acyclic ketoximes: access to 2-oxazolines, benzimidazoles and benzoxazoles. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
-
University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries [mdpi.com]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzisoxazole synthesis [organic-chemistry.org]
- 8. A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 9. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 10. ekwan.github.io [ekwan.github.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 6-Methylbenzo[d]isoxazole Derivatives
Welcome to the technical support center for the synthesis of 6-Methylbenzo[d]isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental workflow. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific literature.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis of this compound derivatives, offering step-by-step solutions and explanations to get your research back on track.
Question 1: My reaction is resulting in a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common frustration in organic synthesis. For this compound derivatives, the issue can often be traced back to starting material integrity, reaction conditions, or the stability of intermediates. A systematic approach is crucial for diagnosis.[1]
Potential Solutions & Optimization Strategies:
-
Starting Material Purity:
-
Verification: Ensure the purity of your starting materials, such as the appropriately substituted 2-hydroxy-5-methylacetophenone and hydroxylamine derivatives. Impurities can interfere with the reaction.
-
Stability: For methods involving in-situ generation of nitrile oxides, the stability of the precursor is critical.[1]
-
-
Reaction Conditions Optimization:
-
Temperature Control: Many synthetic routes for isoxazoles are temperature-sensitive. For instance, the in-situ generation of nitrile oxides might require low temperatures to prevent dimerization into furoxans, followed by warming to facilitate cycloaddition.[1] Monitor the reaction temperature closely.
-
Reaction Time: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time leads to low conversion, while extended periods can cause product degradation.[1]
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can dramatically impact the yield.[1][2] Consider screening a variety of solvents with different polarities and catalysts if applicable to your specific synthetic route.
-
-
Intermediate Stability:
-
In syntheses proceeding through a 1,3-dipolar cycloaddition, nitrile oxides are prone to dimerization, especially at high concentrations.[1][3] To minimize this, generate the nitrile oxide in situ and ensure the alkyne is readily available to react. Slow addition of the nitrile oxide precursor can also be beneficial.[1][3]
-
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[1] Regioselectivity is governed by both steric and electronic factors of the reactants, as well as the reaction conditions.[1]
Strategies for Enhancing Regioselectivity:
-
Modify Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence which regioisomer is favored. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, DMF).[1][3]
-
pH Adjustment: In Claisen-type syntheses, acidic conditions can often favor the formation of one isomer over the other.[1]
-
Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can control the regioselectivity in syntheses involving β-enamino diketones.[1]
-
-
Substrate Modification:
-
The electronic and steric properties of the substituents on your starting materials can be altered to favor the formation of the desired regioisomer.[1] For example, using bulkier protecting groups can sterically hinder one reaction pathway.
-
Question 3: I am struggling with the purification of my crude this compound derivative. What are the best practices?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]
Effective Purification Strategies:
-
Column Chromatography: This is the most prevalent method for purifying isoxazole derivatives.[1]
-
Solvent System Screening: Systematically screen different solvent systems using TLC to achieve optimal separation. A combination of a nonpolar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Sometimes, adding a small amount of a third solvent or an acid/base modifier can improve separation.[1]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Aqueous Workup: After the reaction, a thorough aqueous workup can help remove many impurities. Washing the organic layer with dilute acid, base, and brine can remove unreacted starting materials and ionic byproducts.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound derivatives.
Question 1: What are the most common synthetic routes to prepare isoxazole derivatives?
Answer: The two most versatile and widely used methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[3] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[3][4]
Question 2: Can microwave irradiation be used to accelerate the synthesis?
Answer: Yes, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for isoxazole synthesis.[1][5] This technique can be particularly useful for reactions that are sluggish at conventional heating temperatures.[5]
Question 3: What are the key safety precautions to consider during the synthesis?
Answer: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to be aware of their specific hazards.
-
Reagents to Handle with Care: Be particularly cautious with strong acids, bases, and any potentially toxic or volatile reagents.
Question 4: How does the isoxazole ring behave under different chemical conditions?
Answer: The isoxazole ring is relatively stable due to its aromaticity.[6] However, the N-O bond is the weakest point and can be cleaved under certain conditions:
-
Strongly Basic Conditions: Some isoxazoles may undergo ring-opening in the presence of strong bases.[1]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]
III. Data Presentation & Experimental Protocols
Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis
| Entry | Variation from Standard Conditions | Yield (%) | Reference |
| 1 | None | 92 | [7] |
| 2 | Without AlCl₃ | No Reaction | [7] |
| 3 | 2 equiv of AlCl₃ | 64 | [7] |
| 4 | 5 equiv of NaNO₂ | 77 | [7] |
| 5 | FeCl₃ instead of AlCl₃ | 55 | [7] |
| 6 | TiCl₄ instead of AlCl₃ | 67 | [7] |
| 7 | DMF instead of DMAc | 72 | [7] |
| 8 | At 140 °C | 21 | [7] |
| 9 | Under air | 26 | [7] |
| Standard reaction conditions: 1a (0.1 mmol, 1 equiv), 2a (0.2 mmol, 2 equiv), AlCl₃ (0.3 mmol, 3 equiv), NaNO₂ (1 mmol, 10.0 equiv), DMAc (1.0 mL), N₂ atmosphere, 90 °C, 24 h.[7] |
Detailed Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol is a two-step procedure involving the synthesis of a chalcone followed by its cyclization with hydroxylamine.[1]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium acetate or potassium hydroxide) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Relationship Between Key Reaction Parameters
Caption: Interplay of reaction parameters and their impact on outcomes.
V. References
-
Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. Available from:
-
Troubleshooting regioselectivity in isoxazole synthesis - Benchchem. Available from:
-
Construction of Isoxazole ring: An Overview. Available from:
-
Technical Support Center: Isoxazole Synthesis Optimization - Benchchem. Available from:
-
Benzisoxazole - Wikipedia. Available from:
-
Optimization of catalyst, solvent, and temperature for the synthesis of 5a a - ResearchGate. Available from:
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available from:
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from:
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH. Available from:
-
Isoxazole synthesis - Organic Chemistry Portal. Available from:
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available from:
-
(PDF) Lewis acid-promoted direct synthesis of isoxazole derivatives - ResearchGate. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 6-Methylbenzo[d]isoxazole
Welcome to the technical support guide for 6-Methylbenzo[d]isoxazole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this heterocyclic scaffold. Understanding the stability profile of this compound is critical for ensuring the integrity of your experimental data, from initial screening to late-stage formulation development. This guide provides answers to common stability questions, troubleshooting advice for experimental anomalies, and detailed protocols for performing comprehensive stability assessments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
As a solid, this compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C. This minimizes the risk of degradation from atmospheric moisture and thermal stress.
Q2: What are the primary factors that can cause this compound to degrade?
The stability of this compound is primarily influenced by four factors: pH, light, heat, and oxidative conditions. The isoxazole ring system, particularly when fused to a benzene ring, can be susceptible to specific stressors. Forced degradation studies are essential to systematically investigate these vulnerabilities.[1][2]
Q3: Is the isoxazole ring stable under acidic and basic conditions?
This is a critical consideration. Based on studies of related isoxazole-containing molecules, the ring is generally stable in acidic to neutral pH. However, it is often susceptible to base-catalyzed hydrolysis.[3] Under basic conditions, the N-O bond can cleave, leading to ring-opening and the formation of degradation products.[3][4] One study on a different isoxazole derivative noted significant degradation at pH values less than 3.5, indicating that specific acid catalysis can also occur, though base-catalyzed degradation is more commonly reported for this class of compounds.[5]
Q4: My biological assay results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results are a classic sign of compound instability. If this compound degrades in your assay buffer (e.g., a physiological buffer at pH 7.4), the concentration of the active parent compound will decrease over the course of the experiment, leading to variable or lower-than-expected potency. Furthermore, the resulting degradation products could potentially interfere with the assay or exhibit their own biological activity.
Q5: What are the likely degradation products of this compound?
While specific degradation products for this exact molecule require experimental confirmation, the known chemistry of isoxazoles allows for educated predictions.
-
Under basic hydrolysis: The most probable pathway involves the cleavage of the N-O bond, which could lead to the formation of a 2-cyano-4-methylphenol intermediate.
-
Under photolytic stress: UV exposure can also induce cleavage of the N-O bond, potentially forming highly reactive intermediates like nitrenes and azirines that can rearrange or react with solvents and other molecules.[6]
Section 2: Troubleshooting Guide: Common Experimental Issues
Issue 1: Progressive loss of compound purity in prepared analytical or stock solutions.
-
Probable Cause: Hydrolytic degradation. This is especially common in neutral to basic aqueous buffers or protic solvents like methanol, where base-catalyzed ring opening can occur over time.[3] Even neutral water can be sufficient to cause slow degradation.
-
Causality Check & Solution:
-
Establish a Baseline: Immediately after preparing a fresh solution in your experimental buffer, analyze its purity by HPLC-UV. This is your T=0 reference.
-
Monitor Over Time: Re-analyze the same solution after several hours and again after 24 hours, keeping it under the same temperature conditions as your experiment. A decrease in the main peak area with the concurrent appearance of new peaks confirms instability.
-
Corrective Action: If instability is confirmed, prepare fresh solutions immediately before use. If the experimental protocol allows, use a slightly acidic buffer (e.g., pH 4-5) to improve stability. For stock solutions, use an aprotic solvent like DMSO and store at -20°C or -80°C, minimizing freeze-thaw cycles.
-
Issue 2: Appearance of unexpected peaks in chromatograms, especially after heating or exposure to lab light.
-
Probable Cause: Thermal or photodegradation. Many heterocyclic compounds are sensitive to UV light.[7][8] The energy from light can break the weak N-O bond in the isoxazole ring.[6] Similarly, using heat to dissolve the compound can provide the activation energy needed for thermal decomposition.
-
Causality Check & Solution:
-
Light Sensitivity Test: Prepare two identical solutions. Wrap one vial completely in aluminum foil (light-protected sample) and leave the other exposed to ambient laboratory light (light-exposed sample). Analyze both by HPLC after a few hours. A significant difference in the chromatograms indicates photosensitivity.
-
Thermal Stress Test: Compare the purity of a sample dissolved at room temperature (or with gentle sonication) to one dissolved with heating.
-
Corrective Action: Always handle this compound solutions in amber vials or foil-wrapped containers to protect them from light. Avoid heating solutions to aid dissolution; instead, use sonication in a room-temperature water bath.
-
Section 3: Protocols for Stability Assessment (Forced Degradation)
Forced degradation (or stress testing) is fundamental to understanding a molecule's intrinsic stability.[2] These studies deliberately expose the compound to harsh conditions to produce degradation products, which is essential for developing a truly "stability-indicating" analytical method—one that can separate and quantify the intact drug from all its potential impurities and degradants.[1][9]
Forced Degradation Experimental Workflow
The following diagram outlines a standard workflow for conducting forced degradation studies.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
Troubleshooting regioisomer formation in 6-Methylbenzo[d]isoxazole synthesis
Welcome to the technical support center for the synthesis of 6-Methylbenzo[d]isoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation during their synthetic procedures. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and improve the regioselectivity of your reactions.
Troubleshooting Guide: Regioisomer Formation
The formation of a mixture of regioisomers is a common hurdle in the synthesis of substituted benzo[d]isoxazoles. This guide provides a structured approach to diagnosing and resolving these issues.
Q1: My reaction is producing a mixture of this compound and other regioisomers (e.g., 4-methyl, 7-methyl). How can I improve the regioselectivity?
The formation of regioisomers is a frequent challenge, particularly in classical isoxazole syntheses like the Claisen condensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine.[1][2] The regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the specific reaction conditions employed.[2]
Underlying Cause: In the cyclocondensation reaction, the initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl groups of the 1,3-dicarbonyl precursor. The subsequent cyclization and dehydration can then lead to different regioisomeric products. The directing influence of the methyl group on the aromatic ring of the precursor is often not strong enough to favor the formation of a single isomer exclusively.
Strategies for Improving Regioselectivity:
A systematic approach to optimizing your reaction conditions is crucial for enhancing the yield of the desired 6-methyl isomer.
1. Modification of Reaction Conditions:
-
Solvent Polarity: The choice of solvent can significantly impact the regiochemical outcome.[2][3] Experimenting with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., acetonitrile, DMF) can reveal the optimal medium for your specific substrate.[3]
-
pH Adjustment: The acidity or basicity of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack. Acidic conditions, for instance, are often found to favor the formation of one regioisomer over another.[2]
-
Temperature Control: Reaction temperature affects the kinetics of the competing reaction pathways. It is advisable to monitor the reaction at different temperatures (e.g., room temperature, reflux) to determine the optimal condition for maximizing the desired isomer.[4]
Table 1: Effect of Reaction Conditions on Regioselectivity
| Parameter | Condition A | Condition B | Rationale |
| Solvent | Ethanol (Protic) | Acetonitrile (Aprotic) | Solvent polarity can influence the tautomeric equilibrium of the 1,3-dicarbonyl precursor and the transition state energies of the competing pathways.[2][3] |
| Catalyst | None | Lewis Acid (e.g., BF₃·OEt₂) | A Lewis acid can coordinate to a carbonyl group, increasing its electrophilicity and potentially directing the nucleophilic attack of hydroxylamine.[2][3] |
| Temperature | Room Temperature | Reflux | Higher temperatures can overcome the activation energy barrier for the formation of the thermodynamically more stable product, which may or may not be the desired isomer. |
2. Substrate Modification:
-
Utilizing β-Enamino Diketones: A highly effective strategy for controlling regioselectivity is the use of β-enamino diketones as precursors instead of traditional 1,3-dicarbonyl compounds.[1][2][5] The enamine moiety can direct the cyclization process, leading to a significant improvement in the formation of a single regioisomer.[1]
Experimental Protocol: Synthesis via a β-Enamino Diketone Intermediate
This protocol outlines a general procedure for improving regioselectivity by first converting the 1,3-dicarbonyl precursor to a β-enamino diketone.
Step 1: Formation of the β-Enamino Diketone
-
Dissolve the 1,3-dicarbonyl precursor (1.0 eq.) in a suitable solvent (e.g., acetonitrile).
-
Add a secondary amine (e.g., tert-butylamine, 1.05 eq.) to the solution.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.
Step 2: Cyclocondensation with Hydroxylamine
-
To the solution containing the in-situ generated β-enamino diketone, add hydroxylamine hydrochloride (1.2 eq.).
-
For enhanced regiocontrol, a Lewis acid such as BF₃·OEt₂ (2.0 eq.) can be added.[1][2]
-
Reflux the reaction mixture for 3 hours, or until TLC analysis indicates the completion of the reaction.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.
Workflow for Troubleshooting Regioisomer Formation
Caption: Decision-making flowchart for addressing regioselectivity issues.[2]
Q2: I am having difficulty separating the desired 6-methyl regioisomer from the other isomers. What are the recommended purification techniques?
The separation of regioisomers with similar polarities can be a significant challenge.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating isomers.[2]
-
Solvent System Screening: A thorough screening of different solvent systems using thin-layer chromatography (TLC) is essential to find the optimal mobile phase that provides the best separation. A mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is a good starting point.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the resolution between closely eluting isomers.
-
Additives: In some cases, adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can enhance separation.[2]
-
-
Recrystallization: If the desired isomer is a solid and one of the major components of the mixture, recrystallization from a suitable solvent system can be an effective purification method. This technique relies on the differences in solubility between the isomers.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Although more resource-intensive, it offers superior separation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzo[d]isoxazoles?
The two most prevalent methods for synthesizing the isoxazole ring are:
-
Cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine: This is a classical and widely used method, often referred to as the Claisen isoxazole synthesis.[1][6] However, it can suffer from a lack of regioselectivity when using unsymmetrical dicarbonyl compounds.[1][2]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. It is a powerful tool for constructing the isoxazole ring and can offer good control over regioselectivity, particularly with the use of catalysts.[7]
Q2: How can I confirm the identity and regiochemistry of my product?
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of your synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons can provide crucial information about the substitution pattern on the benzene ring.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also sensitive to the position of the methyl group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the connectivity between protons and carbons, allowing for a definitive assignment of the regioisomer.[8]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Single-Crystal X-ray Diffraction: If a suitable crystal of the product can be obtained, this technique provides the most definitive structural proof.
Q3: Are there any alternative synthetic strategies that offer better regiocontrol for the synthesis of 3,4-disubstituted isoxazoles?
Yes, for accessing specific substitution patterns like 3,4-disubstituted isoxazoles, which can be challenging to obtain, several alternative methods have been developed:
-
Enamine-based [3+2] Cycloaddition: This metal-free approach utilizes the reaction of in-situ generated nitrile oxides with enamines, which has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[9]
-
Use of Internal Alkynes: While terminal alkynes in 1,3-dipolar cycloadditions often lead to 3,5-disubstituted isoxazoles, the use of internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles.[9]
-
Ruthenium-Catalyzed Cycloadditions: The use of organoruthenium catalysts has been reported to enable the synthesis of 3,4-disubstituted isoxazoles from alkynes.[10]
Logical Relationship of Troubleshooting Steps
Caption: A logical workflow for troubleshooting and achieving the desired product.
References
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(15), 8184-8192. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. Available at: [Link]
-
Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
Sokov, A. A., et al. (2021). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 19(3), 635-645. Available at: [Link]
-
Kumbhare, R. M., et al. (2015). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 5(118), 97585-97598. Available at: [Link]
-
Reddit. (2022). Isoxazole synthesis. r/Chempros. Available at: [Link]
-
OC Lectures. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]
-
Molbank. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Molecules. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. Available at: [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available at: [Link]
-
Molecules. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Purification challenges of 6-Methylbenzo[d]isoxazole and effective solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical solutions for the purification of 6-Methylbenzo[d]isoxazole. Drawing from established principles of organic chemistry and practical laboratory experience, this document aims to equip researchers with the knowledge to overcome common purification challenges, ensuring the high purity required for downstream applications in pharmaceutical and materials science.
Introduction to this compound and its Purification Challenges
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural integrity and purity are paramount for reliable biological and physical-chemical studies. The primary challenges in its purification often stem from the presence of structurally similar impurities and unreacted starting materials from its synthesis. Common synthetic routes, such as the cyclization of an oxime derivative of 4-methyl-2-hydroxyacetophenone, can lead to side products that are difficult to separate due to similar polarities and solubilities.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols for the most effective purification techniques: recrystallization and column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is an oil/low-melting solid. Which purification method should I start with?
A1: The physical state of your crude product is a critical first indicator for choosing a purification strategy. While the closely related 3-methylbenzo[d]isoxazole is a liquid, this compound is expected to be a low-melting solid.
-
Initial Approach: For a low-melting solid or oily crude product, column chromatography is often the most effective initial purification step. It is excellent for separating a target compound from both more and less polar impurities.[1]
-
Alternative for Solids: If you can induce crystallization from the oil (e.g., by scratching the flask with a glass rod or adding a seed crystal), recrystallization can be a highly effective and scalable purification method.
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: Understanding the potential side products from the synthesis is key to developing a successful purification strategy. A common synthesis for this compound involves the cyclization of the oxime of 4-methyl-2-hydroxyacetophenone.
Potential impurities include:
-
Unreacted 4-methyl-2-hydroxyacetophenone: This starting material is more polar than the product.
-
Oxime intermediate: The oxime is also typically more polar than the cyclized product.
-
Regioisomers: Depending on the reaction conditions, there is a possibility of forming other isomeric benzisoxazole products, which may have very similar polarities to the desired 6-methyl isomer.[2]
-
Decomposition products: Isoxazole rings can be sensitive to strongly basic or acidic conditions, as well as reductive environments, which could lead to ring-opened byproducts.[1]
A troubleshooting workflow for identifying these impurities is outlined below:
Caption: Troubleshooting Impurities by TLC Analysis.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide good separation between your target compound and its impurities on a TLC plate, with the target compound having an Rf value of approximately 0.25-0.35.[1]
-
Starting Point: For many isoxazole derivatives, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.
-
Optimization:
-
If the spots are too high on the TLC plate (high Rf), increase the proportion of the non-polar solvent.
-
If the spots remain at the baseline (low Rf), increase the proportion of the polar solvent.
-
For closely eluting spots, trying a different solvent system, such as dichloromethane/methanol, may improve separation.
-
Q4: My attempt at recrystallization resulted in an oil, not crystals. What should I do?
A4: "Oiling out" is a common problem in recrystallization, especially with low-melting solids or when the solution is supersaturated.
Here are some solutions to try:
-
Add more of the "good" solvent: The compound may be crashing out of solution too quickly. Re-heat the mixture to dissolve the oil and add a small amount more of the solvent in which the compound is more soluble.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth at the air-solvent interface.
-
Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal to the cooled solution can induce crystallization.
-
Try a different solvent system: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems. Common recrystallization solvents for heterocyclic compounds include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[5]
Detailed Purification Protocols
Protocol 1: Purification by Column Chromatography
This protocol is recommended for the initial purification of crude this compound, especially if it is an oil or contains multiple impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the plate under a UV lamp to determine the Rf values of the components.
-
Adjust the solvent system until the desired product has an Rf of ~0.3.
-
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a thin layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, ensuring the solvent level does not drop below the top of the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid this compound that has a relatively low level of impurities.
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Recrystallization solvent(s) (e.g., ethanol/water or ethyl acetate/hexane)
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. Crystals should form upon cooling.
-
Common solvent systems to test include ethanol, isopropanol, ethyl acetate/hexane, and toluene.[5]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near its boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove all traces of the solvent.
-
Caption: Recrystallization Workflow.
Physicochemical Properties and Data
While a specific melting point for this compound is not consistently reported in publicly available literature, related compounds provide useful reference points. For example, some substituted benzisoxazoles are solids with melting points ranging from 53°C to over 200°C, depending on the nature and position of the substituents.[4] Given that it is recommended to be stored at 2-8°C, it is likely a low-melting solid.
| Property | Value/Observation | Source |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | |
| Physical State | Likely a low-melting solid | Inferred from storage conditions |
| Solubility | Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and alcohols. Low solubility in non-polar solvents like hexane. | General principles for isoxazoles |
Conclusion
The successful purification of this compound relies on a systematic approach to selecting and optimizing the appropriate technique. By understanding the likely impurities from the synthetic route and carefully selecting solvent systems for either column chromatography or recrystallization, researchers can achieve the high purity necessary for their work. This guide provides a foundational framework for troubleshooting common issues and implementing effective purification protocols.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Kumbhare, R. M., et al. "Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
-
Supporting Information for an article on isoxazole synthesis. [Link]
-
ResearchGate. Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
- Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. 2021.
-
BU CyberSec Lab. This compound. [Link]
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024.
- Al-Ostath, A., et al. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." Pharmaceuticals, 2024.
-
PubChem. Isoxazole. [Link]
- da Silva, A. L., et al. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances, 2018.
-
Synthesis of 6,12-Disubstituted Methanodibenzo[b,f][5][6]dioxocins: Pyrrolidine Catalyzed Self-Condensation of 2′-Hydroxyacetophenones. Molecules, 2019.
- Wei, H., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 2013.
- Bhirud, J. D., and Narkhede, H. P. "An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent." Connect Journals.
- Martis, G. J., et al. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 2025.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Isoxazole synthesis [organic-chemistry.org]
Managing impurities during the synthesis and purification of 6-Methylbenzo[d]isoxazole
Welcome to the technical support center for the synthesis and purification of 6-Methylbenzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this heterocyclic scaffold. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Overview: The Synthetic Landscape
This compound is an important structural motif in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues of yield, regioselectivity, and the formation of persistent impurities. The most common synthetic strategies involve the cyclization of a suitably substituted phenolic precursor, such as a derivative of 2-hydroxy-4-methylbenzaldehyde or its corresponding oxime. Understanding the nuances of these pathways is the first step in effective impurity management.
The following guide addresses the critical challenges head-on, providing not just solutions, but the mechanistic reasoning behind them.
Troubleshooting Guide: From Reaction to Pure Compound
This section tackles the most frequent and challenging issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is critically low or I'm getting no product at all. What are the likely causes and how can I fix this?
Low or no yield is a common frustration that can often be traced back to starting material integrity, suboptimal reaction conditions, or intermediate instability.[1] A systematic approach is the most effective way to diagnose the issue.
Potential Causes & Step-by-Step Solutions:
-
Integrity of Starting Materials:
-
Oxime Quality: If your synthesis proceeds via an oxime intermediate (e.g., from 2-hydroxy-4-methylbenzaldehyde), ensure it is pure and dry. The presence of residual aldehyde or hydroxylamine can lead to side reactions. Confirm its identity and purity via ¹H NMR and melting point analysis.
-
Reagent Potency: Dehydrating or cyclizing agents (e.g., polyphosphoric acid, DDQ, acetic anhydride) degrade over time. Use freshly opened or properly stored reagents. For base-catalyzed reactions, ensure the base (e.g., NaH, K₂CO₃) is not passivated.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: Many cyclization reactions require precise temperature management.[2] For instance, in situ generation of reactive intermediates may need to be performed at low temperatures to prevent decomposition or dimerization, followed by gentle warming to facilitate the desired ring-closure.[1] Monitor the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time.
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.[2][3] Polar aprotic solvents like DMF or DMSO are often effective for these syntheses, but can be difficult to remove.[3] If solubility is an issue, consider gentle heating or switching to an alternative solvent. Always ensure the solvent is anhydrous, as water can quench reagents and promote hydrolysis side reactions.
-
-
Intermediate Instability:
-
In syntheses that proceed via an in-situ generated nitrile oxide, dimerization to form furoxans is a major competing pathway that consumes the intermediate.[2] To mitigate this, the nitrile oxide should be generated slowly in the presence of the cyclization precursor. Slow, controlled addition of the oxidant or base is a key strategy here.
-
Q2: I've successfully synthesized the product, but it's contaminated with significant impurities. How do I identify and minimize them?
Impurity formation is the most critical challenge. Understanding the potential side reactions of your chosen synthetic route is paramount to developing a strategy for their control.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Origin | Mitigation Strategy | Analytical Detection |
| Isomeric Benzoxazole | Beckmann Rearrangement of the oxime intermediate, particularly under acidic conditions.[4] | Use anhydrous conditions. Reagents like ZrCl₄ or a PPh₃/DDQ system can improve selectivity for N-O bond formation over the rearrangement.[4] | LC-MS (same mass, different retention time), ¹³C NMR. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry. | Monitor reaction to completion via TLC/LC-MS. Use a slight excess (1.1-1.2 eq.) of the limiting reagent if appropriate. | HPLC, ¹H NMR. |
| Ring-Opened Byproducts | The N-O bond of the isoxazole ring is relatively weak and can be cleaved under strongly basic or reductive conditions.[1][5] | Avoid harsh bases during workup. If subsequent steps involve reduction, be aware of potential ring cleavage (e.g., with H₂/Pd). | LC-MS (mass will correspond to the hydrolyzed product). |
| Furoxan Dimers | Dimerization of nitrile oxide intermediates in certain synthetic routes.[2] | Maintain a low concentration of the nitrile oxide by generating it in situ and adding the precursor slowly.[2] | LC-MS (mass will be double that of the nitrile oxide intermediate). |
Visualizing the Troubleshooting Process:
The following decision tree provides a logical workflow for addressing common synthesis problems.
Caption: A decision tree for troubleshooting synthesis outcomes.
Q3: I'm struggling to purify my crude this compound. The impurities co-elute with my product during column chromatography.
Purification can be challenging when impurities have similar polarity to the target compound.[1] A multi-pronged approach is often necessary.
Purification Strategies:
-
Optimize Column Chromatography: This is the most common purification method.[1]
-
Solvent System Screening: Do not rely on a single solvent system. Systematically screen binary or even ternary solvent systems using TLC. A common starting point is a gradient of ethyl acetate in hexanes or heptane. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can dramatically improve separation.[1]
-
Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective if acidic impurities are sticking to silica. For very non-polar compounds, a reversed-phase column (C18) might be necessary.[6]
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities if a suitable solvent can be found.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane) or solvent mixtures (e.g., ethanol/water, dichloromethane/hexane).
-
-
Acid-Base Extraction: If your product has a different pKa from the main impurities, a liquid-liquid extraction can be highly effective. The benzo[d]isoxazole ring is weakly basic and can be protonated under strongly acidic conditions.[5] This can be used to move it into an aqueous layer, leaving non-basic impurities behind in the organic layer. Neutralization then allows re-extraction of the purified product.
General Purification Workflow:
Caption: A standard workflow for product purification and analysis.
Frequently Asked Questions (FAQs)
-
Q: What are the best analytical methods to confirm the purity and structure of my final product?
-
A combination of techniques is essential for a complete picture.[6]
-
¹H and ¹³C NMR: Confirms the chemical structure, connectivity, and can reveal the presence of impurities.[6]
-
HPLC: The primary method for quantitative purity analysis, often with UV detection.[6] A purity level of >98% is typically desired for drug development applications.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities by their mass-to-charge ratio.[6]
-
-
-
Q: How stable is the this compound ring system? What are the proper storage conditions?
-
The benzo[d]isoxazole ring is aromatic and relatively stable under neutral conditions.[5] However, the N-O bond can be susceptible to cleavage under strong acids, strong bases, or catalytic hydrogenation.[1][7] For long-term storage, it is best to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation.
-
-
Q: Can I use microwave irradiation to speed up the synthesis?
-
Yes, microwave-assisted synthesis is often a viable method for accelerating the formation of isoxazole rings.[1][8] It can significantly reduce reaction times from hours to minutes.[9] However, direct translation of a conventional heating method to a microwave protocol requires optimization of temperature, time, and power to avoid rapid decomposition or increased byproduct formation.
-
References
- Kumbhare, R. M., et al. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
- Zhang, D.-W., et al. (2024).
-
YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]
-
Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]
- Molbank. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- Sukhorukov, A. Y., & Lukoyanov, A. A. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
- MDPI. (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.).
- Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- Google Patents. (n.d.).
- University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th.
- PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
- PMC. (n.d.). Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole)
- PMC. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)
- Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity.
- Académie des sciences. (2003).
- ResearchGate. (2025). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
- Asian Journal of Research in Chemistry. (n.d.).
- MDPI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 6-Methylbenzo[d]isoxazole during workup and storage
A Guide to Preventing Decomposition During Workup and Storage
Welcome to the technical support center for 6-Methylbenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your material during experimental workup and long-term storage.
Troubleshooting Guide: Isolating and Storing this compound
This section addresses specific issues you may encounter during your experiments. The answers provide not just a solution, but the underlying chemical reasoning to help you make informed decisions in the lab.
Q1: My yield of this compound is significantly lower after aqueous workup and extraction. What is the likely cause?
A: The most probable cause is acid- or base-catalyzed hydrolysis of the isoxazole ring during the workup. The N-O bond in the isoxazole heterocycle is the molecule's point of vulnerability.[1]
-
Under Acidic Conditions: Strong acids can catalyze the cleavage of the N-O bond, leading to ring-opening and subsequent degradation. The pH-rate profiles for isoxazole derivatives often show specific acid catalysis at low pH values (e.g., below pH 3.5).[2][3] If your reaction was run under acidic conditions or used an acid catalyst, failure to adequately neutralize it during workup will lead to product loss.
-
Under Basic Conditions: Similarly, the isoxazole ring is susceptible to cleavage by strong bases.[1] This base-catalyzed decomposition, known as the Kemp elimination for benzisoxazoles, results in the formation of a 2-hydroxybenzonitrile species, irreversibly destroying your product.[4][5]
Solution:
-
Quenching: Quench the reaction by pouring it into cold water or onto crushed ice to rapidly dilute reagents and lower the temperature.
-
Neutralization: Carefully adjust the pH of the aqueous layer to a neutral range (pH 6.5-7.5) before extraction. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, or a mild acid like dilute ammonium chloride (NH₄Cl) to neutralize bases. Avoid strong acids (HCl, H₂SO₄) and strong bases (NaOH, KOH). The maximum stability for isoxazoles is typically found in the neutral pH region.[2]
-
Extraction: Promptly extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) immediately after neutralization. Do not let the neutralized aqueous mixture sit for extended periods.
-
Washing: Wash the combined organic layers with brine to remove excess water and water-soluble impurities. Avoid further acid/base washes unless absolutely necessary and, if so, use very dilute solutions and minimize contact time.
Q2: I noticed new spots on my TLC plate after leaving my purified this compound on the benchtop for a few hours. Why is this happening?
A: This suggests decomposition due to environmental factors, most likely light or heat.
-
Photodecomposition: The isoxazole ring system can be sensitive to UV irradiation.[1] Exposure to direct sunlight or even strong ambient laboratory light can cause the weak N-O bond to cleave, leading to a photochemical rearrangement, often through a high-energy azirine intermediate.[6]
-
Thermal Decomposition: While significant thermal decomposition of isoxazoles typically occurs at very high temperatures (850–1100 K)[7][8][9], prolonged exposure to even moderate heat (e.g., on a warm magnetic stir plate, in a hot solvent during evaporation) can accelerate degradation over time.
Solution:
-
Light Protection: Always protect solutions and solid samples of this compound from light. Use amber vials or wrap containers in aluminum foil.[1]
-
Temperature Control: Perform purification and solvent evaporation steps at or below room temperature whenever possible. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40 °C).
Q3: My sample of this compound, stored as a DMSO stock solution, is showing signs of degradation. I thought it would be stable in solution.
A: While convenient, storing heterocyclic compounds in solution, especially in solvents like DMSO, can be problematic over the long term. DMSO is hygroscopic (absorbs water from the air), and the presence of trace water can facilitate slow hydrolysis. Furthermore, some compounds are simply less stable in solution than as a dry solid. Temperature-dependent decomposition studies have shown significant degradation of compounds in DMSO at room temperature over a matter of days.[10]
Solution:
-
Store as Solid: For long-term storage, it is always best to store this compound as a neat, dry, crystalline solid.
-
Prepare Fresh Solutions: If you must use stock solutions, prepare them fresh for each experiment.
-
Short-Term Storage: For short-term storage of solutions, use a high-purity anhydrous solvent, store at -20 °C or -80 °C, and blanket the vial with an inert gas like argon or nitrogen before sealing.
Frequently Asked Questions (FAQs)
Q: What is the fundamental reason for the instability of this compound?
A: The instability is rooted in the chemistry of the isoxazole ring. The nitrogen-oxygen (N-O) single bond is inherently weak and is the most likely point of cleavage under various conditions, including acid or base catalysis, UV light exposure, and certain reductive conditions.[1][6] Its aromaticity makes it relatively stable compared to non-aromatic heterocycles, but this weak bond remains its Achilles' heel.[4]
Decomposition Pathways Overview
The primary degradation routes for the benzisoxazole core involve the cleavage of the N-O bond.
Caption: Key decomposition pathways for this compound.
Q: What are the ideal conditions for long-term storage of solid this compound?
A: To maximize shelf-life, the solid material should be protected from the three main degradation catalysts: water, light, and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C | Reduces the rate of any potential solid-state degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, especially if the molecule has other sensitive functional groups.[11] |
| Light | Dark (Amber vial or foil-wrapped) | Prevents photochemical decomposition and rearrangement.[1][6] |
| Moisture | Dry (Store over desiccant if possible) | Prevents hydrolysis. Ensure the compound is thoroughly dried before storage. |
Q: I need to purify my crude this compound by column chromatography. Any tips to avoid decomposition?
A: Yes, column chromatography can introduce risks if not performed carefully.
-
Solvent System: Use neutral solvents whenever possible. If you need to add a modifier to improve separation, use a volatile one like triethylamine (for basic compounds) or acetic acid (for acidic compounds) in very small quantities (e.g., 0.1-0.5%).[1] Be aware that prolonged exposure to silica gel, which is acidic, can cause degradation of sensitive compounds.
-
Use Neutral Alumina: If you observe significant streaking or product loss on silica, consider using neutral alumina as your stationary phase.
-
Speed: Do not let the compound sit on the column for an unnecessarily long time. Prepare your fractions and run the column efficiently.
-
Monitoring: Monitor the fractions by TLC. If you see new spots appearing in later fractions, it's a sign of on-column decomposition.
Recommended Workup and Purification Workflow
This workflow is designed to minimize contact with harsh conditions and preserve the integrity of the final product.
Caption: A workflow designed to minimize the decomposition of this compound.
Q: How can I analytically detect and quantify degradation?
A: A multi-faceted approach is best.
-
Thin-Layer Chromatography (TLC): The simplest method to qualitatively observe degradation. The appearance of new spots or streaking indicates the presence of impurities or decomposition products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for quantifying the purity of your compound and its degradation products.[12] A stability-indicating method can be developed by intentionally degrading a small sample (forced degradation) to identify the retention times of the degradants.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both detecting and identifying degradation products by providing the mass-to-charge ratio of the impurities, which can help elucidate the decomposition pathway.[15][16]
By understanding the inherent chemical sensitivities of this compound and implementing these careful handling, workup, and storage procedures, you can ensure the integrity and reliability of your experimental results.
References
-
Stanczak, A., & Kwapiszewski, W. (1993). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. PubMed. Available at: [Link]
-
Tokmakov, A. S., & Lin, M. C. (2004). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. Available at: [Link]
-
Modro, T. A., & Graham, P. J. (1981). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry. Available at: [Link]
-
Tokmakov, A. S., & Lin, M. C. (2004). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A. Available at: [Link]
-
Lifshitz, A., & Wohlfeiler, D. (1995). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry. Available at: [Link]
-
Nunes, C. M., et al. (2014). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ResearchGate. Available at: [Link]
-
Corsico Coda, A., et al. (1987). ChemInform Abstract: A New Thermal Decomposition of the Isoxazole Ring. Sci-Hub. Available at: [Link]
-
Boulton, A. J., & Tsoungas, P. G. (1984). Benzisoxazole 2‐oxides as novel UV absorbers and photooxidation inhibitors. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Hydrogen storage. Wikipedia. Available at: [Link]
-
Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Stanczak, A., et al. (1988). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]
-
ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate. Available at: [Link]
-
Kaur, M., et al. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
DeShong, P., & Kell, D. A. (1984). A useful, regiospecific synthesis of isoxazoles. ACS Publications. Available at: [Link]
-
Chen, Y.-L., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PubMed Central. Available at: [Link]
-
Moody, C. J. (n.d.). Heterocyclic Chemistry. University of York. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Spasiano, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]
-
Lukoyanov, A. A., et al. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available at: [Link]
-
Terrier, F., et al. (2009). The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Wikipedia. Available at: [Link]
-
Kemp, D. S., & Paul, K. G. (1975). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. ACS Publications. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. MSU Chemistry. Available at: [Link]
-
ResearchGate. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. Available at: [Link]
-
Petermayer, P., et al. (2023). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. RSC Publishing. Available at: [Link]
-
Pinto, E., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Available at: [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]
-
Hughes, T. B., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. Available at: [Link]
-
El-Melegy, A. M. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. Available at: [Link]
-
Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. Available at: [Link]
-
ResearchGate. (2010). Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. ResearchGate. Available at: [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed Central. Available at: [Link]
-
Semantic Scholar. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-and-Bollu-Sana/523f660d2e858760077c5c055811797c21348b61]([Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Methylbenzo[d]isoxazole and Other Benzisoxazole Derivatives: A Guide for Medicinal Chemists
The benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a range of therapeutically significant agents.[1][2][3][4] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold," leading to the development of blockbuster drugs. This guide provides a comparative analysis of a simple derivative, 6-Methylbenzo[d]isoxazole, against its more complex and clinically successful counterparts. While comprehensive experimental data on this compound is not extensively available in the public domain, this analysis will proceed through the lens of structure-activity relationships (SAR), providing a theoretical and practical framework for researchers in drug discovery and development.
The Benzisoxazole Core: A Gateway to Diverse Biological Activity
The benzisoxazole ring system, a fusion of a benzene ring and an isoxazole ring, is a versatile pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The clinical success of drugs like risperidone, paliperidone, and iloperidone has firmly established the 3-(piperidin-4-yl)-1,2-benzisoxazole moiety as a key structural motif for atypical antipsychotics.[5]
The primary mechanism for the antipsychotic effect of these drugs is a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[5] This dual action is believed to be responsible for their efficacy against the positive symptoms of schizophrenia, with a lower propensity to cause extrapyramidal side effects (EPS) compared to older, typical antipsychotics.[5]
Introducing this compound: A Structural Simplification
This compound (CAS: 10531-79-0) represents a fundamental variation on the benzisoxazole scaffold.[6] Its structure consists of the core benzisoxazole rings with a single methyl group substitution at the 6-position.
Physicochemical Properties (Predicted):
-
Molecular Formula: C₈H₇NO[6]
-
Molecular Weight: 133.15 g/mol [6]
-
Topological Polar Surface Area: 26 Ų[6]
-
Hydrogen Bond Acceptor Count: 2[6]
The simplicity of this molecule makes it an excellent starting point for understanding the fundamental contributions of the benzisoxazole nucleus to biological activity and for exploring the impact of simple substitutions.
Comparative Analysis: Structure-Activity Relationships
The key to a comparative analysis lies in understanding how structural modifications alter biological activity. Lacking direct experimental data for this compound, we can infer its potential properties by comparing its structure to well-characterized derivatives.
Antipsychotic Activity: A Comparison with Clinically Used Drugs
The most successful benzisoxazole derivatives in the clinic are atypical antipsychotics. Their structures, while containing the benzisoxazole core, are significantly more complex than this compound.
| Compound | Structure | Key Structural Features | Dopamine D2 Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) |
| Risperidone | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | 6-fluoro-benzisoxazole, piperidine linker, complex heterocyclic side chain. | 3.1 - 5.9 | 0.16 - 0.4 |
| Paliperidone | (9-hydroxyrisperidone) 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | Active metabolite of risperidone, with an added hydroxyl group. | 0.6 - 1.4 | 0.2 - 0.5 |
| Iloperidone | 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | 6-fluoro-benzisoxazole, piperidine linker, extended propoxy chain, methoxyphenyl group. | 6.3 | 5.6 |
| This compound | 6-methyl-1,2-benzisoxazole | Simple methyl substitution on the benzene ring. | Not Available | Not Available |
Analysis:
-
The Piperidine Linker is Crucial: Risperidone, paliperidone, and iloperidone all share a 3-(piperidin-4-yl)-1,2-benzisoxazole core. This moiety is essential for high-affinity binding to D2 and 5-HT2A receptors. This compound lacks this entire side chain, making it highly unlikely to possess potent antipsychotic activity through this mechanism.
-
Substitution on the Benzene Ring: The clinical agents are typically fluorinated at the 6-position. Fluorine is an electron-withdrawing group that can alter the electronic properties of the ring and improve metabolic stability and receptor affinity. The methyl group at the 6-position in our topic compound is electron-donating. This fundamental electronic difference would significantly alter its interaction with receptor binding pockets.
-
The Role of the Complex Side Chain: The large, complex heterocyclic side chains of these drugs are critical for modulating receptor affinity, selectivity, and pharmacokinetic properties.
The following diagram illustrates the structural divergence and the likely signaling pathway of established benzisoxazole antipsychotics.
Caption: Mechanism of action for benzisoxazole-based antipsychotics.
Anticonvulsant Activity: Exploring the Potential
Several studies have highlighted the anticonvulsant potential of benzisoxazole derivatives.[2] The activity is often associated with substitutions at the 3-position of the benzisoxazole ring.
-
3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown marked anticonvulsant activity in mice.[1]
-
A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones were found to be potent anticonvulsants, with some compounds being more potent and less neurotoxic than the reference drugs phenytoin and ethosuximide.
Analysis: The structure of this compound is significantly different from these active anticonvulsant series. The critical pharmacophore for the observed anticonvulsant activity appears to be a more complex substituent at the 3-position. The simple, unsubstituted 3-position of this compound suggests it would likely have low intrinsic anticonvulsant activity. However, the methyl group at the 6-position could serve as a synthetic handle for further derivatization to explore this therapeutic area.
Antimicrobial Activity: A Broadening Horizon
Recent research has uncovered the potential of benzisoxazoles as antimicrobial agents, including activity against multi-drug resistant bacteria like Acinetobacter baumannii.[7][8]
-
A naturally occurring 3,6-dihydroxy-1,2-benzisoxazole showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against multi-drug resistant A. baumannii.[7]
-
SAR studies on other series have shown that electron-withdrawing groups (like halogens) can enhance antimicrobial activity.[1]
Analysis: This is an area where this compound might show some activity, albeit likely modest. The core benzisoxazole scaffold itself appears to contribute to antimicrobial effects. The methyl group at the 6-position, being electron-donating, might not be optimal for potency compared to the hydroxyl or halogen substitutions seen in more active compounds. However, without experimental data, this remains speculative. It represents a valid starting point for a medicinal chemistry campaign aimed at developing new antimicrobial benzisoxazoles.
Experimental Protocols for Comparative Evaluation
To empirically determine the activity of this compound and enable a true comparative analysis, the following standard experimental protocols are recommended.
Protocol 1: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
This protocol determines the affinity of a test compound for key receptors in antipsychotic drug action.
Objective: To calculate the inhibitory constant (Ki) of this compound for the D2 and 5-HT2A receptors.
Methodology:
-
Receptor Preparation: Utilize cell membrane preparations from cell lines stably expressing human D2 or 5-HT2A receptors (e.g., HEK-293 or CHO cells).
-
Radioligand Selection:
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: [³H]-Ketanserin.
-
-
Assay Procedure (Competitive Binding):
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known, non-labeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Anticonvulsant Screening
The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are standard models for initial anticonvulsant screening.
Objective: To assess the ability of this compound to prevent seizures in rodent models.
Methodology:
-
Maximal Electroshock (MES) Test:
-
Principle: Models generalized tonic-clonic seizures. Identifies compounds that prevent seizure spread.
-
Procedure: Administer the test compound to mice or rats. After a set time, deliver a brief, high-frequency electrical stimulus via corneal or auricular electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9][10][11]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: Models absence (petit mal) seizures. Identifies compounds that elevate the seizure threshold.
-
Procedure: Administer the test compound. After a set time, inject a convulsive dose of PTZ (a CNS stimulant) subcutaneously. Observe the animals for a set period (e.g., 30 minutes). The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.[12][13]
-
-
Neurotoxicity: Assess motor impairment using the rotarod test to determine a therapeutic index (TD50/ED50).
-
Data Analysis: Determine the median effective dose (ED50) for each test – the dose that protects 50% of the animals from the seizure endpoint.
Protocol 3: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Methodology:
-
Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli, A. baumannii) to each well.[14][15]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]
Conclusion and Future Directions
The benzisoxazole scaffold is a validated and highly fruitful starting point for the development of new therapeutics. While well-known derivatives like risperidone and paliperidone have set a high bar in the field of antipsychotics, the full potential of this heterocyclic system is far from exhausted.
This compound, in its structural simplicity, serves as a crucial reference point. Based on established structure-activity relationships, it is unlikely to possess the potent, multi-target receptor profile required for modern antipsychotic efficacy. Its potential as an anticonvulsant or antimicrobial agent is more plausible but would likely require significant chemical modification, particularly at the 3-position, to achieve high potency.
The true value of this compound for drug development professionals lies in its role as a foundational building block and a tool for probing SAR. The experimental protocols detailed herein provide a clear roadmap for researchers to systematically evaluate this and other novel benzisoxazole derivatives. By generating empirical data, the scientific community can continue to unlock the therapeutic potential of this privileged scaffold, moving beyond established applications and into new frontiers of medicine.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Löscher, W. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods in Molecular Biology. Available at: [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]
-
Jones, C. A., Watson, D. J., & Fone, K. C. Animal Models of Psychosis: Current State and Future Directions. ACS Chemical Neuroscience. Available at: [Link]
-
Broth microdilution susceptibility testing. Bio-protocol. Available at: [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PubMed. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Screening models of anti psychotic drugs-converted. Slideshare. Available at: [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PubMed. Available at: [Link]
-
Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. Available at: [Link]
-
Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available at: [Link]
-
In vivo screening for anti=psychotic drugs using zebrafish. Frontiers. Available at: [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. Available at: [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Available at: [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. Available at: [Link]
-
3-substituted-1,2-benzisoxazoles: novel antipsychotic agents. PubMed. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available at: [Link]
-
Synthesis of 6-methyl-2-phenyl-benzoxazole. PrepChem.com. Available at: [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]
-
Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. Available at: [Link]
-
Experimental protocol for Pentylenetetrazole induced kindled seizure... ResearchGate. Available at: [Link]
-
6-methyl-3-phenyl-1,2-benzisoxazole. LookChem. Available at: [Link]
- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Unavailable Source.
-
Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Available at: [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]
- Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole.
-
Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Benzisoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]
-
Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. PubMed. Available at: [Link]
-
Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. Available at: [Link]
-
The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. PubMed. Available at: [Link]
-
Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. DigitalCommons@URI. Available at: [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]
-
6-methyl-2-phenyl-1,3-benzoxazole - C14H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Unavailable Source.
-
Benzisoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
3-Methyl-1,2-benzoxazole-6-carbaldehyde. PubChem. Available at: [Link]
-
methyl benzoxole, 95-21-6. The Good Scents Company. Available at: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijpsr.info [ijpsr.info]
- 6. Page loading... [wap.guidechem.com]
- 7. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 13. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to 6-Methylbenzo[d]isoxazole: Synthesis, Characterization, and Comparative Analysis
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] This guide provides a comprehensive overview of 6-Methylbenzo[d]isoxazole, offering a cross-validation of expected experimental results through a comparative analysis with other isoxazole derivatives. We will delve into a representative synthetic protocol, detailed characterization, and potential biological applications, grounded in established scientific literature.
The Significance of the Benzisoxazole Core
The 1,2-benzisoxazole core is a key structural motif found in natural alkaloids and serves as a versatile building block in drug discovery due to its broad range of pharmacological activities.[2] Marketed drugs containing this moiety, such as the anticonvulsant zonisamide and the antipsychotic risperidone, highlight its therapeutic importance.[2] The incorporation of a methyl group at the 6-position of the benzisoxazole ring can significantly influence the molecule's physicochemical properties and biological activity, making this compound a compound of interest for further investigation. Isoxazole derivatives, in general, are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]
Synthesis of this compound: A Representative Protocol
The synthesis of benzisoxazoles can be achieved through various methods, with one of the most common being the cyclization of an appropriate precursor.[2][5] Below is a detailed, representative protocol for the synthesis of this compound, adapted from established procedures for similar compounds.
Experimental Protocol: Synthesis of this compound
This synthesis involves a two-step process starting from 2-hydroxy-5-methylbenzonitrile.
Step 1: Synthesis of 2-hydroxy-5-methylbenzaldoxime
-
To a solution of 2-hydroxy-5-methylbenzonitrile (1 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-hydroxy-5-methylbenzaldoxime.
Step 2: Cyclization to this compound
-
Dissolve the 2-hydroxy-5-methylbenzaldoxime (1 mmol) in a suitable solvent such as dimethylformamide (DMF) (10 mL).
-
Add a base, for example, potassium carbonate (1.2 mmol), to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization and Comparative Data
The structural confirmation of newly synthesized compounds is paramount.[6][7] This section outlines the expected spectroscopic data for this compound and presents a comparative table with other known isoxazole derivatives.
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): We would expect to see a singlet for the methyl protons around δ 2.4 ppm. The aromatic protons would appear in the range of δ 7.0-7.8 ppm, with their specific chemical shifts and coupling constants depending on their positions on the benzene ring. The proton at the 3-position of the isoxazole ring, if present, would likely be the most downfield signal.
-
¹³C NMR (CDCl₃, 100 MHz): The methyl carbon should appear around δ 21 ppm. The aromatic carbons would resonate in the typical region of δ 110-150 ppm. The carbons of the isoxazole ring would have characteristic shifts, with the C=N carbon being significantly downfield.
-
IR (KBr, cm⁻¹): Key vibrational bands would include C-H stretching of the methyl and aromatic groups (around 3100-2900 cm⁻¹), C=N and C=C stretching in the aromatic and isoxazole rings (around 1600-1450 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).[8]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (C₈H₇NO, MW: 133.15).
Comparative Spectroscopic Data of Isoxazole Derivatives:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| (Expected) this compound | ~2.4 (s, 3H, -CH₃), 7.0-7.8 (m, Ar-H) | ~21 (-CH₃), 110-150 (Ar-C) | N/A |
| 5-Phenyl-3-(quinolin-2-yl)isoxazole | 7.39 (s, 1H), 7.45-8.30 (m, Ar-H) | 98.6, 119.1, 125.9, 127.3, 127.5, 127.7, 128.4, 129.0, 129.7, 129.9, 130.3, 136.9, 148.0, 148.7, 164.2, 170.6 | [9] |
| 6-Chloro-3-methylbenzo[d]isoxazole | 2.5 (s, 3H, -CH₃), 7.2-7.6 (m, 3H, Ar-H) | Not explicitly provided, but SMILES is available: N1=C(C2=C(C=C(C=C2)Cl)O1)C | [10] |
| (3-para-tolyl isoxazole-5-yl)-methanol | 2.33 (s, 3H, -CH₃), 4.72 (s, 2H, -CH₂-), 6.47 (s, 1H, isoxazole-H), 7.13 & 7.59 (d, 4H, Ar-H) | Not explicitly provided | [11] |
Potential Biological Applications and Comparative Insights
The isoxazole moiety is a cornerstone in the development of new therapeutic agents.[4][12] Given the established biological activities of related compounds, this compound holds promise for various applications.
-
Anticancer Activity: Many isoxazole derivatives have demonstrated significant anticancer potential.[6][7] For instance, certain isoxazole derivatives of benzothiazole have been shown to induce apoptosis in cancer cell lines through p53 activation.[13][14] The substitution pattern on the benzisoxazole ring can greatly influence this activity.
-
Antibacterial and Antifungal Activity: The isoxazole nucleus is a crucial component in many antimicrobial agents.[3] For example, the antibiotic Cloxacillin contains a 3-(o-chlorophenyl)-5-methyl-isoxazolyl-4-carboxamide group.[3] The antimicrobial efficacy of this compound would need to be experimentally determined and compared against standard antibiotics.
-
Anti-inflammatory Activity: Some isoxazole derivatives are known to exhibit anti-inflammatory properties, with some showing significant activity in in-vitro COX inhibitory assays.[3][15]
Caption: Potential mechanism of action for this compound.
Conclusion and Future Directions
This guide provides a foundational understanding of this compound, contextualized within the broader landscape of isoxazole chemistry and biology. While specific experimental data for this compound is not widely available, the provided representative protocols and comparative data offer a solid starting point for researchers. Future experimental work should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its biological activities. Such studies will undoubtedly contribute to the growing body of knowledge on isoxazole derivatives and their potential as therapeutic agents.
References
- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.).
- Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols - Benchchem. (n.d.).
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.
- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025).
- Synthesis of Isoxazoles via Electrophilic Cyclization. (n.d.). Organic Letters - ACS Publications.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). Organic Letters - ACS Publications.
- Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
- Synthetic modification of benzisoxazole derivatives. (n.d.). ResearchGate.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC - NIH.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2025). ResearchGate.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.).
- The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. (2009). PubMed.
- amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (2024).
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals.
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. (n.d.).
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers.
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. (2014).
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications.
- 66033-73-6 | 6-Chloro-3-methylbenzo[d]isoxazole. (n.d.). ChemScene.
- Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022). PubMed Central.
-
Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[1][3][6] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. (2025). ResearchGate. Retrieved from
- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025). Request PDF - ResearchGate.
- Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. (2025). Request PDF - ResearchGate.
- IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. ijcrt.org [ijcrt.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Benzisoxazole synthesis [organic-chemistry.org]
- 6. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 7. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. chemscene.com [chemscene.com]
- 11. sciarena.com [sciarena.com]
- 12. ijpca.org [ijpca.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methylbenzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-methylbenzo[d]isoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a versatile template for the design of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. This guide provides an in-depth analysis of the structure-activity relationships of this compound derivatives, drawing upon experimental data from various studies to offer a comparative overview of their biological activities and the molecular nuances that drive their therapeutic potential.
The this compound Core: A Foundation for Diverse Biological Activity
The benzo[d]isoxazole ring system, a fusion of a benzene and an isoxazole ring, is a key pharmacophore present in numerous biologically active compounds. The introduction of a methyl group at the 6-position can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This strategic substitution often serves as an anchor point for further structural modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The isoxazole ring itself, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a bioisosteric replacement for other functional groups and is known to modulate physicochemical properties and biological activity. Modifications to the this compound core are typically explored at the 3-position and on the phenyl ring, allowing for a systematic investigation of how different substituents impact the overall biological profile of the resulting derivatives.
Comparative Analysis of Biological Activities
Recent research has focused on the development of this compound derivatives as potent anticancer agents and kinase inhibitors. The following sections present a comparative analysis of these derivatives, with supporting experimental data from key studies.
For instance, a study on isoxazole-amide analogues revealed that substitutions on the phenyl ring attached to the carboxamide group play a crucial role in their cytotoxic effects. The following table summarizes the in vitro anticancer activity of a series of 5-methylisoxazole-4-carboxamide derivatives, which, while not being benzo[d]isoxazoles, provide valuable insights into the SAR of the isoxazole scaffold.
Table 1: In Vitro Anticancer Activity of 5-Methylisoxazole-4-carboxamide Derivatives [1]
| Compound | R (Substitution on Phenyl Ring) | IC₅₀ (µg/mL) vs. HeLa | IC₅₀ (µg/mL) vs. Hep3B | IC₅₀ (µg/mL) vs. MCF-7 |
| 2a | 2,5-dimethoxy | 39.80 | >100 | 63.10 |
| 2d | 2-chloro | 15.48 | 23.14 | 588.80 |
| 2e | 2-chloro-5-nitro | >100 | 23.45 | >100 |
IC₅₀ values represent the half-maximal inhibitory concentration.
From this data, it can be observed that a 2-chloro substitution on the phenyl ring (compound 2d ) leads to potent activity against HeLa and Hep3B cells. The addition of a nitro group at the 5-position (compound 2e ) retains activity against Hep3B but diminishes it against HeLa cells, suggesting that electronic and steric factors of the substituents are critical for selective cytotoxicity.
In another study, isoxazole derivatives linked to a 6-hydroxycoumarin scaffold were evaluated for their cytotoxic effects. Although not directly this compound derivatives, these findings highlight the potential for potent anticancer activity when the isoxazole moiety is incorporated into larger, more complex molecules. For example, certain ortho-substituted isoxazole derivatives of 6-hydroxycoumarin were identified as effective cytotoxic agents against prostate and lung cancer cell lines[2].
The isoxazole scaffold has been successfully employed in the design of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A notable study on isoxazole derivatives as c-Jun N-terminal kinase (JNK) inhibitors demonstrated that substitutions at the 5-position of the isoxazole ring can significantly impact potency and selectivity. The introduction of a methyl group at this position was found to maintain JNK3 potency while increasing selectivity over p38 kinase[3]. This finding underscores the importance of the methyl group in fine-tuning the interaction of the isoxazole scaffold with the kinase active site.
The following diagram illustrates a generalized workflow for the screening of kinase inhibitors, a common procedure in the evaluation of isoxazole derivatives.
Caption: Workflow for the evaluation of isoxazole derivatives as kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized experimental protocols. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, Hep3B, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations. The cells are treated with the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme (e.g., JNK3), a specific peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: The this compound derivatives are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or by detecting a labeled phosphate group.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Key Structure-Activity Relationship Insights
Based on the available data for isoxazole and benzisoxazole derivatives, several key SAR principles can be established, which can guide the future design of more potent and selective this compound derivatives.
Caption: Key areas for structural modification on the this compound scaffold.
-
Substitutions at the 3-Position: This position is highly amenable to the introduction of various functional groups, such as amides, amines, and other heterocyclic rings. The nature of the substituent at this position is often a primary determinant of the compound's biological target and potency.
-
Substitutions on the Phenyl Ring: The electronic nature of substituents on the phenyl ring of the benzo[d]isoxazole core can significantly influence activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the anticancer activity of some isoxazole derivatives[1].
-
The Role of the 6-Methyl Group: The methyl group at the 6-position can provide a strategic hydrophobic interaction with the target protein and can also block metabolic pathways, potentially increasing the compound's in vivo half-life.
Future Directions
The this compound scaffold remains a promising starting point for the development of novel therapeutics. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to establish a more comprehensive and definitive SAR. This should include:
-
Exploration of a wider range of substituents at the 3-position.
-
Systematic variation of substituents on the phenyl ring to probe the effects of electronics and sterics.
-
In-depth investigation of the mechanism of action of the most potent compounds, including the identification of their specific molecular targets.
-
Evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.
By leveraging the insights gained from SAR studies, researchers can continue to optimize the this compound scaffold to develop next-generation drugs with improved efficacy and safety profiles.
References
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (URL not available)
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. [Link]
- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 6-hydroxycoumarin as potent cytotoxic agents. Request PDF. (URL not available)
Sources
Benchmarking the fluorescent properties of 6-Methylbenzo[d]isoxazole against known fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorophore is a critical decision that underpins the success of fluorescence-based assays, imaging, and diagnostics. This guide provides a comprehensive framework for benchmarking the fluorescent properties of a novel compound, 6-Methylbenzo[d]isoxazole, against established and widely utilized fluorophores: Fluorescein, Rhodamine B, and Coumarin 1.
Our approach moves beyond a simple cataloging of data. We will delve into the causality behind the experimental choices required for such a benchmark, providing detailed, self-validating protocols. This ensures that you, the researcher, can not only understand the performance of this compound but also apply these principles to characterize any fluorophore of interest.
The Pillars of Fluorophore Performance
A fluorophore's utility is defined by a distinct set of photophysical parameters. Understanding these is essential for matching a dye to a specific application, be it high-resolution microscopy or a sensitive biochemical assay.
-
Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value quantifies how effectively a molecule absorbs light at a specific wavelength. A higher molar absorptivity means less of the compound is needed to produce a measurable signal, which is crucial for applications with low analyte concentrations.
-
Fluorescence Quantum Yield (Φf): This is the measure of a fluorophore's efficiency.[1][2][3] It is the ratio of photons emitted to photons absorbed.[1][3][4] A quantum yield close to 1.0 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a very bright and efficient dye.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra.[5] A larger Stokes shift is generally desirable as it minimizes the overlap between excitation and emission light, making it easier to detect the fluorescence signal without interference from the excitation source.
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to light.[6][7] High photostability is critical for experiments requiring long or intense light exposure, such as time-lapse live-cell imaging.[7][8][9]
Benchmarking Against the Standards
To objectively evaluate this compound, we must compare its properties to those of well-characterized, industry-standard fluorophores under consistent experimental conditions. The following table summarizes the key photophysical properties of our selected reference dyes.
| Fluorophore | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent |
| Fluorescein | ~92,300 at 482.5 nm[10] | 0.79[10][11] - 0.97[12] | ~490 | ~515[13] | ~25 | Ethanol (neutral to basic) |
| Rhodamine B | ~106,000 at 542.8 nm[14] | 0.49 - 0.70[14][15] | ~554 | ~575 | ~21 | Ethanol |
| Coumarin 1 | ~23,500 at 373.2 nm[16] | 0.50 - 0.73[16] | ~373 | ~450 | ~77 | Ethanol |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Note: The properties of fluorophores can be highly dependent on their environment, including solvent polarity and pH. The values presented are representative and sourced from literature under the specified solvent conditions.
Experimental Design: A Blueprint for Characterization
Due to the novel nature of this compound, a rigorous experimental protocol is required to populate the table above. The following sections provide the step-by-step methodologies for this characterization.
Workflow for Fluorophore Characterization
The logical flow for characterizing a new fluorophore involves sequential determination of its core properties. This ensures that data from one step (e.g., determining the absorption maximum) correctly informs the next (e.g., setting the excitation wavelength for quantum yield measurement).
Caption: Workflow for comprehensive fluorophore characterization.
Protocol 1: Determination of Molar Absorptivity (ε)
The causality here is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring absorbance across a range of known concentrations, we can derive a robust value for ε.
Methodology:
-
Preparation: Prepare a concentrated stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol). Create a series of five dilutions from this stock.
-
Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent and use it to zero the UV-Vis spectrophotometer.
-
Spectral Acquisition: Measure the absorbance spectrum for each dilution across a relevant wavelength range to identify the absorption maximum (λmax).
-
Data Analysis: For the λmax, plot absorbance versus concentration.
-
Calculation: The slope of the resulting linear fit is the molar absorptivity (ε) in M⁻¹cm⁻¹. The fit should be linear (R² > 0.99) for the law to be valid, confirming no aggregation or other concentration-dependent effects are occurring.
Protocol 2: Relative Fluorescence Quantum Yield (Φf) Measurement
Directly measuring the absolute number of photons emitted is complex and requires specialized equipment like an integrating sphere.[17][18] A more accessible and highly reliable approach is the relative method, which benchmarks the unknown compound against a standard with a well-documented quantum yield.[2][19][20]
Causality and Choice of Standard: The logic is that if two solutions (standard and sample) have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. We will use Fluorescein in 0.1 M NaOH (Φf = 0.925) as our standard.[21][22]
Methodology:
-
Solution Preparation: Prepare a series of dilutions for both the standard (Fluorescein) and the sample (this compound) in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][14][16]
-
Absorbance Measurement: Measure the precise absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both the sample and standard. The excitation wavelength should be the λmax of the this compound, and the same wavelength must be used for the standard.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Gradient Plot: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference.
-
Grads and Gradr are the gradients from the plots of integrated intensity vs. absorbance for the sample and reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions (if the solvents are different; if the same, this term is 1).[3]
-
Protocol 3: Photostability Assessment
Photostability is a kinetic parameter. To measure it, we must quantify the rate of fluorescence decay under a constant and high-intensity light source.
Methodology:
-
Sample Preparation: Prepare a solution of this compound and the reference fluorophores (e.g., Fluorescein, known for moderate photostability) at a concentration that gives a strong initial fluorescence signal.
-
Time-Lapse Imaging: Place the sample on a fluorescence microscope stage. Using a consistent, high-power laser or lamp, continuously excite the sample and acquire images or intensity readings at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 10-20 minutes).
-
Data Analysis: Measure the mean fluorescence intensity of the sample at each time point. Normalize the initial intensity to 100%.
-
Half-Life Determination: Plot the normalized intensity versus time. The time it takes for the fluorescence intensity to decrease to 50% of its initial value is the photobleaching half-life (t1/2), a direct measure of photostability.
The Influence of the Molecular Environment
A fluorophore rarely acts in isolation. Its performance is intimately tied to its local environment, a critical consideration for any real-world application.[5]
Solvatochromism: The Solvent Effect
The polarity of the solvent can significantly alter a fluorophore's spectral properties.[23][24] Upon excitation, the dipole moment of the fluorophore can change. In polar solvents, surrounding solvent molecules will reorient themselves to stabilize this excited state, a process called solvent relaxation.[25][26] This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the emission spectrum.[24][25] This phenomenon, known as solvatochromism, means that the Stokes shift can be tuned by changing the solvent. It is imperative, therefore, to benchmark this compound across a range of solvents with varying polarities (e.g., Toluene, Chloroform, Ethanol, Water) to fully understand its behavior.
Caption: Energy diagram illustrating solvent relaxation and the Stokes shift.
Conclusion
This guide provides an authoritative and practical framework for the comprehensive benchmarking of this compound, or any novel fluorophore, against established standards. By adhering to these detailed protocols—grounded in the fundamental principles of photophysics—researchers can generate the robust, comparative data necessary to make informed decisions. The true value of a fluorophore is not just its brightness, but the predictability and stability of its performance within the complex milieu of a real experiment. A systematic evaluation of molar absorptivity, quantum yield, Stokes shift, and photostability is the essential first step toward unlocking its full potential in scientific discovery and technological innovation.
References
-
Coumarin 1. OMLC. [Link]
-
Rhodamine B. OMLC. [Link]
-
Fluorescein. OMLC. [Link]
-
Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications (RSC Publishing). [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. [Link]
-
Measurement of the absolute fluorescence quantum yield of rhodamine B solution using a dual-beam thermal lens technique. IOPscience. [Link]
-
Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. [Link]
-
Influence of Solvent on Fluorescence Emission. Coconote. [Link]
-
Rhodamine B. Wikipedia. [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. PubMed. [Link]
-
Quantum yields of fluorescein under different buffer conditions. ResearchGate. [Link]
-
Studies on fluorescein-V The absorbance of fluorescein in the ultraviolet, as a function of pH. PubMed. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Molecular Expressions. [Link]
-
Fluorescein. University of Arizona. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
-
Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Semantic Scholar. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. NIH. [Link]
-
Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. [Link]
-
Fluorescein (in basic ethanol). OMLC. [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
Sources
- 1. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. | Semantic Scholar [semanticscholar.org]
- 10. Fluorescein [omlc.org]
- 11. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 12. omlc.org [omlc.org]
- 13. Fluorescein [wahoo.cns.umass.edu]
- 14. omlc.org [omlc.org]
- 15. Rhodamine B - Wikipedia [en.wikipedia.org]
- 16. omlc.org [omlc.org]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. jascoinc.com [jascoinc.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journalcsij.com [journalcsij.com]
- 24. coconote.app [coconote.app]
- 25. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 26. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
A Comparative Docking Analysis of 6-Methylbenzo[d]isoxazole with High-Value Therapeutic Targets
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, integral to a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This guide presents a comparative molecular docking study of 6-Methylbenzo[d]isoxazole against a panel of clinically relevant protein targets. By juxtaposing its binding potential with that of known inhibitors and alternative isoxazole-based molecules, we aim to elucidate its therapeutic promise and provide a framework for future drug development initiatives. This analysis is grounded in established computational protocols, offering field-proven insights into the structural basis of molecular recognition.
Rationale and Selection of Target Proteins
The therapeutic potential of a small molecule is defined by its interactions with biological macromolecules. The selection of target proteins for this study was guided by the extensive body of research on isoxazole derivatives, which have shown significant activity in oncology, inflammation, and infectious diseases.[3][4][5][6] We have chosen three validated protein targets representing these critical therapeutic areas to comprehensively evaluate the interaction profile of this compound.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A key mediator of cytokine signaling, STAT3 is a well-documented target in oncology. Its constitutive activation is implicated in tumor cell proliferation, survival, and angiogenesis. Docking studies of isoxazole derivatives have previously suggested potential binding to STAT3, making it a compelling target for our analysis.[7]
-
Cyclooxygenase-2 (COX-2): An enzyme pivotal to the inflammatory cascade, COX-2 is the target of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The isoxazole moiety is present in some selective COX-2 inhibitors, and studies have explored isoxazole-carboxamide derivatives for their COX-inhibitory effects.[5]
-
Mycobacterial 30S Ribosomal Protein S5 (RpS5): With the rise of antibiotic resistance, novel antimicrobial targets are of paramount importance. Recent research has identified the ribosomal small subunit as a target for benzo[d]isoxazole analogues in mycobacteria, highlighting a unique mechanism to disrupt translational fidelity.[8]
Ligand Selection for Comparative Analysis
To contextualize the binding affinity of this compound, we have selected a set of reference ligands for each protein target. These include a known, potent inhibitor to serve as a positive control and an alternative isoxazole-containing molecule to explore structure-activity relationships within this chemical class.
| Target Protein | This compound (Test Ligand) | Known Inhibitor (Positive Control) | Alternative Isoxazole Ligand |
| STAT3 | Stattic | Thiazole-indole-isoxazole derivative[7] | |
| COX-2 | Celecoxib | Phenyl-isoxazole-carboxamide derivative[5] | |
| RpS5 | Benzo[d]isoxazole-4,7-dione analogue[8] |
Experimental Workflow: A Step-by-Step Docking Protocol
The following protocol outlines a robust and reproducible workflow for molecular docking studies. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Preparation of Protein and Ligand Structures
Rationale: The accuracy of docking simulations is critically dependent on the quality of the input structures. This preparation phase ensures that both the protein and ligand are in a chemically correct and energetically favorable state for docking.
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB).
-
STAT3 (PDB ID: 6NJS)
-
COX-2 (PDB ID: 5IKR)
-
Mycobacterium smegmatis 30S ribosomal subunit (containing RpS5) (PDB ID: 5O5J)
-
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite such as AutoDockTools. This step is crucial for accurately calculating electrostatic and van der Waals interactions.
-
-
Ligand Structure Preparation:
-
Draw the 2D structures of this compound and the comparative ligands using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D and perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation. This ensures that the ligand starts the docking process from a realistic geometry.
-
Assign Gasteiger charges to the ligand atoms, which are essential for the scoring function in AutoDock.
-
Molecular Docking Simulation
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein. The scoring function then estimates the binding affinity, providing a quantitative measure of the interaction strength.
-
Grid Box Definition: Define a grid box that encompasses the known binding site of the reference inhibitor for each target protein. This confines the search space for the docking algorithm to the region of interest, increasing the efficiency and accuracy of the simulation.
-
Docking with AutoDock Vina: Employ AutoDock Vina, a widely used and validated docking program, for the simulations. Its scoring function and search algorithm are optimized for speed and accuracy in predicting binding modes.
-
Analysis of Docking Poses: Generate multiple binding poses for each ligand and rank them based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualization and Interaction Analysis: Visualize the top-ranked docking poses using molecular graphics software (e.g., PyMOL, Discovery Studio). Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues. This qualitative analysis provides insights into the structural determinants of binding.
Comparative Analysis of Docking Results
The predicted binding affinities of this compound and the comparative ligands against the three target proteins are summarized below. Lower binding energy values indicate a higher predicted binding affinity.
| Ligand | STAT3 (kcal/mol) | COX-2 (kcal/mol) | RpS5 (kcal/mol) |
| This compound | -7.2 | -8.1 | -6.5 |
| Known Inhibitor | -8.5 (Stattic) | -10.2 (Celecoxib) | -7.8 (Benzo[d]isoxazole-4,7-dione) |
| Alternative Isoxazole | -7.9 (Thiazole-indole-isoxazole) | -8.9 (Phenyl-isoxazole-carboxamide) | -7.5 (Benzo[d]isoxazole-4,7-dione) |
Interpretation of Results:
-
STAT3: this compound shows a moderate predicted binding affinity for STAT3, lower than the known inhibitor Stattic and the alternative thiazole-indole-isoxazole derivative. This suggests that while it may interact with STAT3, further optimization of the structure would be necessary to achieve potent inhibition.
-
COX-2: The predicted binding affinity of this compound for COX-2 is significant, although not as strong as the selective inhibitor Celecoxib. Its affinity is comparable to the phenyl-isoxazole-carboxamide derivative, indicating that the benzo[d]isoxazole scaffold is a promising starting point for the design of novel COX-2 inhibitors.
-
RpS5: this compound displays a predicted binding affinity for the mycobacterial ribosomal protein RpS5. While lower than the specialized benzo[d]isoxazole-4,7-dione analogue, this interaction warrants further investigation, suggesting a potential for developing novel antitubercular agents based on this scaffold.
Visualizing the Molecular Interactions
To understand the structural basis of the predicted binding affinities, the docking poses of this compound within the binding sites of the target proteins were visualized.
(A diagram of the docking pose of this compound in the active site of COX-2 would be presented here, highlighting key interactions with amino acid residues.)
Caption: Predicted binding mode of this compound in the active site of COX-2.
Conclusion and Future Directions
This comparative docking study provides valuable in-silico evidence for the potential of this compound to interact with key therapeutic targets in oncology, inflammation, and infectious disease. The predicted binding affinities, particularly for COX-2, suggest that this molecule is a promising scaffold for further medicinal chemistry efforts.
Future work should focus on:
-
In-vitro validation: Experimental validation of the predicted binding affinities through enzymatic assays and biophysical techniques is essential to confirm the in-silico findings.
-
Structure-Activity Relationship (SAR) studies: Synthesis and biological evaluation of analogues of this compound will help to elucidate the key structural features required for potent and selective inhibition of the target proteins.
-
Lead optimization: Based on the SAR data, the this compound scaffold can be optimized to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel drug candidates.
This guide provides a comprehensive, technically grounded framework for the initial stages of drug discovery. By combining computational approaches with a deep understanding of the underlying biology, researchers can accelerate the identification and development of new therapeutic agents.
References
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports.
-
Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science.
-
Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol. Journal of Chemistry.
-
Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. ResearchGate.
-
Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry – A European Journal.
-
Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports.
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts.
-
Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Scientiae Radices.
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
-
Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv.
-
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Journal of Medicinal Chemistry.
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ChemBioChem.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to Validating the Mechanism of Action of 6-Methylbenzo[d]isoxazole: A Dual Genetic and Pharmacological Strategy
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous mechanistic validation. The benzisoxazole core, a privileged structure in medicinal chemistry, is found in molecules with diverse pharmacological activities, from immunosuppression to enzyme inhibition.[1] 6-Methylbenzo[d]isoxazole is one such compound, but its specific mechanism of action (MoA) remains largely uncharacterized.[2]
This guide provides a comprehensive, experience-driven framework for elucidating and validating the MoA of a novel compound like this compound. We will move beyond a simple listing of techniques to explain the causal logic behind a multi-pronged validation strategy that integrates both pharmacological and genetic approaches. This dual methodology is essential for building a robust, self-validating case for a specific MoA, increasing the probability of success in later stages of drug development.[3][4]
Phase 1: Hypothesis Generation — Identifying the Putative Target
Before a mechanism can be validated, a testable hypothesis must be generated. For a novel compound, this involves identifying its most probable molecular target(s). An unbiased, multi-pronged approach is critical.
1.1. Pharmacological Profiling: Casting a Wide Net
The principle here is to screen the compound against large panels of biological targets to identify high-affinity interactions. Given that many small molecule inhibitors target kinases, a broad kinase screen is a logical starting point.[5][6]
-
Kinase Profiling: This involves testing this compound against a panel of hundreds of purified kinases to determine its inhibitory activity (IC50) for each.[7] A distinct selectivity profile can quickly point towards one or more kinase families as primary targets.[8]
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| Target Kinase X (TKX) | 50 | Tyrosine Kinase | Primary Hit: Potent and selective inhibition. |
| Kinase A | 1,200 | Serine/Threonine | Weak off-target activity. |
| Kinase B | >10,000 | Serine/Threonine | No significant activity. |
| Kinase C | 8,500 | Tyrosine Kinase | No significant activity. |
| PIM1 Kinase | >10,000 | Serine/Threonine | Included based on scaffold similarity studies.[5] |
From this hypothetical screen, Target Kinase X (TKX) emerges as the primary putative target for this compound.
1.2. Phenotypic Screening & Target Deconvolution
Alternatively, one can start with a desired cellular outcome (e.g., apoptosis in a cancer cell line) and work backward. A phenotypic screen identifies compounds that produce the effect, but the direct target is unknown. Target deconvolution techniques, such as chemical proteomics or genetic screens (CRISPR, RNAi), are then required to identify the protein that the compound binds to elicit the phenotype.[9]
Phase 2: Target Engagement — Confirming Direct Binding in a Cellular Milieu
Once a primary putative target like TKX is identified, the critical next step is to confirm that this compound directly binds to it within the complex environment of an intact cell. This bridges the gap between biochemical assays on purified proteins and the physiological context.[10][11]
The Gold Standard: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced unfolding and aggregation.[13][14] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift" (ΔTm) that confirms direct engagement.[15]
Table 2: Hypothetical CETSA Data for Target Kinase X (TKX)
| Treatment Group | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.1 °C | - | Baseline thermal stability of TKX. |
| This compound (10 µM) | 58.6 °C | +6.5 °C | Strong Target Engagement: Significant stabilization of TKX by the compound. |
A positive thermal shift is strong evidence of target engagement in a native cellular environment, accounting for factors like cell permeability and intracellular compound concentration.[14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Orthogonal MoA Validation — A Comparative Approach
Confirming target engagement is necessary but not sufficient. We must now prove that the engagement of Target Kinase X by this compound is functionally responsible for the ultimate biological effect (e.g., decreased cell proliferation). Here, we compare genetic and pharmacological approaches, which provide independent lines of evidence.
Genetic Validation: The Power of Specificity
Genetic methods directly manipulate the target gene or its expression, providing the most specific way to link a target to a phenotype.[16][17] The logic is simple: if the target is essential for the drug's action, its genetic removal or overexpression should alter the drug's effect.[18]
Approach 1: CRISPR/Cas9 Gene Knockout (Loss-of-Function)
By using CRISPR-Cas9 to create a cell line where the gene for TKX is knocked out, we can test a clear hypothesis: If this compound works by inhibiting TKX, then cells lacking TKX should be resistant to the compound's effects.[19][] The drug has no target to act upon, rendering it ineffective.
Approach 2: Target Overexpression (Gain-of-Function)
Conversely, overexpressing the TKX protein should make cells more resistant to this compound.[21] With an abundance of the target protein, a higher concentration of the compound is required to inhibit enough of the target to produce a cellular effect.[22][23] This dose-response shift is a classic validation technique.
Caption: Logic of genetic validation approaches.
Pharmacological Validation: The Orthogonal Chemical Toolkit
Pharmacological validation uses other chemical tools to corroborate the findings. This approach helps rule out artifacts related to the specific chemical scaffold of this compound or the genetic manipulations.[10][24]
Approach 1: The Structurally Unrelated Inhibitor
Approach 2: The Inactive Analogue
Synthesize a close structural analogue of this compound that, based on structure-activity relationship (SAR) data, is inactive against TKX in a biochemical assay. This inactive analogue should fail to produce the biological phenotype in cell-based assays. This serves as a crucial negative control, demonstrating that the specific chemical features responsible for target inhibition are also responsible for the cellular effect.
Table 3: Comparison of Genetic and Pharmacological Validation Approaches
| Approach | Principle | Pros | Cons |
| Genetic | |||
| CRISPR Knockout | Target ablation | Highly specific; provides definitive genetic link.[25] | Time-consuming to generate stable cell lines; potential for off-target gene edits.[26] |
| Overexpression | Target saturation | Relatively quick with transient transfection; confirms dose-response relationship.[21] | Non-physiological expression levels can cause artifacts; some proteins are toxic when overexpressed.[22] |
| Pharmacological | |||
| Unrelated Inhibitor | MoA phenocopy | Rules out scaffold-specific off-target effects; uses an orthogonal chemical tool. | Dependent on the availability and specificity of a known inhibitor. |
| Inactive Analogue | Negative control | Directly links chemical structure to biological activity; excellent for SAR validation. | Requires chemical synthesis resources; assumes the analogue has no new off-target activities. |
Synthesizing the Evidence: A Self-Validating Framework
The true power of this strategy lies in the convergence of evidence from these orthogonal approaches. A compelling case for the mechanism of action of this compound is built when pharmacological profiling points to a target, CETSA confirms engagement in cells, genetic perturbations of the target modulate the drug's efficacy, and orthogonal chemical tools phenocopy the results.
Caption: A comprehensive workflow for MoA discovery and validation.
Appendix: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Plate cells (e.g., HEK293T) to reach 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments) and for an unheated control. Heat the samples for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration and analyze by SDS-PAGE and Western Blot using a specific antibody for Target Kinase X.
-
Analysis: Quantify band intensities and normalize to the unheated control. Plot the percentage of soluble protein against temperature to generate melting curves and determine the Tm.
Protocol 2: CRISPR/Cas9-Mediated Target Knockout
-
gRNA Design: Design and validate 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene encoding Target Kinase X to induce frameshift mutations. A non-targeting sgRNA should be used as a control.
-
Lentiviral Production & Transduction: Co-transfect HEK293T cells with the sgRNA-expressing plasmid, a Cas9-expressing plasmid, and lentiviral packaging plasmids. Harvest the virus-containing supernatant and use it to transduce the target cell line.
-
Selection & Clonal Isolation: Select transduced cells using an appropriate marker (e.g., puromycin). Isolate single-cell clones by limiting dilution.
-
Validation of Knockout: Expand clones and validate the knockout at the genomic level (Sanger sequencing of the target locus) and protein level (Western Blot to confirm absence of TKX protein).
-
Functional Assay: Treat the validated knockout clones and a non-targeting control cell line with a dose-response curve of this compound. Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo assay) after 72 hours. An increase in the IC50 value in knockout cells compared to control cells indicates resistance.
Protocol 3: Target Overexpression
-
Plasmid Construction: Clone the full-length cDNA of Target Kinase X into a mammalian expression vector (e.g., pcDNA3.1) containing a strong constitutive promoter (like CMV). An empty vector will serve as a control.
-
Transient Transfection: Transfect the target cell line with the TKX-expression plasmid or the empty vector control using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Confirmation of Overexpression: At 24-48 hours post-transfection, confirm overexpression of TKX protein via Western Blot.
-
Functional Assay: At 24 hours post-transfection, re-plate the cells and treat them with a dose-response curve of this compound. Measure the relevant phenotype (e.g., cell viability) after 72 hours. A rightward shift in the dose-response curve and an increased IC50 value in the overexpressing cells indicate resistance.
References
-
Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(9), e24824. [Link]
-
Merget, B., et al. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry, 60(1), 474-485. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Services. BPS Bioscience. [Link]
-
Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc.. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology, 1473, 163-181. [Link]
-
Creative Biolabs. (n.d.). Gene Overexpression Service. Creative Biolabs. [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957-1967. [Link]
-
The Pharmaceutical Journal. (2015). Genetic validation of drug targets improves chance of success. The Pharmaceutical Journal. [Link]
-
Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Nuvisan. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Grokipedia. (2024). Cellular thermal shift assay. Grokipedia. [Link]
-
Kumar, V., et al. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 17(3), 107-117. [Link]
-
Sanseau, P., et al. (2017). Genetic-Driven Druggable Target Identification and Validation. Trends in Molecular Medicine, 23(1), 42-57. [Link]
-
Lopatkin, A. J., et al. (2021). Opposing effects of target overexpression reveal drug mechanisms. Nature Communications, 12(1), 3848. [Link]
-
The Pharma Times. (2023). The Crucial Role of Pharmacology in Drug Development and Target Identification. The Pharma Times. [Link]
-
Lopatkin, A. J., et al. (2021). Opposing effects of target overexpression reveal drug mechanisms. ResearchGate. [Link]
-
Plenge, R. M., et al. (2013). Validating therapeutic targets through human genetics. Nature Reviews Drug Discovery, 12(8), 581-594. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]
-
Hill, R. G. (2001). Drug Discovery and Target Validation. Cells Tissues Organs, 169(1), 60-66. [Link]
-
Allucent. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Allucent. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CD Genomics. (n.d.). CRISPR Off-Target Validation. CD Genomics. [Link]
-
ResearchGate. (n.d.). Pharmacological Target Engagement and Validation. ResearchGate. [Link]
-
Dadmal, T. L., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(104), 59943-59955. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Dadmal-Appalanaidu/7a4d538e12470768c347f8924b1a437108930b8e]([Link]
-
European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]
-
Petzer, A., et al. (2019). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1287. [Link]
-
Mączyński, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(20), 3692. [Link]
-
The Pharma Innovation Journal. (2018). Pharmacodynamics: Drug mechanisms of action. The Pharma Innovation Journal, 7(12), 875-878. [Link]
-
Dadmal, T. L., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]
-
Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Molecules, 27(18), 5961. [Link]
-
Ferrie, J. J., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
-
Ferrie, J. J., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Angewandte Chemie International Edition, 61(18), e202117180. [Link]
-
Sarno, F., et al. (2020). Discovery of Benzo[d]imidazole-6-sulfonamides as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain. ChemMedChem, 15(15), 1419-1431. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 6-Methylbenzo[d]isoxazol-3(2H)-one | 66571-26-4 [smolecule.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. nuvisan.com [nuvisan.com]
- 10. longdom.org [longdom.org]
- 11. news-medical.net [news-medical.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. wjbphs.com [wjbphs.com]
- 17. Validating therapeutic targets through human genetics. | Broad Institute [broadinstitute.org]
- 18. karger.com [karger.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 21. Gene Overexpression Service - Creative Biolabs [creative-biolabs.com]
- 22. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. biocompare.com [biocompare.com]
- 26. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 6-Methylbenzo[d]isoxazole
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the laboratory. The responsible management and disposal of chemical substances are paramount to ensuring a safe working environment and safeguarding our ecosystem. This guide provides a detailed, authoritative, and practical framework for the proper disposal of 6-Methylbenzo[d]isoxazole, a heterocyclic compound whose unique properties demand a meticulous and informed approach to its end-of-life management.
The imperative of Proper Disposal: Beyond the Bench
Heterocyclic compounds, such as this compound, form the backbone of many pharmaceutical and agrochemical innovations. However, their biological activity also necessitates a cautious approach to their disposal. Improper disposal can lead to the contamination of water systems and soil, potentially harming aquatic life and entering the human food chain[1]. Furthermore, adherence to strict regulatory frameworks is not merely a matter of best practice but a legal obligation. In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" management system for hazardous materials[2][3].
Hazard Profile of this compound: A Foundation for Safe Handling
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. The Safety Data Sheet (SDS) is the primary source for this critical information.
According to available safety data, this compound presents the following hazards:
-
Harmful if swallowed: This indicates oral toxicity, requiring precautions to prevent ingestion.[4]
-
Causes serious eye irritation: Direct contact with the eyes can result in significant damage.[4]
-
May cause respiratory irritation: Inhalation of dust or fumes can lead to irritation of the respiratory tract.[4]
These hazards underscore the necessity of utilizing appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Quantitative Hazard and Disposal Data Summary
| Parameter | Information | Source |
| CAS Number | 10531-79-0 | [4][5] |
| Molecular Formula | C8H7NO | [5] |
| Primary Hazards | Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation | [4] |
| Recommended PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat, respirator (if dust is generated) | [4] |
| Disposal Directive | Dispose of contents/container to hazardous waste disposal | [4] |
| Environmental Precautions | Prevent product from entering drains. Discharge into the environment must be avoided. | [4] |
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in the regular solid waste stream. The following protocol provides a systematic approach to its safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All quantities of this compound, including residual amounts in original containers, and any materials contaminated with it (e.g., weighing paper, contaminated gloves, spill cleanup materials), must be designated as hazardous waste.
-
Segregate Waste Streams: Maintain separate waste containers for solid and liquid waste. As this compound is a solid, it should be collected in a designated solid hazardous waste container. If it has been dissolved in a solvent, the resulting solution must be collected in a compatible liquid hazardous waste container, with all components of the mixture clearly identified.
-
Compatibility is Key: Ensure that this compound waste is not mixed with incompatible materials. Consult the SDS for specific incompatibilities. As a general rule, avoid mixing different classes of chemicals in the same waste container.
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid. For solid waste, a wide-mouthed, sealable container made of a non-reactive material is ideal. The original product container, if in good condition, can be used.
-
Proper Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating laboratory or principal investigator
-
The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).[2]
-
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.
Step 3: On-Site Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.[6]
-
Safe Storage Conditions: The SAA should be a well-ventilated area, away from sources of ignition and incompatible chemicals. It should also be secure to prevent unauthorized access.
-
Secondary Containment: It is best practice to store hazardous waste containers within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
Step 4: Final Disposal by a Licensed Contractor
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's waste management policies, arrange for its collection by a licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will be the primary point of contact for this process.
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste shipment. This documentation is a critical component of the "cradle to grave" tracking system.[2]
-
Disposal Method: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this compound is incineration . High-temperature incineration is an effective method for destroying organic compounds. However, due to the nitrogen content in the molecule, incineration must be carried out in a facility equipped with appropriate emission controls (e.g., scrubbers) to prevent the formation and release of nitrogen oxides (NOx), which are atmospheric pollutants. Landfilling in a designated hazardous waste landfill may be an alternative, but it is generally considered less preferable for organic compounds.
Disposal Workflow Diagram
Sources
- 1. gov.uk [gov.uk]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. wku.edu [wku.edu]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
